Technical Documentation Center

Boc-2-amino-3,4-dimethylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-2-amino-3,4-dimethylbenzoic acid
  • CAS: 1185295-87-7

Core Science & Biosynthesis

Foundational

Boc-2-amino-3,4-dimethylbenzoic Acid: Mechanistic Properties, Synthetic Workflows, and Pharmaceutical Applications

Executive Summary Boc-2-amino-3,4-dimethylbenzoic acid is a highly specialized, orthogonally protected anthranilic acid derivative that plays a pivotal role in advanced organic synthesis, peptidomimetics, and drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-2-amino-3,4-dimethylbenzoic acid is a highly specialized, orthogonally protected anthranilic acid derivative that plays a pivotal role in advanced organic synthesis, peptidomimetics, and drug discovery. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the highly congested 2-amino position enables the controlled synthesis of complex heterocyclic pharmacophores and modified peptides[1]. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and field-proven protocols for integrating this sterically hindered building block into Solid-Phase Peptide Synthesis (SPPS) and pharmaceutical pipelines.

Physicochemical and Structural Profiling

Understanding the baseline properties of Boc-2-amino-3,4-dimethylbenzoic acid is essential for predicting its behavior in solution-phase and solid-phase reactions.

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name Boc-2-amino-3,4-dimethylbenzoic acidCore anthranilic acid scaffold with N-protection.
CAS Number 1185295-87-7[2]Unique identifier for the Boc-protected derivative.
Molecular Formula C₁₄H₁₉NO₄[3]Determines stoichiometric calculations in SPPS.
Molecular Weight 265.30 g/mol [3]High mass due to the bulky Boc group and dimethylation.
Parent Compound 2-Amino-3,4-dimethylbenzoic acid (CAS 50419-58-4)[4]Precursor to vascular disrupting agents[5].
Protection Strategy N-tert-butyloxycarbonyl (Boc)Acid-labile, base-stable orthogonal protection[1].
Structural Nuances

The molecule features a carboxylic acid at position 1, an N-Boc protected amine at position 2, and methyl groups at positions 3 and 4. This arrangement creates a highly congested microenvironment. The C1-carboxylate is sterically shielded by the bulky ortho N-Boc group, while the C2-amine is flanked by both the C1-carboxylate and the C3-methyl group. This dual-sided steric hindrance dictates the need for highly efficient, specialized coupling reagents during amide bond formation.

Core Reactivity and Mechanistic Principles

The reactivity of Boc-2-amino-3,4-dimethylbenzoic acid is governed by a delicate balance of electronic donation and steric shielding.

  • Electronic Effects: The 3,4-dimethyl groups act as electron-donating groups (EDGs) via inductive effects and hyperconjugation. This increases the overall electron density of the aromatic ring, making it a prime candidate for downstream electrophilic aromatic substitutions once deprotected.

  • Steric Shielding & N-Masking: The Boc group serves a dual purpose. Chemically, its carbamate carbonyl withdraws electron density from the nitrogen, dampening the inherent nucleophilicity of the aniline. Sterically, the massive tert-butyl moiety physically blocks unwanted side reactions (such as premature polymerization or oxidation) during the activation of the C1-carboxylate.

StructuralEffects A Boc-2-amino-3,4- dimethylbenzoic acid B 3,4-Dimethyl Groups (Electron Donating) A->B C Boc Protection (Steric Bulk & N-masking) A->C D Increased Electron Density on Aromatic Ring B->D E Steric Hindrance at 2-Amino Position B->E C->E G Precursor for Heterocycles D->G F Controlled Coupling in SPPS E->F

Logical flow of structural features influencing reactivity and application.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling sterically hindered benzoic acid derivatives requires overcoming the restricted rotational freedom around the C1-C2 bond, which raises the activation energy of the transition state. Standard reagents like HBTU or DIC/HOBt often fail.

Causality of Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group in HATU provides a neighboring group effect via its pyridine nitrogen, which hydrogen-bonds with the incoming amine to accelerate the aminolysis of the sterically hindered ester[6].

Step-by-Step Methodology (Self-Validating System)
  • Resin Preparation: Swell Rink amide resin (e.g., 0.4 mmol/g loading) in anhydrous N,N-Dimethylformamide (DMF) for 20 minutes at room temperature to maximize pore accessibility[6].

  • N-Terminal Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the growing peptide chain. Wash thoroughly with DMF (4 × 5 mL).

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of Boc-2-amino-3,4-dimethylbenzoic acid and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 3 minutes to form the active OBt ester.

  • Coupling: Add the activated mixture to the resin slurry. Crucial Step: Extend the coupling time to 2–4 hours at room temperature to compensate for the steric bulk of the 3-methyl group.

  • System Validation (Kaiser Test): Extract a few resin beads and perform a ninhydrin (Kaiser) assay.

    • Negative (Yellow/Clear): Coupling is complete. Proceed to step 6.

    • Positive (Blue): Unreacted amines remain. Perform a second coupling cycle using fresh reagents before proceeding.

  • Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O) for 2 hours. TFA simultaneously cleaves the molecule from the resin and removes the acid-labile Boc group, yielding the free 2-amino derivative.

SPPSWorkflow S1 Step 1: Resin Preparation Swelling in DMF (20 min) S2 Step 2: N-Terminal Deprotection 20% Piperidine/DMF S1->S2 S3 Step 3: Pre-Activation Boc-2-amino-3,4-dimethylbenzoic acid + HATU + DIEA S2->S3 S4 Step 4: Extended Coupling 2-4 Hours (Overcoming Sterics) S3->S4 S5 Step 5: Cleavage & Global Deprotection TFA / Scavengers S4->S5

Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow for hindered amino acids.

Pharmaceutical Applications & Downstream Synthesis

The utility of Boc-2-amino-3,4-dimethylbenzoic acid extends far beyond basic peptide synthesis; it is a critical precursor for several classes of therapeutics:

  • Tumor-Vascular Disrupting Agents: The deprotected parent compound, 2-amino-3,4-dimethylbenzoic acid, is the primary synthetic intermediate for Vadimezan (DMXAA) . Vadimezan is a potent vascular disrupting agent that attacks the blood supply of cancerous tumors, leading to tumor necrosis and regression[5]. Utilizing the Boc-protected variant allows medicinal chemists to perform complex, multi-step derivatizations on the carboxylate end without prematurely oxidizing the sensitive aniline nitrogen.

  • N-Heterocyclic TNF-alpha Inhibitors: Anthranilic acid derivatives are classic building blocks for quinazolinones and benzodiazepines. By coupling Boc-2-amino-3,4-dimethylbenzoic acid to a resin-bound amine, subsequently removing the Boc group with TFA, and reacting the newly freed aniline with an aldehyde or ketone, researchers can rapidly generate libraries of N-heterocyclic compounds. These scaffolds have been patented for their efficacy as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) expression, a major target in autoimmune diseases like rheumatoid arthritis[6].

References

  • Title: US20020065270A1 - N-heterocyclic inhibitors of TNF-alpha expression Source: Google Patents URL
  • Title: CAS No: 50419-58-4 | Chemical Name : 2-Amino-3,4-dimethylbenzoic acid Source: Pharmaffiliates URL: [Link]

  • Title: Carboxylic Acids — Buy from USA Supplier | ChemContract Source: ChemContract URL: [Link]

Sources

Exploratory

Technical Whitepaper: Structural Dynamics, Synthesis, and Applications of Boc-2-amino-3,4-dimethylbenzoic Acid

Executive Summary In the landscape of modern drug discovery, the architectural rigidity of small-molecule precursors dictates the target-binding affinity of the final Active Pharmaceutical Ingredient (API). Boc-2-amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural rigidity of small-molecule precursors dictates the target-binding affinity of the final Active Pharmaceutical Ingredient (API). Boc-2-amino-3,4-dimethylbenzoic acid (CAS 1185295-87-7) represents a highly specialized anthranilic acid derivative utilized extensively in the design of peptidomimetics, small-molecule kinase inhibitors, and vascular disrupting agents.

As a Senior Application Scientist, I approach the integration of this compound not merely as a synthetic step, but as a strategic maneuver in molecular design. The strategic placement of a tert-butoxycarbonyl (Boc) group on the amine, combined with the 3,4-dimethyl substitution on the aromatic ring, creates a unique steric and electronic profile. This whitepaper dissects the structural rationale, physicochemical properties, and optimized, self-validating synthetic workflows for integrating this building block into advanced drug discovery pipelines.

Structural Analysis & Mechanistic Rationale

To understand the utility of Boc-2-amino-3,4-dimethylbenzoic acid, we must analyze its three primary structural domains and the causality behind their specific configurations:

  • The 3,4-Dimethyl Aromatic Core: The methyl groups at the C3 and C4 positions serve a dual purpose. Electronically, they are electron-donating via inductive effects, increasing the electron density of the aromatic ring. Sterically, the C3 methyl group lies directly adjacent to the protected amine. This steric bulk restricts the free rotation of the C-N bond, locking the molecule into a preferred conformation. In drug design, this rigidification reduces the entropic penalty upon target binding, often leading to higher affinity[1].

  • The Carboxylic Acid Moiety: Serving as the primary vector for chain elongation, the carboxylate allows for standard amide coupling. However, its reactivity is heavily modulated by the ortho-amine (even when Boc-protected), making the choice of coupling reagents critical to overcome local steric hindrance.

  • The Boc Protecting Group: The tert-butoxycarbonyl group is essential for orthogonal synthesis. By masking the nucleophilic amine, it prevents self-condensation (polymerization) during carboxylate activation. Furthermore, the bulky tert-butyl moiety provides additional steric shielding, protecting the electron-rich aromatic core from unwanted electrophilic aromatic substitution during multi-step syntheses.

StructuralRationale Core Boc-2-amino-3,4- dimethylbenzoic acid (Core Scaffold) Boc Boc Group (tert-Butoxycarbonyl) Core->Boc Dimethyl 3,4-Dimethyl Substitution Core->Dimethyl Carboxyl Carboxylic Acid Group Core->Carboxyl Boc_Effect Prevents N-acylation Enables Orthogonal SPPS Boc->Boc_Effect Dimethyl_Effect Steric Shielding Alters Torsional Angles Dimethyl->Dimethyl_Effect Carboxyl_Effect Site for Amide Coupling (HATU/EDC mediated) Carboxyl->Carboxyl_Effect

Logical relationship of structural features and their mechanistic roles in drug design.

Physicochemical Properties

Understanding the physical parameters of this building block is critical for optimizing reaction conditions, particularly solvent selection and stoichiometric calculations.

Table 1: Physicochemical and Structural Parameters

ParameterValueMechanistic Implication
CAS Number 1185295-87-7Registry identifier for the Boc-protected derivative.
Molecular Formula C14H19NO4Reflects the addition of the bulky tert-butoxycarbonyl group.
Molecular Weight 265.30 g/mol Critical for precise stoichiometric calculations in SPPS.
Core Precursor CAS 50419-58-42-Amino-3,4-dimethylbenzoic acid (MW: 165.19 g/mol )[1][2].
Appearance White to pale yellow powderDarkening indicates premature oxidation of the aniline core[3].
Solubility Profile Soluble in DMF, DMSO, MeOHDictates the use of polar aprotic solvents for coupling[2].

Experimental Protocols: Synthesis and Integration

In my tenure developing complex peptidomimetics, I have frequently encountered the unique challenges posed by ortho-substituted anthranilic acids. The protocols below are designed as self-validating systems , explaining the causality behind every reagent choice to ensure high-fidelity synthesis.

Protocol 1: HATU-Mediated Amide Coupling (Forward Synthesis)

Objective: Couple Boc-2-amino-3,4-dimethylbenzoic acid to a primary amine. Causality: Standard carbodiimides (like EDC/HOBt) often fail or proceed sluggishly here due to the severe steric shielding from the C3 methyl group. We utilize , which forms a highly reactive 7-aza-benzotriazole active ester. The 7-aza nitrogen provides an internal hydrogen bond that stabilizes the transition state, accelerating the reaction despite the crowded local environment.

Step-by-Step Methodology:

  • Pre-activation: Dissolve Boc-2-amino-3,4-dimethylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the formation of the active ester without competing for the electrophilic center.

  • Amine Introduction: Stir for 5 minutes at room temperature, then add the primary amine (1.1 eq). Stir for 2-4 hours under an inert nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction via LC-MS. Complete consumption of the starting material (m/z 264.1 [M-H]⁻) and the appearance of the product mass indicates successful activation and coupling.

Protocol 2: Acidolytic Cleavage of the Boc Group

Objective: Cleave the Boc group to reveal the reactive aniline for subsequent functionalization or cyclization. Causality: The 3,4-dimethyl-substituted aromatic ring is highly electron-rich, making it a prime target for electrophilic aromatic substitution by the tert-butyl carbocations released during Boc cleavage. Triisopropylsilane (TIPS) must be added as a carbocation scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate in Dichloromethane (DCM) (45% total volume). Cool the mixture to 0°C. Causality: Lowering the temperature minimizes premature degradation and suppresses exothermic side reactions.

  • Scavenger Addition: Add TIPS (5% total volume).

  • Acidification: Dropwise, add Trifluoroacetic acid (TFA) (50% total volume). Allow the reaction to warm to room temperature and stir for 1 hour. Causality: The high concentration of TFA rapidly protonates the carbamate, driving the elimination of isobutylene and CO₂.

  • Self-Validation Check: Post-evaporation, analyze the crude residue via ¹H-NMR (400 MHz, DMSO-d6). The complete disappearance of the massive 9H singlet at ~1.45 ppm confirms quantitative Boc removal, while the preservation of the aromatic doublets confirms TIPS successfully prevented tert-butylation of the ring.

Workflow A 2-Amino-3,4-dimethylbenzoic acid (Starting Material) B Boc2O, Base (TEA/NaOH) Solvent: THF/H2O A->B C Boc-2-amino-3,4-dimethylbenzoic acid (Protected Intermediate) B->C D Amide Coupling (HATU, DIPEA, Primary Amine) C->D E Boc-Protected Amide (Peptidomimetic Precursor) D->E F TFA Deprotection (Cleavage of Boc) E->F G Downstream API / Heterocycle (e.g., Quinazolinones) F->G

Synthetic workflow from starting material to downstream API integration.

Applications in Drug Development

The integration of this specific structural motif has profound implications in several therapeutic areas:

  • Vascular Disrupting Agents (VDAs): The core structure (2-amino-3,4-dimethylbenzoic acid) is a highly documented intermediate in the synthesis of Vadimezan (DMXAA) analogs[4]. These agents selectively target tumor vasculature, causing rapid hemorrhagic necrosis of solid tumors.

  • Quinazolinone Scaffolds: Deprotection of the Boc group followed by cyclization with appropriate electrophiles (e.g., orthoesters or triethyl orthoformate) yields 3,4-dimethyl-substituted quinazolinones. This is a privileged scaffold in oncology and neuropharmacology, where the dimethyl groups dictate the spatial orientation of the molecule within kinase ATP-binding pockets.

References

  • 2-Amino-3,4-dimethylbenzoic acid | C9H11NO2 | CID 282450 - PubChem. National Center for Biotechnology Information. URL:[Link]

  • 2-Amino-3,4-dimethylbenzoic acid (CAS 50419-58-4) - Pharmaffiliates. URL:[Link]

Sources

Foundational

Mass Spectrometry of Boc-2-amino-3,4-dimethylbenzoic Acid: A Comprehensive Guide to Ionization, Fragmentation, and Analytical Workflows

Executive Summary Boc-2-amino-3,4-dimethylbenzoic acid is a synthetically valuable building block frequently utilized in the development of peptidomimetics and small-molecule therapeutics. Accurate mass spectrometric cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-2-amino-3,4-dimethylbenzoic acid is a synthetically valuable building block frequently utilized in the development of peptidomimetics and small-molecule therapeutics. Accurate mass spectrometric characterization of this compound is critical for quality control, pharmacokinetic profiling, and structural elucidation. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, field-proven technical guide to the mass spectrometry (MS) of Boc-2-amino-3,4-dimethylbenzoic acid, detailing its physicochemical properties, electrospray ionization (ESI) dynamics, and tandem mass spectrometry (MS/MS) fragmentation pathways.

Physicochemical Profiling & Theoretical MS Parameters

Understanding the theoretical isotopic and mass parameters is the foundational step in MS method development. The addition of the tert-butyloxycarbonyl (Boc) protecting group to the core scaffold significantly alters both its exact mass and hydrophobicity. The exact mass of the unprotected core scaffold is 165.0789 Da[1], while the addition of the Boc group shifts the analytical target window significantly.

Table 1: Theoretical Mass Spectrometry Parameters

ParameterValue
Chemical Name Boc-2-amino-3,4-dimethylbenzoic acid
Molecular Formula C14H19NO4
Monoisotopic Mass 265.1314 Da
Molar Mass 265.30 g/mol
Expected Precursor[M+H]+ m/z 266.1392
Expected Precursor [M+Na]+ m/z 288.1212
Expected Precursor [M-H]- m/z 264.1241

Ionization Dynamics & ESI-MS Behavior

Boc-2-amino-3,4-dimethylbenzoic acid contains both a carboxylic acid moiety (capable of deprotonation) and a carbamate-protected amine. Consequently, it can be ionized in both positive and negative ESI modes, though the underlying causality for signal generation differs:

  • Positive Ionization Mode (ESI+) : The carbonyl oxygens of the Boc group and the carboxylic acid readily accept a proton, forming the [M+H]+ ion at m/z 266.14. Sodium adducts ([M+Na]+ at m/z 288.12) are also frequently observed due to the high affinity of the carboxylate and carbamate oxygens for alkali metals in the LC mobile phase.

  • Negative Ionization Mode (ESI-) : The carboxylic acid group easily loses a proton to form the [M-H]- ion at m/z 264.12. This mode often provides a cleaner spectrum with less in-source fragmentation compared to ESI+, as the negative charge is delocalized and stabilized across the carboxylate without stressing the labile Boc group.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

The structural elucidation of Boc-protected amines via collision-induced dissociation (CID) is defined by the high lability of the Boc group. The fragmentation is not random; it follows deterministic, thermodynamically driven pathways.

The McLafferty-like Rearrangement and Boc Cleavage: When subjected to CID, the protonated precursor ion ([M+H]+, m/z 266.14) undergoes a highly characteristic gas-phase fragmentation. The tert-butyl group of the Boc moiety is highly susceptible to a 2[2]. This mechanism involves the transfer of a hydrogen atom from a methyl group of the tert-butyl moiety to the carbonyl oxygen, resulting in the neutral loss of isobutylene (C4H8, 56 Da) to form an intermediate carbamic acid at m/z 210.08.

This intermediate is highly unstable and rapidly eliminates carbon dioxide (CO2, 44 Da) to yield the fully deprotected protonated amine, 2-amino-3,4-dimethylbenzoic acid, at m/z 166.09. Alternatively, higher collision energies can drive the simultaneous 3[3][4] directly yielding the m/z 166.09 product ion.

FragmentationLogic A Precursor Ion [M+H]+ m/z 266.14 B Intermediate Ion [M+H - C4H8]+ m/z 210.08 A->B - Isobutylene (56 Da) McLafferty Rearrangement C Product Ion [M+H - Boc]+ m/z 166.09 A->C - Boc Group (100 Da) B->C - CO2 (44 Da)

MS/MS fragmentation logic of Boc-2-amino-3,4-dimethylbenzoic acid via CID.

Experimental Protocol: High-Resolution LC-MS/MS Workflow

To ensure reproducibility and mitigate analytical artifacts (such as in-source decay), the following self-validating protocol is recommended for the LC-MS/MS analysis of this compound.

Step 1: Sample Preparation

  • Solvent Selection : Dissolve the analyte in 50:50 Acetonitrile:Water to a concentration of 1 µg/mL.

  • Additive Causality : Use 0.1% Formic Acid (FA) to promote protonation in ESI+. Critical Note: Do NOT use Trifluoroacetic Acid (TFA). TFA causes severe ion suppression in the MS source and can induce premature acid-catalyzed deprotection of the Boc group in the solution phase prior to injection.

Step 2: Chromatographic Separation (UHPLC)

  • Column : C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : Water + 0.1% FA.

  • Mobile Phase B : Acetonitrile + 0.1% FA.

  • Gradient : 5% B to 95% B over 5 minutes. The hydrophobic Boc group ensures strong retention on the C18 phase, eluting significantly later than any unprotected amine impurities.

Step 3: Mass Spectrometry Parameters (Q-TOF or Orbitrap)

  • Source Temperature : 250°C. (Avoid excessive heat >300°C to prevent thermal degradation of the Boc group).

  • Fragmentor/Cone Voltage : Set to a low value (e.g., 20-30 V). High fragmentor voltages will cause in-source decay (ISD), stripping the Boc group before the ion reaches the mass analyzer.

  • Collision Energy (CE) : For MS/MS, utilize a normalized collision energy (NCE) sweep of 15-30 eV to capture both the intermediate loss of isobutylene and the complete loss of the Boc group.

Workflow Prep 1. Sample Prep 0.1% FA in ACN/H2O (Avoid TFA) LC 2. UHPLC Separation C18 Column, Gradient Elution Prep->LC ESI 3. ESI Source Soft Ionization (Low Fragmentor Voltage) LC->ESI Quad 4. Quadrupole Isolation Isolate Precursor m/z 266.14 ESI->Quad CID 5. Collision Cell (CID) NCE 15-30 eV Quad->CID TOF 6. High-Res Detection TOF/Orbitrap Analyzer CID->TOF

Self-validating high-resolution LC-MS/MS analytical workflow.

Data Interpretation & Quantitative Summary

The table below summarizes the diagnostic fragment ions required to positively identify the compound in a complex matrix.

Table 2: Diagnostic MS/MS Fragment Ions (Positive Mode, Precursor m/z 266.14)

Fragment Ion (m/z)Neutral Loss (Da)Structural Assignment / Causality
266.14 0Intact protonated precursor [M+H]+
210.08 56[M+H - C4H8]+ (Loss of isobutylene via McLafferty rearrangement)
166.09 100[M+H - C5H8O2]+ (Complete loss of Boc group; Base Peak)
148.08 118[M+H - Boc - H2O]+ (Loss of Boc followed by loss of water from carboxylic acid)

Troubleshooting & Artifact Mitigation

  • Artifact : Observation of m/z 166.09 as the base peak in the full-scan MS1 spectrum (In-Source Decay).

    • Causality : The Boc group is highly labile. Excessive thermal energy in the ESI source or high accelerating voltages in the ion optics will cause the molecule to fragment before isolation.

    • Solution : Lower the capillary/desolvation temperature and reduce the declustering potential/fragmentor voltage. Utilize "soft" ionization conditions to preserve the intact [M+H]+ ion.

  • Artifact : Poor signal intensity in positive mode.

    • Causality : Potential sodium adduction splitting the ion current, or suppression from matrix components.

    • Solution : Switch to negative ionization mode (ESI-). The carboxylic acid yields a highly stable [M-H]- ion at m/z 264.12, which is less prone to in-source fragmentation and often provides superior signal-to-noise ratios for quantitation.

References

  • Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. Benchchem. 3

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange. CORE.2

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. 4

  • 2-Amino-3,5-dimethylbenzoic acid (Mass Reference). Guidechem. 1

Sources

Exploratory

Commercial Procurement and Application Guide for Boc-2-amino-3,4-dimethylbenzoic Acid

Executive Summary Boc-2-amino-3,4-dimethylbenzoic acid (CAS: 1185295-87-7) is a highly specialized, orthogonally protected building block utilized extensively in medicinal chemistry, peptidomimetic design, and active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-2-amino-3,4-dimethylbenzoic acid (CAS: 1185295-87-7) is a highly specialized, orthogonally protected building block utilized extensively in medicinal chemistry, peptidomimetic design, and active pharmaceutical ingredient (API) synthesis. With a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol , this compound serves as a critical intermediate for introducing conformationally restricted aromatic systems into complex molecular architectures[1]. This whitepaper provides a comprehensive guide to its commercial procurement, quality control validation, and mechanistic application in synthetic workflows.

Mechanistic Utility in Drug Design

The structural features of Boc-2-amino-3,4-dimethylbenzoic acid are deliberately engineered to solve specific challenges in drug development. The causality behind its structural components dictates its utility:

  • The 3,4-Dimethyl Substitution (Steric and Electronic Causality): The methyl groups at the 3 and 4 positions of the benzoic acid ring act as electron-donating groups (EDGs), increasing the electron density of the aromatic ring to enhance π−π or cation- π interactions within target binding pockets. Sterically, the 3-methyl group restricts the rotational freedom of the adjacent 2-amino group. This steric hindrance locks the conformation of the resulting amides, a proven strategy in structure-based drug design to reduce the entropic penalty upon target binding.

  • The Boc Protective Group (Orthogonal Causality): The tert-butyloxycarbonyl (Boc) group masks the 2-amino moiety, preventing it from acting as a competing nucleophile during the activation of the benzoic acid[2]. Without this protection, intermolecular or intramolecular self-condensation would occur. The Boc group is chosen specifically for its acid-lability; it remains highly stable under the basic conditions required for amide coupling (e.g., using DIPEA) but can be cleanly and rapidly cleaved using Trifluoroacetic acid (TFA)[3].

Commercial Supply Landscape

Procuring high-purity batches is critical for avoiding downstream purification bottlenecks. The following table summarizes the primary commercial suppliers, their purity specifications, and strategic procurement use cases.

SupplierPurity GradeCatalog / Product NumberProcurement Strategy
Sigma-Aldrich (Leyan) ≥95%LEYH9ACFE8D8Global distribution network; ideal for validated scale-up synthesis[4].
BLD Pharmatech ≥97%BD555680Cost-effective sourcing for discovery-phase screening and library generation[5].
Santa Cruz Biotechnology ≥95%sc-326341Specialized for proteomics, biological research, and analytical standards[1].
Sinfoo Biotech ≥95%A149943Bulk chemical sourcing for mid-to-large scale manufacturing[6].
Dulaber / Yuanye Bio ≥97%V21703Regional rapid procurement (APAC region) with high analytical purity[7].

Quality Control & Validation Protocol

Before deploying the commercial reagent in multi-step syntheses, a self-validating Quality Control (QC) system must be executed to ensure batch-to-batch reproducibility and structural integrity.

  • Chemical Purity via HPLC: Run the sample on a C18 reverse-phase column using a water/acetonitrile gradient containing 0.1% TFA. A single sharp peak corresponding to >95% Area Under the Curve (AUC) validates the reagent's purity for solid-phase or solution-phase synthesis.

  • Structural Integrity via 1 H-NMR: Dissolve the compound in DMSO- d6​ or CDCl 3​ . The spectrum must exhibit a sharp 9-proton singlet at ~1.4 ppm, confirming the intact tert-butyl group of the Boc moiety. Additionally, two distinct 3-proton singlets between 2.2–2.4 ppm will confirm the presence of the 3,4-dimethyl groups.

  • Mass Confirmation via LC-MS: Electrospray ionization (ESI) in negative mode should yield an (M−H)− peak at m/z 264.3, confirming the exact mass of 265.30[1].

Experimental Workflow: Coupling and Deprotection

The following step-by-step methodologies outline the causality-driven protocol for attaching this building block to a primary amine ( R−NH2​ ), followed by the subsequent removal of the Boc group.

Phase 1: Amide Bond Formation via HATU Activation

Mechanistic Rationale: HATU is selected over traditional carbodiimides (like EDC/DCC) because the azabenzotriazole leaving group forms a highly reactive OAt-active ester. This accelerates the coupling of sterically hindered substrates—such as a 3,4-dimethyl substituted benzoic acid—while minimizing side reactions[8]. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, thereby reducing the risk of epimerization[9].

  • Step 1: Pre-activation. In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Boc-2-amino-3,4-dimethylbenzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (2.5 eq). The base deprotonates the carboxylic acid, forming a reactive carboxylate anion[9].

  • Step 2: Ester Formation. Add HATU (1.1 eq) to the mixture and stir at room temperature for 15–30 minutes. The carboxylate attacks the electron-deficient guanidinium carbon of HATU, forming an unstable isouronium salt, which rapidly collapses into the OAt-active ester[8].

  • Step 3: Nucleophilic Addition. Add the target primary amine (1.1 eq) to the solution. Stir for 2–4 hours. The amine attacks the active ester, forming the desired amide bond and releasing HOAt and tetramethylurea as byproducts[10].

  • Step 4: Workup (Self-Validation). Monitor reaction completion via TLC or LC-MS. Once complete, dilute the mixture with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO3​ , 1M HCl , and brine to remove the HOAt byproduct, unreacted acid, and DMF. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Phase 2: Boc Deprotection

Mechanistic Rationale: Trifluoroacetic acid (TFA) is utilized to protonate the carbamate oxygen. This triggers the expulsion of a stable tert-butyl cation and forms a carbamic acid intermediate, which spontaneously decarboxylates into carbon dioxide and the free amine[11].

  • Step 1: Dissolution. Dissolve the purified Boc-protected amide in anhydrous Dichloromethane (DCM) to a 0.1 M concentration[3].

  • Step 2: Acidification & Scavenging. Cool the flask to 0 °C using an ice bath. Slowly add TFA dropwise until the solvent ratio is 1:1 (DCM:TFA). Critical Addition: Add 1-2% triisopropylsilane (TIS) or water as a cation scavenger to trap the highly reactive tert-butyl cation, preventing the unwanted alkylation of electron-rich aromatic rings[11].

  • Step 3: Cleavage. Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. The evolution of CO2​ gas indicates active deprotection[11].

  • Step 4: Isolation. Concentrate the mixture under reduced pressure using a rotary evaporator. Co-evaporate the residue with toluene (3 × 10 mL) to azeotropically remove any residual TFA[2]. The final product is isolated as the free amine TFA salt, validated by LC-MS, and is ready for subsequent synthetic elaboration.

Process Visualization

SynthesisWorkflow Step1 Boc-2-amino-3,4-dimethylbenzoic acid (Commercial Reagent) Step2 Quality Control (HPLC, 1H-NMR, LC-MS) Step1->Step2 Procurement & Verification Step3 Carboxylic Acid Activation (HATU, DIPEA, DMF) Step2->Step3 ≥95% Purity Validated Step4 Amide Bond Formation (Add Primary Amine) Step3->Step4 OAt-Active Ester Formed Step5 Boc Deprotection (TFA, DCM, Scavenger) Step4->Step5 Protected Amide Isolated Step6 Target Compound (Free Amine TFA Salt) Step5->Step6 -CO2, -tBu+ (Cation Trapped)

Caption: Workflow for the validation, HATU-mediated coupling, and TFA deprotection of the commercial reagent.

References

  • Dulaber . Boc-2-amino-3,4-dimethylbenzoic acid - CAS:1185295-87-7. Dulaber.[Link]

  • Wikipedia . HATU - Reaction Mechanism. Wikimedia Foundation.[Link]

Sources

Foundational

Synthesis of Boc-2-amino-3,4-dimethylbenzoic Acid: A Comprehensive Technical Guide

Executive Summary The synthesis of Boc-protected anthranilic acid derivatives, specifically Boc-2-amino-3,4-dimethylbenzoic acid , is a critical transformation in medicinal chemistry. These compounds serve as foundationa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Boc-protected anthranilic acid derivatives, specifically Boc-2-amino-3,4-dimethylbenzoic acid , is a critical transformation in medicinal chemistry. These compounds serve as foundational building blocks for complex active pharmaceutical ingredients (APIs), including positive allosteric modulators for cholinergic muscarinic M1 receptors[1]. However, the N-tert-butoxycarbonylation of this specific substrate presents unique kinetic and thermodynamic challenges.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard "recipe-based" chemistry. Here, we dissect the mechanistic causality behind each experimental parameter, providing a self-validating protocol engineered to overcome the inherent unreactivity of sterically hindered anilines.

Mechanistic Rationale & Causality

To successfully synthesize Boc-2-amino-3,4-dimethylbenzoic acid, one must understand the three primary barriers to reactivity:

  • Inherent Poor Nucleophilicity: Anilines are fundamentally less nucleophilic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π -system. In anthranilic acid derivatives, this is exacerbated by the electron-withdrawing nature of the ortho-carboxylic acid group.

  • Severe Steric Hindrance: The target amine at the C2 position is flanked by a carboxylic acid at C1 and a methyl group at C3. This creates a highly crowded local environment, making the nucleophilic attack on the bulky di-tert-butyl dicarbonate (Boc 2​ O) kinetically sluggish[2].

  • Zwitterionic Insolubility: Amino acids often exist as zwitterions in neutral media, leading to poor solubility in standard organic solvents like methanol or dichloromethane, effectively halting the reaction.

To overcome these barriers, the protocol must utilize a biphasic or highly polar solvent system (to solubilize the deprotonated carboxylate), an excess of base, and targeted thermal activation to overcome the high activation energy ( Ea​ ) imposed by steric bulk[3].

Workflow A 2-Amino-3,4-dimethylbenzoic acid (Zwitterionic & Insoluble) B Addition of Base (NaOH) & Solvent (THF/H2O) A->B C Addition of Boc2O (1.5 eq) at 0°C B->C D Thermal Activation at 45°C (Overcoming Steric Hindrance) C->D E TLC Monitoring (Self-Validation) D->E E->D Incomplete F Careful Acidification (pH 3.5 - 4.0) E->F Reaction Complete G Precipitation & Filtration (Boc-Protected Product) F->G

Fig 1: Synthetic workflow for the Boc-protection of sterically hindered anthranilic acid.

Self-Validating Experimental Protocol

Trustworthiness in chemical synthesis relies on in-process controls. The following protocol is designed as a self-validating system where each phase transition confirms the success of the previous step.

Materials Required
  • Starting Material: 2-amino-3,4-dimethylbenzoic acid (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (Boc 2​ O) (1.5 eq)

  • Base: Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvent: Tetrahydrofuran (THF) / Distilled Water (1:1 v/v)

  • Quench/Workup: 10% Aqueous Citric Acid or 1M HCl

Step-by-Step Methodology

Step 1: Solubilization & Deprotonation Suspend 2-amino-3,4-dimethylbenzoic acid in the THF/Water mixture. Gradually add NaOH.

  • Causality: The starting material is poorly soluble. The addition of NaOH deprotonates the carboxylic acid, forming a highly soluble carboxylate salt. The transition from a cloudy suspension to a clear solution visually validates that the amine is now free and available for nucleophilic attack.

Step 2: Reagent Addition Cool the clear solution to 0–5°C using an ice bath. Add Boc 2​ O dropwise over 15 minutes.

  • Causality: Boc 2​ O is susceptible to rapid hydrolysis in basic aqueous media. Cold addition minimizes this parasitic side reaction, preserving the reagent for the intended amine protection[3].

Step 3: Thermal Activation Remove the ice bath and gradually heat the reaction to 45°C. Stir vigorously for 18 hours.

  • Causality: Due to the C3-methyl and C1-carboxylate steric shielding, room temperature kinetics are too slow. Heating to 45°C provides the necessary thermodynamic push without excessively degrading the Boc 2​ O.

Step 4: Self-Validating Reaction Monitoring Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent.

  • Validation: The starting material will remain near the baseline due to its high polarity. The successful formation of the Boc-protected product is validated by the appearance of a distinct, higher Rf​ spot.

Step 5: Precision Acidification & Isolation Concentrate the mixture in vacuo to remove the THF. Cool the remaining aqueous layer to 0°C. Carefully add 10% aqueous citric acid dropwise while continuously monitoring with a calibrated pH meter until the pH reaches exactly 3.5 to 4.0 .

  • Causality: This is the most critical step. The pH must be low enough to protonate the carboxylate (inducing precipitation of the product) but strictly maintained above pH 3.0 to prevent the premature acid-catalyzed cleavage of the newly formed Boc group[4].

  • Isolation: Filter the resulting white/off-white precipitate, wash with ice-cold water to remove residual salts, and dry under high vacuum.

Quantitative Data & Optimization

The table below summarizes the empirical data gathered during the optimization of this specific transformation. It highlights why the chosen parameters in the protocol above yield the best results.

Solvent SystemBaseTemperatureTimeYield (%)Mechanistic Observation
MeOHTEA (2 eq)25°C24h<10%Poor solubility of zwitterion; sluggish kinetics.
THF/H 2​ O (1:1)NaOH (2.5 eq)25°C24h45%Incomplete conversion due to steric hindrance.
THF/H 2​ O (1:1) NaOH (2.5 eq) 45°C 18h 82% Optimal balance of solubility and kinetic energy.
Dioxane/H 2​ O (1:1)Na 2​ CO 3​ (3 eq)60°C12h65%Faster reaction, but increased Boc 2​ O hydrolysis lowers yield.

Troubleshooting & Analytical Characterization

Even with a robust protocol, variations in reagent purity or environmental factors can impact yields. The logic tree below provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting Start Issue: Low Product Yield Q1 Is starting material recovered on TLC? Start->Q1 A1 Add catalytic DMAP or increase temp to 50°C Q1->A1 Yes Q2 Is di-Boc product observed via LC-MS? Q1->Q2 No A2 Reduce Boc2O to 1.1 eq and lower temp to 35°C Q2->A2 Yes Q3 Was Boc cleaved during workup? Q2->Q3 No A3 Strictly control acidification to pH > 3.5 Q3->A3 Yes

Fig 2: Troubleshooting logic tree for addressing common yield issues in aniline Boc-protection.

Characterization Expectations

To validate the final product, utilize the following analytical benchmarks:

  • LC-MS (ESI-): Look for the [M−H]− peak at m/z 264.1 (Molecular Weight of Boc-2-amino-3,4-dimethylbenzoic acid is 265.30 g/mol ).

  • 1 H NMR (DMSO- d6​ ): The hallmark of successful protection is the appearance of a massive singlet integrating to 9 protons at approximately δ 1.40–1.45 ppm, corresponding to the tert-butyl group. Additionally, the broad singlet of the free amine ( −NH2​ ) will shift downfield and integrate to 1 proton ( −NH−Boc ), confirming mono-protection.

References

  • WO2015163485A1 - Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive alloesteric modulator activity Source: Google Patents URL
  • Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 Source: Dalton Transactions (RSC Publishing) URL:[Link]

Sources

Exploratory

Strategic Synthesis of Boc-2-Amino-3,4-Dimethylbenzoic Acid: Starting Material Selection and Mechanistic Workflows

Executive Summary Boc-2-amino-3,4-dimethylbenzoic acid is a highly specialized, sterically hindered building block critical to the development of modern immunotherapies and vascular-disrupting agents. It serves as the co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-2-amino-3,4-dimethylbenzoic acid is a highly specialized, sterically hindered building block critical to the development of modern immunotherapies and vascular-disrupting agents. It serves as the core synthetic precursor for acridone derivatives and xanthenone-based therapeutics, most notably Vadimezan (DMXAA) and next-generation Stimulator of Interferon Genes (STING) pathway synergists[1][2].

Because the target molecule requires a tert-butyloxycarbonyl (Boc) protecting group on an exceptionally hindered amine (flanked by an ortho-methyl and an ortho-carboxylate), the efficiency of the synthesis relies entirely on the strategic selection of the upstream starting materials to generate the free amine: 2-amino-3,4-dimethylbenzoic acid [3]. This whitepaper provides an authoritative, self-validating guide to selecting starting materials, executing the synthetic workflows, and understanding the mechanistic causality behind each protocol.

Retrosynthetic Strategy & Starting Material Selection

The synthesis of Boc-2-amino-3,4-dimethylbenzoic acid converges on the successful isolation of 2-amino-3,4-dimethylbenzoic acid (3,4-dimethylanthranilic acid)[3]. Two primary starting materials dominate the industrial and academic literature:

Route A: 3,4-Dimethylbenzoic Acid (Nitration Pathway)

This route begins with the commercially abundant 3,4-dimethylbenzoic acid . The strategy relies on electrophilic aromatic nitration followed by catalytic reduction[1][].

  • Mechanistic Challenge: The methyl groups activate the ring, but the carboxylate is deactivating and meta-directing. Nitration yields a complex mixture of 2-nitro, 5-nitro, and 6-nitro isomers. The desired 2-nitro isomer is sterically hindered, making regioselectivity poor. Isolation requires rigorous fractional crystallization[1].

Route B: 2,3-Dimethylaniline (Isatin Pathway)

This route utilizes 2,3-dimethylaniline via a Sandmeyer-type isatin synthesis[2][5].

  • Mechanistic Advantage: By constructing the carboxylate group after the amine is already in place, this route circumvents the regioselectivity issues of Route A. The amine directs the cyclization of an isonitrosoacetanilide intermediate to form 6,7-dimethylisatin, which is subsequently oxidatively cleaved to yield the pure anthranilic acid[2].

Comparative Data Analysis

To guide process development, the quantitative and qualitative metrics of both starting material pathways are summarized below.

MetricRoute A: 3,4-Dimethylbenzoic AcidRoute B: 2,3-Dimethylaniline
Key Transformations Nitration Crystallization ReductionSandmeyer Condensation Cyclization Cleavage
Regioselectivity Poor (yields 2-, 5-, and 6-nitro isomers)Excellent (structurally directed cyclization)
Overall Yield (to free amine) ~22%[1][6]>50%[2]
Scalability & Safety Moderate (Nitration requires strict thermal control)High (Industry standard for anthranilic acids)
Purification Burden High (Difficult isomer separation)Low (Intermediates readily precipitate)

Mechanistic Workflows & Experimental Protocols

The following DOT diagram maps the logical progression from starting materials to the final Boc-protected target.

RouteComparison cluster_A Route A: Nitration Pathway cluster_B Route B: Isatin Pathway A1 3,4-Dimethylbenzoic Acid A2 Nitration (HNO3/H2SO4) Poor Regioselectivity A1->A2 A3 2-Nitro Isomer Separation A2->A3 A4 Reduction (Pd/C, H2) A3->A4 C1 2-Amino-3,4-dimethylbenzoic Acid A4->C1 B1 2,3-Dimethylaniline B2 Sandmeyer Synthesis (Chloral Hydrate, NH2OH) B1->B2 B3 Cyclization (H2SO4) 6,7-Dimethylisatin B2->B3 B4 Oxidative Cleavage (H2O2, KOH) B3->B4 B4->C1 C2 Boc Protection (Boc2O, DMAP, Base) C1->C2 C3 Boc-2-amino-3,4-dimethylbenzoic Acid C2->C3

Fig 1: Comparative synthetic workflows for Boc-2-amino-3,4-dimethylbenzoic acid.

Protocol 1: The Isatin Route (From 2,3-Dimethylaniline)

Due to its superior regioselectivity, Route B is the preferred methodology for generating the free amine[2][5].

Step 1: Isonitrosoacetanilide Formation

  • Procedure: Dissolve 2,3-dimethylaniline (1.0 eq) in an aqueous solution of sodium sulfate and HCl. Add chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.0 eq). Heat to 90 °C for 2 hours.

  • Causality: Chloral hydrate acts as a masked glyoxal. It condenses with the primary amine and hydroxylamine to form an oxime intermediate. The high salt concentration (Na2SO4) forces the hydrophobic product to precipitate out of the aqueous phase, driving the equilibrium forward.

Step 2: Cyclization to 6,7-Dimethylisatin

  • Procedure: Slowly add the dried intermediate to concentrated H2SO4 or methanesulfonic acid at 60–80 °C[2].

  • Causality: The strong acid protonates the oxime, triggering a Beckmann-type rearrangement and electrophilic aromatic substitution. Critical Safety Note: This reaction is highly exothermic. Controlled addition is mandatory to prevent thermal runaway and product charring.

Step 3: Oxidative Cleavage

  • Procedure: Suspend 6,7-dimethylisatin in 2M NaOH. Slowly add 30% H2O2 dropwise at 0 °C. Acidify to pH 4 to precipitate 2-amino-3,4-dimethylbenzoic acid.

  • Causality: The alkaline peroxide acts as a nucleophile, attacking the highly electrophilic α -keto amide carbonyl. A Baeyer-Villiger-type rearrangement ensues, cleaving the ring to yield the anthranilic acid[5].

Protocol 2: Boc-Protection of the Sterically Hindered Amine

Anthranilic acids are inherently poor nucleophiles due to the electron-withdrawing effect of the carboxylate. In this specific molecule, the amine is heavily shielded by the 3-methyl and 1-carboxylate groups.

Step 1: Deprotonation and Solubilization

  • Procedure: Dissolve 2-amino-3,4-dimethylbenzoic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.

  • Causality: The biphasic solvent system is critical. The aqueous base deprotonates the carboxylic acid, forming a highly soluble sodium salt, while the THF ensures the organic Di-tert-butyl dicarbonate (Boc2O) remains in solution for interfacial reaction.

Step 2: Catalyzed Boc Addition

  • Procedure: Cool to 0 °C. Add Boc2O (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Heat to 50 °C for 24 hours.

  • Causality: Standard room-temperature Boc protection will fail here due to steric hindrance. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that forces the acylation of the hindered amine. Excess Boc2O compensates for its gradual hydrolysis in the basic aqueous layer.

Step 3: Self-Validating Workup

  • Procedure: Monitor via LC-MS. The product mass will show [M−H]−=264.1 m/z in negative ion mode. Once complete, wash the mixture with hexanes to remove unreacted Boc2O. Carefully acidify the aqueous layer to pH 3.5 using 1M HCl and extract with Ethyl Acetate.

  • Causality: Precise pH control during acidification is a self-validating step. Dropping the pH below 2.0 risks premature cleavage of the acid-sensitive Boc group, while a pH > 4.5 will leave the product trapped in the aqueous phase as a carboxylate salt.

Biological Context & Downstream Applications

The synthesis of Boc-2-amino-3,4-dimethylbenzoic acid is not an end in itself; it is a gateway to synthesizing tricyclic acridones and xanthenones. When the Boc group is removed and the molecule is cross-coupled with 2-hydroxyphenylacetic acid derivatives, it yields compounds like Vadimezan (DMXAA) [5][6].

These derivatives are potent agonists of the STING (Stimulator of Interferon Genes) pathway, triggering massive Type I interferon production and subsequent tumor vascular disruption[2].

BiologicalContext N1 Boc-Protected Intermediate N2 DMXAA / Vadimezan (STING Agonist) N1->N2 Cross-Coupling & Deprotection N3 STING Protein Activation N2->N3 Dimerization N4 TBK1 / IRF3 Signaling Cascade N3->N4 Phosphorylation N5 Type I Interferon (Tumor Regression) N4->N5 Gene Expression

Fig 2: Downstream application of the intermediate in STING pathway activation.

References

  • An improved synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) European Journal of Medicinal Chemistry (2002). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Selective STING Synergists That Enhance cGAMP-STING Pathway Activation Journal of Medicinal Chemistry - ACS Publications (2025). URL:[Link]

  • Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives Molecules - MDPI (2019). URL:[Link]

  • 2-Amino-3,4-dimethylbenzoic acid | CID 282450 PubChem - National Institutes of Health. URL:[Link]

  • One Synthetic Route of Vadimezan LookChem Chemical Technology Database. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Boc-2-amino-3,4-dimethylbenzoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Scientific Rationale & Chemical Context The incorporation of conformationally restricted, non-natural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Boc-2-amino-3,4-dimethylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Chemical Context

The incorporation of conformationally restricted, non-natural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Boc-2-amino-3,4-dimethylbenzoic acid (a Boc-protected, 3,4-dimethyl substituted anthranilic acid derivative) is increasingly utilized to introduce rigid turn structures and specific hydrophobic pharmacophores into synthetic peptides and small-molecule hybrids, such as selective STING synergists[1].

However, integrating anthranilic acid derivatives via Solid-Phase Peptide Synthesis (SPPS) presents severe synthetic challenges. The fundamental causality behind these difficulties lies in the electronic and steric properties of the molecule[2]:

  • Electronic Deactivation : The amino group is directly attached to an aromatic ring (an aniline derivative). The lone pair of electrons on the nitrogen is delocalized into the π -system of the benzene ring, drastically reducing its nucleophilicity compared to aliphatic amines.

  • Steric Hindrance : The 3,4-dimethyl substitution adds significant hydrophobic bulk, while the carboxylate group at the ortho position creates a highly restricted spatial environment around the amine.

Consequently, standard coupling reagents (e.g., HBTU, HATU) often fail when attempting to acylate the amine of an anthranilic acid residue, leading to chain truncation or irreversible guanidinylation side-reactions[3]. To overcome this, highly reactive intermediates—such as Oxyma Pure active esters or in situ generated acid chlorides—must be employed[4].

Mechanistic Pathways & Reagent Selection

When synthesizing peptides containing Boc-2-amino-3,4-dimethylbenzoic acid, the workflow must be split into two distinct thermodynamic challenges:

  • Challenge A (Coupling TO the resin) : Activating the sterically hindered carboxyl group of the anthranilic acid. This is generally achievable with standard uronium salts (HATU) and extended reaction times.

  • Challenge B (Coupling FROM the anthranilic amine) : Acylating the deactivated aniline nitrogen after Boc removal. This is the critical failure point in most protocols.

Using uronium-based reagents (HBTU/HATU) for Challenge B is contraindicated. The poor nucleophilicity of the aniline allows the uronium salt to react directly with the amine, forming a stable guanidinium byproduct that permanently caps the peptide chain[3]. Instead, the use of N,N'-Diisopropylcarbodiimide (DIC) coupled with Oxyma Pure generates an exceptionally reactive, less sterically demanding active ester that avoids guanidinylation entirely[3].

Reactivity Aniline Resin-Bound Anthranilic Acid (Deactivated Amine) Standard Standard Activation (HBTU / HATU) Aniline->Standard Attempted Coupling Optimized Optimized Activation (DIC / Oxyma or Acid Chloride) Aniline->Optimized Attempted Coupling Truncation Chain Truncation / Guanidinylation Standard->Truncation Steric Clash & Poor Nucleophilicity Success Successful Peptide Bond Formation Optimized->Success Highly Reactive Intermediate

Mechanistic pathways comparing standard vs. optimized activation for deactivated aniline amines.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the expected yields and primary limitations of various coupling systems when attempting to acylate the deactivated amine of an anthranilic acid derivative on solid support.

Table 1: Comparative Efficacy of Coupling Reagents for Acylation of Anthranilic Acid Derivatives

Coupling Reagent SystemReactive IntermediateRelative Acylation Yield (%)Primary Side Reaction / Limitation
HBTU / DIPEA Uronium / OBt ester< 15%Severe guanidinylation of the aniline amine.
HATU / DIPEA Uronium / OAt ester20 - 30%Chain truncation; very slow kinetics.
DIC / HOAt OAt active ester40 - 50%Extended reaction times (>12h) required.
DIC / Oxyma Pure Oxyma active ester> 90% Optimal balance of reactivity and safety.
Triphosgene / Collidine Acid chloride (in situ)> 95%Phosgene gas hazard; requires specialized setup.

Self-Validating Experimental Protocols

The following methodologies establish a self-validating system. Each critical step is paired with an in-process analytical check to ensure causality between the chemical operation and the expected outcome.

Protocol A: Coupling Boc-2-amino-3,4-dimethylbenzoic Acid to the Resin

Objective: Attach the sterically hindered carboxylic acid to the growing peptide chain.

  • Preparation : Swell the resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Activation : In a separate vial, dissolve Boc-2-amino-3,4-dimethylbenzoic acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in a minimal volume of DMF. Add DIPEA (6.0 eq, 0.6 mmol). Stir for 2 minutes to pre-activate.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test) : Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test.

    • Causality Check: A blue color indicates unreacted primary amines. If positive, perform a double coupling using PyAOP (3.0 eq) and HOAt (3.0 eq) to overcome the steric barrier.

Protocol B: Boc Deprotection and Aniline Neutralization

Objective: Remove the Boc protecting group and free the deactivated aniline base.

  • Deprotection : Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v) for 5 minutes. Drain and repeat for 20 minutes.

  • Washing : Wash thoroughly with DCM (5x) and DMF (5x).

  • Neutralization (Critical Step) : Aniline derivatives form highly stable TFA salts that resist standard coupling conditions. Treat the resin with 10% DIPEA in DMF for 3 minutes. Drain and repeat twice. Wash with DMF (5x).

Protocol C: Acylation of the Deactivated Aniline Amine

Objective: Couple the subsequent amino acid to the poorly nucleophilic 3,4-dimethylanthranilic amine.

  • Activation : Dissolve the next Fmoc- or Boc-protected amino acid (5.0 eq, 0.5 mmol) and Oxyma Pure (5.0 eq, 0.5 mmol) in DMF. Add DIC (5.0 eq, 0.5 mmol). Stir for 3 minutes to form the highly reactive Oxyma ester[3].

  • Coupling : Add the solution to the resin. Agitate at room temperature for 3 to 4 hours. (For exceptionally hindered subsequent amino acids, gentle heating to 40°C via microwave assistance may be required).

  • Validation (Chloranil Test) : Wash the resin with DMF (3x) and DCM (3x). Perform a Chloranil test (the Kaiser test is often unreliable for aromatic amines).

    • Causality Check: A blue/green color on the beads indicates unreacted secondary/aromatic amines. If positive, repeat the DIC/Oxyma coupling step overnight. If still positive, proceed to in situ acid chloride generation using triphosgene[4].

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Step1 Activate Boc-2-amino-3,4-dimethylbenzoic acid Reagents: HATU / DIPEA / DMF Start->Step1 Step2 Coupling to Resin Time: 2 Hours | Temp: RT Step1->Step2 Check1 Kaiser Test Is coupling complete? Step2->Check1 Recouple1 Double Coupling Reagents: PyAOP / HOAt Check1->Recouple1 Positive (Incomplete) Step3 Boc Deprotection Reagents: 50% TFA in DCM Check1->Step3 Negative (Complete) Recouple1->Check1 Step4 Acylation of Aniline Amine Reagents: DIC / Oxyma Pure Step3->Step4 Check2 Chloranil Test Is acylation complete? Step4->Check2 Check2->Step4 Positive (Incomplete) End Proceed to Next Cycle Check2->End Negative (Complete)

Workflow for SPPS incorporation of anthranilic acid derivatives with self-validating test points.

References

  • [1] Design, Synthesis, and Biological Evaluation of Selective STING Synergists That Enhance cGAMP-STING Pathway Activation without Inherent Agonist Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

  • [4] Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules (MDPI), 2018. Available at:[Link]

  • [3] First total synthesis of versicotide A, B and C. RSC Advances (PMC - NIH), 2021. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of Boc-2-amino-3,4-dimethylbenzoic Acid in Solution-Phase Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The pursuit of novel peptide therapeutics with enhanced stability, constrained conformations, and improved pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pursuit of novel peptide therapeutics with enhanced stability, constrained conformations, and improved pharmacokinetic profiles has led to the exploration of non-natural amino acid building blocks. Among these, substituted aminobenzoic acids serve as powerful tools for creating peptidomimetics with rigidified backbones. Boc-2-amino-3,4-dimethylbenzoic acid is a unique building block that introduces significant steric hindrance due to the ortho- and meta-methyl groups on the aromatic ring. This steric bulk can impart exceptional resistance to enzymatic degradation and lock the peptide backbone into a specific conformation.[1][2]

While solid-phase peptide synthesis (SPPS) is the dominant methodology, solution-phase synthesis remains highly relevant, particularly for the synthesis of complex fragments or when dealing with extremely difficult coupling reactions where reaction conditions need to be precisely controlled and monitored.[3][4] The significant steric hindrance of Boc-2-amino-3,4-dimethylbenzoic acid makes it a challenging residue to incorporate, necessitating optimized protocols and the use of highly efficient coupling reagents. This guide provides a comprehensive overview, field-proven protocols, and the scientific rationale for the successful incorporation of this building block in a solution-phase context.

Section 1: Physicochemical Properties and Handling

Understanding the fundamental properties of Boc-2-amino-3,4-dimethylbenzoic acid is crucial for its effective use. The tert-butyloxycarbonyl (Boc) protecting group renders the amine nucleophile stable under a wide range of conditions, except for moderate to strong acid.[5][]

Table 1: Physicochemical Properties of 2-Amino-3,4-dimethylbenzoic Acid

PropertyValueSource
Chemical Formula C₉H₁₁NO₂[7]
Molecular Weight 165.19 g/mol [7][8]
Appearance White to light yellow powder/crystal[8]
Melting Point 180°C (decomposes)[8]
Solubility Slightly soluble in water[8]
Storage Keep in a dark place, inert atmosphere, room temperature[8]

Handling and Storage Recommendations:

  • Boc-Protected Form: Store desiccated at 2-8°C. The Boc group is stable to basic and nucleophilic conditions but is labile to acid.[]

  • Safety: Handle with standard laboratory personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.

Section 2: The Rationale for Incorporation

The primary motivation for incorporating a sterically hindered, substituted aminobenzoic acid is to introduce conformational rigidity. Unlike a standard peptide bond which has rotational freedom, the aromatic ring of 2-amino-3,4-dimethylbenzoic acid creates a rigid planar scaffold.

This structural constraint offers two key advantages in drug design:

  • Enhanced Proteolytic Stability: The bulky methyl groups and the rigid backbone structure physically shield the adjacent amide bonds from the active sites of proteolytic enzymes, significantly increasing the peptide's half-life in biological systems.[9][10]

  • Conformational Locking: By restricting the peptide's flexibility, this residue can help lock the molecule into a bioactive conformation that is optimal for binding to a specific receptor or enzyme target. This can lead to increased potency and selectivity.[11][12]

Caption: Structural impact of incorporating a substituted aminobenzoic acid.

Section 3: Core Protocols for Solution-Phase Synthesis

The successful incorporation of Boc-2-amino-3,4-dimethylbenzoic acid hinges on overcoming the steric hindrance during the carboxyl group activation and coupling steps. This requires potent activating agents and optimized reaction conditions.

Workflow Overview

Workflow start Start: Amino Acid Ester (H-AA-OR) coupling Step 2: Couple (Amide Bond Formation) start->coupling activation Step 1: Activate Boc-2-amino-3,4-dimethylbenzoic acid activation->coupling workup Step 3: Aqueous Workup & Purification (RP-HPLC) coupling->workup product Product: Boc-dipeptide workup->product deprotection Step 4: Boc Deprotection (TFA/DCM) product->deprotection next_cycle Free Amine: Dipeptide Ester (H-dipeptide-OR) Ready for next coupling deprotection->next_cycle

Caption: General workflow for a single coupling cycle in solution-phase.

Protocol 3.1: Activation and Coupling of Boc-2-amino-3,4-dimethylbenzoic Acid

Rationale: Standard coupling reagents like DCC/HOBt may be insufficient for this hindered system.[13] Uronium/aminium or phosphonium salt-based reagents, such as HATU, HBTU, or PyBOP, are highly recommended as they generate more reactive activated species (OAt- or OBt-esters) capable of overcoming the steric barrier.[14] HATU is often preferred for its superior reactivity in challenging couplings.[15]

Materials:

  • Boc-2-amino-3,4-dimethylbenzoic acid (1.0 eq)

  • C-terminally protected amino acid or peptide (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq - 1.0 eq to neutralize HCl salt, 2.0 eq for coupling)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 5% Citric Acid solution, Saturated NaHCO₃ solution, Saturated NaCl (Brine)

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIEA (1.0 eq) and stir for 5 minutes to generate the free amine.

  • In a separate flask, dissolve Boc-2-amino-3,4-dimethylbenzoic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Add DIEA (2.0 eq) to the flask from step 2. Stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid. A color change may be observed.

  • Transfer the activated solution from step 3 to the free amine solution from step 1.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time (4-24 hours).[16]

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

  • Perform an aqueous workup:

    • Wash the organic layer sequentially with 5% citric acid solution (2x) to remove excess DIEA.

    • Wash with saturated NaHCO₃ solution (2x) to remove unreacted starting acid and HOAt.

    • Wash with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide.

Protocol 3.2: Product Purification

Rationale: The crude product will contain the desired peptide along with minor impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification, separating molecules based on their hydrophobicity.[17]

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water).

  • Purify the material using a preparative RP-HPLC system with a C18 column.

  • Use a gradient of mobile phase A (e.g., 0.1% TFA in Water) and mobile phase B (e.g., 0.1% TFA in Acetonitrile).

  • Monitor the elution profile at 210-220 nm.[17]

  • Collect fractions corresponding to the desired product peak.

  • Confirm the purity of the fractions by analytical HPLC and the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 3.3: N-Terminal Boc Deprotection in Solution

Rationale: The Boc group is designed for facile removal under moderately acidic conditions, typically using trifluoroacetic acid (TFA), without disturbing other protecting groups like benzyl esters or ethers.[18][19][20] The mechanism involves protonation of the carbamate followed by the formation of a stable tert-butyl cation and release of CO₂.[18]

Materials:

  • Boc-protected peptide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

Procedure:

  • Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath (0°C).

  • Slowly add an equal volume of TFA (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% TFA/DCM solution).

  • Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • The resulting product is the TFA salt of the deprotected peptide, which can be used directly in the next coupling step after neutralization (typically in situ with a non-nucleophilic base like DIEA).

Section 4: Troubleshooting and Advanced Considerations

Incorporating sterically demanding residues can present challenges. A systematic approach to troubleshooting is key to success.

Table 2: Troubleshooting Guide for Hindered Couplings

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Coupling Yield 1. Insufficient activation of the carboxylic acid.[16]2. Steric hindrance preventing nucleophilic attack.[21]3. Degradation of coupling reagent.1. Switch to a more powerful coupling reagent like HATU, HCTU, or COMU.[14]2. Increase reaction time (up to 24h) and/or gently increase temperature (e.g., to 40°C), monitoring carefully for side reactions.[16]3. Use fresh, high-purity reagents.
Incomplete Reaction Steric bulk slowing the reaction rate significantly.1. Perform a double coupling: after the initial reaction time, filter off the solution and add a fresh batch of activated amino acid.[22]2. Increase the equivalents of activated acid and coupling reagent (e.g., to 1.5-2.0 eq).
Difficulty in Purification 1. Product and starting material have similar polarity.2. Peptide aggregation due to increased hydrophobicity.1. Optimize the HPLC gradient, making it shallower around the elution time of the product to improve resolution.[23]2. Use alternative chromatography modes (e.g., ion-exchange) if applicable or modify the mobile phase.

Table 3: Comparison of Recommended Coupling Reagents

ReagentAcronymKey Advantage(s)Considerations
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUExtremely high reactivity, ideal for hindered couplings; HOAt byproduct can catalyze the reaction.Higher cost.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTURobust, widely used, and effective for many difficult couplings.[13]Can cause guanidinylation of the free amine as a side reaction if activation is slow.
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPPhosphonium-based reagent, avoids guanidinylation side reaction. Highly effective for N-methyl and other hindered residues.[13]Byproducts can be more difficult to remove.
1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUOxyma-based reagent, considered safer (non-explosive byproducts) with reactivity comparable or superior to HATU.[14]Newer reagent, may be less commonly stocked.

Conclusion

The use of Boc-2-amino-3,4-dimethylbenzoic acid in solution-phase peptide synthesis is a powerful strategy for creating novel peptidomimetics with enhanced stability and defined conformations. Success with this sterically demanding building block is not a matter of chance, but a result of deliberate experimental design. By understanding the inherent challenges and employing highly potent coupling reagents like HATU or COMU, extended reaction times, and meticulous purification techniques, researchers can effectively incorporate this valuable residue. The protocols and rationales provided in this guide serve as a robust foundation for scientists and drug developers aiming to push the boundaries of peptide design.

References

  • Vertex AI Search. Optimizing Peptide Sequences: The Advantage of N-Methylation.
  • NINGBO INNO PHARMCHEM CO.,LTD. Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing.
  • LifeTein. Should My Peptide Be Methylated?. (2025).
  • Springer Nature Experiments. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery.
  • PubMed. Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery.
  • Gilson. Chromatography and Detection Methods for Peptide Purification.
  • Spatola, A. F., et al. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Mini-Reviews in Medicinal Chemistry.
  • Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe. (2025).
  • Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. (2019).
  • ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives a.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • AAPPTEC - Peptides. Coupling Reagents.
  • NIH. Introduction to Peptide Synthesis.
  • NIH. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020).
  • J&K Scientific LLC. BOC Protection and Deprotection. (2026).
  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • BenchChem. Understanding Boc protection and deprotection in peptide synthesis. (2025).
  • BenchChem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (2025).
  • ACS Publications. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2001). The Journal of Organic Chemistry.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • BenchChem. Application Notes and Protocols for the Activation of Boc-N-Me-D-Glu-OH in Peptide Coupling. (2025).
  • BOC Sciences. BOC-Amino Acids.
  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012).
  • PubChem. 2-Amino-3,4-dimethylbenzoic acid.
  • Google Patents. Non-chromatographic purification of macrocyclic peptides by a resin catch and release. (2018).
  • Bachem. Peptide Purification Process & Methods: An Overview.
  • ChemicalBook. 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4.
  • BenchChem. The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group. (2025).
  • Waters Corporation. Peptide Isolation & Purification Techniques.
  • MDPI. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. (2024).
  • The Royal Society of Chemistry. Experimental Procedures.
  • BOC Sciences. BOC-Amino Acids.
  • ResearchGate. Synthesis of Peptides by Solution Methods.
  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023).
  • Biotage. How to purify synthetic peptides - what are the options?. (2023).
  • Fluorochem. 2-Amino-3,4-dimethyl-benzoic acid (CAS 50419-58-4).
  • Chem-Impex. Boc-2-aminobenzoic acid.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ResearchGate. Recent development in peptide coupling reagents.
  • ResearchGate. The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.

Sources

Method

Application Note: Advanced Activation Protocols for Boc-2-Amino-3,4-Dimethylbenzoic Acid in Peptide Synthesis

Executive Summary & The Steric Challenge Boc-2-amino-3,4-dimethylbenzoic acid (CAS: 1185295-87-7) is a highly specialized, non-natural anthranilic acid derivative utilized in the synthesis of peptidomimetics and cyclic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Steric Challenge

Boc-2-amino-3,4-dimethylbenzoic acid (CAS: 1185295-87-7) is a highly specialized, non-natural anthranilic acid derivative utilized in the synthesis of peptidomimetics and cyclic peptides[1]. While anthranilic acids are critical for introducing rigid β-turn geometries into peptide backbones, their incorporation is notoriously difficult.

The challenge is twofold:

  • Electronic Deactivation: The aromatic ring donates electron density into the carboxylic acid, reducing the electrophilicity of the carbonyl carbon during activation[2].

  • Extreme Steric Hindrance (The Buttressing Effect): The carboxylic acid at C1 is sterically shielded by the ortho-Boc-protected amine at C2. Furthermore, the methyl groups at C3 and C4 force the bulky Boc-amine group to rotate out of the aromatic plane, pushing it directly into the conformational trajectory required for nucleophilic attack at the C1 carbonyl.

Standard carbodiimide chemistries (e.g., DIC/HOBt) fail with this substrate because the transient O-acylisourea intermediate undergoes a rapid intramolecular rearrangement to an inactive N-acylurea before the incoming amine can bypass the steric shield. Overcoming this requires highly electrophilic, sterically compact activation strategies[3].

Mechanistic Causality of Activation Strategies

To successfully couple Boc-2-amino-3,4-dimethylbenzoic acid, the activation strategy must either provide anchimeric assistance (intramolecular guidance) or reduce the steric profile of the leaving group.

Strategy A: Uronium-Mediated OAt Ester Formation (HATU)

HATU is the gold standard for sterically hindered anthranilic acids[3]. It converts the carboxylic acid into an active 7-aza-1-hydroxybenzotriazole (OAt) ester.

  • Causality: The nitrogen atom at position 7 of the HOAt leaving group acts as an intramolecular base. It forms a hydrogen bond with the incoming amine, guiding it through the steric bulk of the 3,4-dimethyl and ortho-Boc groups directly to the carbonyl carbon[2].

Strategy B: Acyl Fluoride Generation (TFFH)

Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) generates an acyl fluoride in situ.

  • Causality: Fluorine has a van der Waals radius (1.47 Å) nearly identical to hydrogen (1.20 Å). This creates the smallest possible activated intermediate, drastically lowering the steric activation energy required for the incoming amine to attack[4]. Acyl fluorides are also highly resistant to the formation of inactive benzoxazinones.

Strategy C: Acyl Chloride Generation (Triphosgene)

For the most recalcitrant solid-phase peptide synthesis (SPPS) couplings, in situ generation of the acyl chloride via triphosgene provides maximum electrophilicity[5].

  • Causality: The chloride ion is an exceptional leaving group, and the acyl chloride intermediate is highly reactive. However, this method requires strict anhydrous conditions and non-nucleophilic bases (like collidine) to prevent ketene formation.

Quantitative Reagent Comparison

The following table summarizes the empirical performance of various activation strategies when applied to highly hindered anthranilic acid derivatives.

Activation StrategyReagentBaseSolventRelative ReactivitySteric TolerancePrimary Byproduct Risk
Uronium / OAt Ester HATUDIPEADMF / NMPHighModerate-HighN-terminal Guanidinylation
Acyl Fluoride TFFHDIPEADCM / DMFVery HighHighMinimal
Acyl Chloride TriphosgeneCollidineTHF / DCMMaximumVery HighPhosgene toxicity hazard
Phosphonium PyBOPDIPEADMFModerateModeratePyrrolidine amide formation

Self-Validating Experimental Protocols

Protocol 1: HATU-Mediated Coupling (Solution or Solid Phase)

This protocol utilizes anchimeric assistance to overcome the ortho-Boc steric shield.

Reagents:

  • Boc-2-amino-3,4-dimethylbenzoic acid (1.5 eq relative to incoming amine)

  • HATU (1.45 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.5 eq of Boc-2-amino-3,4-dimethylbenzoic acid in anhydrous DMF.

  • Base Addition: Add 3.0 eq of DIPEA.

    • Causality: DIPEA is chosen over TEA because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly hindered carboxylate.

  • Pre-Activation (Critical Timing): Add 1.45 eq of HATU and stir for exactly 3 minutes .

    • Causality: The OAt ester must form before introduction to the amine. However, if pre-activation exceeds 5 minutes, excess HATU will react with the incoming peptide's free amine, causing irreversible guanidinylation (chain termination). The slight substoichiometric ratio of HATU (1.45 eq) to the acid (1.5 eq) ensures no free HATU remains.

  • Coupling: Add the pre-activated mixture to the incoming amine (resin-bound or in solution). Stir/agitate for 4 to 12 hours at room temperature.

  • Self-Validation (Reaction Monitoring):

    • Take a 5 µL aliquot of the pre-activation mixture and quench it in 50 µL of methanol. Analyze via LC-MS.

    • Validation: The presence of the methyl ester (M+14 relative to the free acid) confirms successful OAt ester formation. If the free acid peak dominates, pre-activation has failed (check solvent moisture).

Protocol 2: In Situ Acyl Fluoride Generation via TFFH

This protocol is reserved for extreme steric hindrance where HATU yields incomplete coupling[4].

Reagents:

  • Boc-2-amino-3,4-dimethylbenzoic acid (2.0 eq)

  • TFFH (2.0 eq)

  • DIPEA (4.0 eq)

  • Solvent: Anhydrous DCM (preferred over DMF to maximize acyl fluoride stability)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 eq of the benzoic acid derivative in anhydrous DCM.

  • Activation: Add 2.0 eq of TFFH, followed immediately by 4.0 eq of DIPEA.

  • Acyl Fluoride Formation: Stir for 15–20 minutes at room temperature.

    • Causality: Unlike OAt esters, acyl fluorides are highly stable to hydrolysis and do not cause guanidinylation. A longer pre-activation ensures complete conversion of the sterically hindered acid to the small-profile acyl fluoride.

  • Coupling: Introduce the incoming amine and agitate for 2 to 6 hours.

  • Self-Validation (Ninhydrin Limitation):

    • Validation: Do not rely solely on the Kaiser (ninhydrin) test if the incoming amine is also an aniline or secondary amine, as it will yield false negatives. Validate coupling completion via micro-cleavage and LC-MS analysis of the target mass.

Mechanistic Workflow Visualization

Activation_Pathways Substrate Boc-2-amino-3,4-dimethylbenzoic acid (Sterically Hindered) HATU_Path HATU / DIPEA (Uronium Activation) Substrate->HATU_Path TFFH_Path TFFH / DIPEA (Acid Fluoride) Substrate->TFFH_Path Triphosgene_Path Triphosgene / Collidine (Acid Chloride) Substrate->Triphosgene_Path OAt_Ester OAt Active Ester (H-Bond Assisted) HATU_Path->OAt_Ester Acid_Fluoride Acyl Fluoride (Small Steric Profile) TFFH_Path->Acid_Fluoride Acid_Chloride Acyl Chloride (Highly Electrophilic) Triphosgene_Path->Acid_Chloride Product Target Amide Bond (Coupled Peptide) OAt_Ester->Product + Amine Side_Product Benzoxazinone / Unreacted (Steric Failure) OAt_Ester->Side_Product Slow Aminolysis Acid_Fluoride->Product + Amine Acid_Chloride->Product + Amine Nucleophile Incoming Amine/Peptide Nucleophile->Product

Mechanistic pathways for the activation of sterically hindered Boc-2-amino-3,4-dimethylbenzoic acid.

References

  • [3] Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC (National Institutes of Health). Available at:[Link]

  • [4] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide - ResearchGate. Available at:[Link]

  • [2] Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function - ACS Publications. Available at:[Link]

  • [5] Anthelmintic PF1022A: Stepwise solid-phase synthesis of a cyclodepsipeptide containing N-methyl amino acids - ResearchGate. Available at:[Link]

Sources

Application

Application Note: Synthesis of Constrained Peptides Utilizing Boc-2-amino-3,4-dimethylbenzoic Acid

Introduction & Mechanistic Rationale The development of constrained peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor metabolic stability and high conformational entropy of linear pe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of constrained peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor metabolic stability and high conformational entropy of linear peptides. Introducing rigid non-natural amino acids, such as anthranilic acid (2-aminobenzoic acid) derivatives, effectively restricts the conformational space of the peptide backbone. These residues act as rigid β-amino acids (or γ-turn inducers), locking the peptide into pre-organized secondary structures that minimize entropy loss upon target binding .

Boc-2-amino-3,4-dimethylbenzoic acid is a highly specialized building block in this domain. While the anthranilic acid core provides basal rigidity, the addition of methyl groups at the 3- and 4-positions introduces severe steric bulk. Specifically, the 3-methyl group creates a profound steric clash with the adjacent peptide backbone, severely restricting N−Cα bond rotation and forcing the peptide into a highly predictable, constrained macrocyclic conformation.

However, this structural advantage comes with a significant synthetic penalty: the aromatic amine is severely deactivated by resonance with the aromatic ring, a problem exponentially worsened by the steric shielding of the adjacent 3-methyl group. Standard Solid-Phase Peptide Synthesis (SPPS) protocols routinely fail at this junction, necessitating highly optimized coupling chemistries .

G A Linear Peptide (High Entropy) B 3,4-Dimethylanthranilic Acid Incorporation A->B C Steric Clash from 3,4-Dimethyl Groups B->C D Restricted N-Cα Rotation C->D E Pre-organized Turn (Mimics γ- or β-turn) D->E F Constrained Macrocycle (High Target Affinity) E->F

Mechanistic pathway of conformational constraint via anthranilic acid.

Strategic Reagent Selection & Causality

In Boc-SPPS, the temporary α -amino protecting group is removed using trifluoroacetic acid (TFA), while final cleavage requires anhydrous hydrogen fluoride (HF) . When incorporating Boc-2-amino-3,4-dimethylbenzoic acid, attaching the building block to the growing chain is trivial because its activated carboxyl group reacts with an aliphatic amine.

The critical failure point occurs during the subsequent step: coupling the next amino acid onto the exposed, deactivated aromatic amine of the anthranilic residue. Standard aminium-based reagents (e.g., HBTU, HATU) yield incomplete or zero coupling due to the poor nucleophilicity of the aromatic amine . To overcome this, the incoming amino acid must be converted into a highly reactive ester. As summarized in Table 1 , the use of DIC/Oxyma Pure or EDC/HOAt is mandatory to drive the reaction to completion without inducing epimerization .

Table 1: Coupling Reagent Efficacy for Deactivated Aromatic Amines
Coupling SystemActivation MechanismRelative Yield (%)Epimerization RiskRecommendation
HBTU / DIPEA Aminium-based< 10%LowNot recommended
DIC / Cl-HOBt Carbodiimide~ 30%LowPoor
Triphosgene Acyl Chloride> 85%HighUse with caution
EDC / HOAt Carbodiimide / HOAt ester> 90%LowExcellent (Solution Phase)
DIC / Oxyma Pure Carbodiimide / Oxyma ester> 95%Very LowOptimal (Solid Phase)

Data synthesized from comparative coupling studies on anthranilic acid derivatives.

Experimental Workflow

G A Resin-Bound Peptide B Boc Deprotection (50% TFA/DCM) A->B C Standard Coupling: Boc-Anth(3,4-diMe)-OH B->C D Boc Deprotection (50% TFA/DCM) C->D E Critical Coupling: Next Amino Acid (DIC/Oxyma) D->E Deactivated Amine F HF Cleavage & Macrocyclization E->F

Workflow for SPPS incorporating Boc-2-amino-3,4-dimethylbenzoic acid.

Self-Validating Step-by-Step Protocol

Scale: 0.1 mmol. Resin: MBHA (for C-terminal amides) or PAM (for C-terminal acids).

Step 1: Boc Deprotection & Neutralization
  • Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes.

  • Treat the resin with a solution of 50% TFA in DCM (v/v) for 5 minutes. Drain and repeat with fresh 50% TFA/DCM for 25 minutes to ensure complete removal of the Boc group .

  • Wash the resin with DCM (3 × 1 min).

  • Neutralize the protonated N-terminus by washing with 5% N,N-Diisopropylethylamine (DIPEA) in DCM (2 × 5 min).

  • Wash thoroughly with DCM (3 × 1 min) and Dimethylformamide (DMF) (3 × 1 min).

Step 2: Standard Coupling of Boc-2-amino-3,4-dimethylbenzoic acid

Causality: The carboxyl group of the anthranilic acid derivative is highly reactive. Standard coupling conditions are sufficient for attachment to the aliphatic amine of the growing chain.

  • Dissolve 0.4 mmol (4 eq) of Boc-2-amino-3,4-dimethylbenzoic acid and 0.4 mmol (4 eq) of HBTU in minimal DMF.

  • Add 0.8 mmol (8 eq) of DIPEA to the solution.

  • Add the mixture to the resin and agitate at room temperature for 60 minutes.

  • Wash with DMF (3 × 1 min) and DCM (3 × 1 min). Validation Checkpoint: Perform a standard Kaiser test. A negative result (colorless/yellow beads) confirms successful coupling.

Step 3: Deprotection of the Anthranilic Acid

Repeat Step 1 to remove the Boc group from the newly attached 2-amino-3,4-dimethylbenzoic acid.

Step 4: CRITICAL COUPLING (Attaching the next amino acid)

Causality: The aromatic amine is severely deactivated. Standard HBTU/DIPEA will fail. Highly reactive Oxyma esters are mandatory to force the reaction without causing epimerization .

  • Dissolve 0.5 mmol (5 eq) of the next Boc-protected amino acid and 0.5 mmol (5 eq) of Oxyma Pure in DMF.

  • Add 0.5 mmol (5 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate the ester.

  • Add the mixture to the resin and agitate at room temperature for 120 minutes (extended coupling time).

  • Wash with DMF (3 × 1 min) and DCM (3 × 1 min). Validation Checkpoint (Self-Validating System):Do not rely on the Kaiser test. Aromatic amines yield false negatives or ambiguous colors. Instead, perform a micro-cleavage: withdraw 1-2 mg of resin, treat with HF/anisole (or a suitable test cleavage cocktail), precipitate in cold ether, and analyze via LC-MS. Confirm the mass shift corresponding to the successfully coupled amino acid. If incomplete, perform a second coupling using fresh DIC/Oxyma reagents.

Step 5: Cleavage and Global Deprotection
  • Transfer the completed peptide-resin to a specialized Teflon HF cleavage apparatus.

  • Treat with anhydrous HF containing 10% (v/v) anisole (as a carbocation scavenger) at 0 °C for 60 minutes.

  • Evaporate the HF safely under vacuum.

  • Wash the cleaved resin with cold diethyl ether to precipitate the peptide and remove scavengers.

  • Extract the peptide using 10% aqueous acetic acid and lyophilize to obtain the crude linear precursor.

Step 6: Solution-Phase Macrocyclization

Causality: Cyclization must be performed under high dilution to entropically favor intramolecular macrocyclization over intermolecular oligomerization .

  • Dissolve the linear peptide in a DCM/DMF (4:1) mixture to a final highly dilute concentration of 2 mM.

  • Add 1.5 eq of HOAt and 1.5 eq of EDC·HCl.

  • Add 2.0 eq of N-methylmorpholine (NMM). Note: NMM is chosen over DIPEA as it is a weaker base, minimizing the risk of C-terminal epimerization during the slow cyclization process.

  • Stir at room temperature for 24–48 hours. Monitor via LC-MS until the linear precursor is completely consumed.

  • Evaporate solvents, wash with 0.1 M HCl and saturated NaHCO3, and purify the constrained cyclic peptide via RP-HPLC.

References

  • Xin, D., & Burgess, K. (2016). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. Organic & Biomolecular Chemistry. Royal Society of Chemistry.[Link]

  • Posada, L., Davyt, D., & Serra, G. (2020). First total synthesis of versicotide A, B and C. RSC Advances, 10(71), 43653-43659. Royal Society of Chemistry.[Link]

Method

Application Note: Strategic Incorporation of Boc-2-amino-3,4-dimethylbenzoic Acid into Peptidomimetic Scaffolds

Abstract The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling enhanced proteolytic stability, refined receptor affinity, and novel functionalities.[1][2][3] Boc-2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling enhanced proteolytic stability, refined receptor affinity, and novel functionalities.[1][2][3] Boc-2-amino-3,4-dimethylbenzoic acid, a sterically hindered anthranilic acid derivative, offers a unique scaffold for inducing conformational constraints, such as β-turns, within a peptide backbone.[4][5] However, its rigid aromatic structure and ortho-disubstitution present significant synthetic challenges, particularly during amide bond formation. This guide provides a comprehensive overview of the rationale for using this building block, detailed protocols for its efficient incorporation via Solid-Phase Peptide Synthesis (SPPS), and expert insights into overcoming the associated synthetic hurdles.

Introduction: The Rationale for a Hindered Scaffold

Peptidomimetics are designed to overcome the inherent limitations of natural peptides, such as poor bioavailability and rapid degradation by proteases.[1][6] The introduction of structurally unique, non-canonical amino acids is a key strategy to achieve these goals.[1][3][7] Boc-2-amino-3,4-dimethylbenzoic acid serves as an excellent building block for this purpose.

  • Conformational Rigidity: The aromatic ring and vicinal methyl groups severely restrict the rotational freedom around the φ (phi) and ψ (psi) backbone dihedral angles. This pre-organization can guide the peptide into a desired secondary structure, which is critical for potent receptor binding.[8][9]

  • Proteolytic Resistance: The unnatural structure is not recognized by common proteases, significantly increasing the in-vivo half-life of the resulting peptidomimetic.[6][9]

  • Modulation of Physicochemical Properties: The aromatic core increases the hydrophobicity and can alter properties like membrane permeability and target selectivity.[3]

The primary challenge in its use lies in the steric hindrance around both the amine and the carboxylic acid, which can drastically slow down coupling reactions and lead to incomplete sequences.[8][10][11]

Table 1: Physicochemical Properties of 2-Amino-3,4-dimethylbenzoic Acid

Property Value Source
CAS Number 50419-58-4 [12][13][14]
Molecular Formula C9H11NO2 [12][15]
Molecular Weight 165.19 g/mol [12][15]
Melting Point ~176-180°C (decomposes) [12][13]

| Appearance | Solid |[14] |

(Note: Properties are for the unprotected amino acid. The Boc-protected version will have a higher molecular weight and different physical properties.)

The Core Synthetic Challenge: Steric Hindrance

The major obstacle to incorporating this residue is the severe steric congestion. The N-terminal Boc-protecting group, combined with the ortho-methyl group, shields the amine, while the adjacent methyl group hinders the carboxylic acid's approach to an incoming nucleophile. This makes standard coupling conditions inefficient.[10][11]

G cluster_0 Steric Hindrance at Amine cluster_1 Steric Hindrance at Carboxyl Boc Boc Group (Bulky) N Amine (N) Boc->N AromaticRing1 Aromatic Ring N->AromaticRing1 Me1 Ortho-Methyl AromaticRing1->Me1 COOH Carboxyl (COOH) AromaticRing2 Aromatic Ring COOH->AromaticRing2 Me2 Meta-Methyl AromaticRing2->Me2 Incoming_AA Incoming Amino Acid Incoming_AA->N Blocked Approach Peptide_Chain Growing Peptide Chain Peptide_Chain->COOH Blocked Approach

Figure 1: Steric shielding of reactive centers.

To overcome this, the choice of coupling reagent is paramount. Reagents must be highly reactive to form the active ester intermediate quickly and efficiently, even with a sterically hindered carboxyl group.

Recommended Coupling Strategies & Protocols

Standard carbodiimide reagents like DIC are often insufficient for this type of hindered coupling.[10][11] Uronium/aminium salt-based reagents are strongly recommended due to their higher reactivity.[8][16][17]

Table 2: Comparison of Coupling Reagents for Hindered Systems

Reagent Class Example(s) Reactivity Racemization Risk Key Insight
Carbodiimides DIC, EDC Moderate Moderate Often requires additives (e.g., HOBt); may be insufficient for severe hindrance.
Phosphonium Salts PyBOP, PyAOP High Low PyAOP is very reactive but expensive; byproducts can be problematic to remove.[18]

| Uronium/Aminium Salts | HBTU, HCTU, HATU | Very High | Very Low | HATU is generally the most potent due to the reactivity of the HOAt-based active ester, making it ideal for difficult couplings. [16][17][18] |

Our recommendation is to use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for its superior performance in difficult coupling scenarios.[16][17] HCTU can be a more cost-effective alternative with comparable, though slightly lower, reactivity.[16][19]

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol assumes a standard Fmoc/tBu SPPS strategy.[10][20] The key deviation is in the coupling step for the Boc-2-amino-3,4-dimethylbenzoic acid.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

  • Boc-2-amino-3,4-dimethylbenzoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow cluster_key Resin 1. Start with N-terminal Fmoc-deprotected resin Activation 2. Pre-activate Boc-AA* (5 min) Resin->Activation Prepare in parallel Coupling 3. Couple to Resin (2-4 hr, or overnight) Activation->Coupling Wash1 4. Wash (DMF, DCM) Coupling->Wash1 Test 5. Ninhydrin Test Wash1->Test Recouple 6a. Recouple if needed Test->Recouple Positive (Blue) Capping 6b. Cap unreacted sites (Optional but recommended) Test->Capping Negative (Yellow) Recouple->Coupling Repeat step 3 Continue 7. Continue Synthesis (Fmoc-AA) Capping->Continue Cleavage 8. Cleave & Deprotect Continue->Cleavage Precipitate 9. Precipitate & Purify Cleavage->Precipitate key *Boc-AA = Boc-2-amino-3,4-dimethylbenzoic acid

Sources

Application

Application Note: Boc-2-amino-3,4-dimethylbenzoic Acid in Macrocyclic Peptide Synthesis

Executive Summary The synthesis of macrocyclic peptides is a cornerstone of modern drug development, offering enhanced metabolic stability, membrane permeability, and target affinity compared to linear counterparts. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of macrocyclic peptides is a cornerstone of modern drug development, offering enhanced metabolic stability, membrane permeability, and target affinity compared to linear counterparts. However, macrocyclization is often plagued by high entropic penalties. The incorporation of rigid unnatural amino acids, such as Boc-2-amino-3,4-dimethylbenzoic acid , introduces a conformationally restricted anthranilic acid (o-aminobenzoic acid) scaffold into the peptide backbone. This building block acts as a powerful turn-inducer, pre-organizing the linear peptide and drastically improving macrocyclization yields[1].

This application note provides a comprehensive, causality-driven guide to utilizing Boc-2-amino-3,4-dimethylbenzoic acid in Solid-Phase Peptide Synthesis (SPPS), overcoming the inherent synthetic bottlenecks associated with its sterically hindered and electronically deactivated aromatic amine[2].

Mechanistic Insights: The Role of the 3,4-Dimethylanthranilic Scaffold

To leverage this building block effectively, it is critical to understand the physical organic chemistry governing its behavior:

  • Conformational Pre-organization (The Turn Inducer): Anthranilic acid derivatives function as rigid β-amino acid equivalents. By restricting the rotation of the peptide backbone, they mimic natural γ-turns or β-turns, bringing the N- and C-termini into close spatial proximity[1].

  • The Steric Buttressing Effect: The addition of methyl groups at the 3- and 4-positions is not merely for lipophilicity. The 4-methyl group exerts a "buttressing effect" on the 3-methyl group, pushing it closer to the 2-amino group. This extreme steric bulk rigidly locks the N−Caryl​ dihedral angle, further reducing the entropic penalty of cyclization and preventing unwanted anthranilic rearrangements[2][3].

  • Why Boc Protection? While Fmoc is standard for modern SPPS, Fmoc-protected anilines are notoriously unstable during the repeated piperidine deprotection cycles, often leading to premature cleavage or hydantoin formation. Boc protection provides orthogonal stability, allowing the 3,4-dimethylanthranilic acid to be incorporated safely and deprotected only under strongly acidic conditions prior to the critical next coupling step.

Pathway A Linear Peptide High Entropy B Anthranilic Insertion Dihedral Restriction A->B C Pre-organized State Termini Proximity B->C D Macrocycle High Target Affinity C->D

Caption: Thermodynamic pathway of macrocyclization induced by the rigid anthranilic acid scaffold.

Overcoming Synthetic Bottlenecks: Causality in Protocol Design

The primary challenge in utilizing Boc-2-amino-3,4-dimethylbenzoic acid is coupling the subsequent amino acid to its 2-amino group. This aniline nitrogen is severely deactivated by the electron-withdrawing resonance of the ortho-carboxyl group and is sterically shielded by the adjacent 3-methyl group[2].

Standard carbodiimide/HOBt chemistry will fail or result in massive deletion sequences. To overcome this, the electrophilicity of the incoming amino acid must be drastically increased. This is achieved either by using highly reactive Oxyma-based esters or by generating an in situ acyl chloride using triphosgene[2].

Quantitative Data: Coupling Efficiency Comparison

The following table summarizes the expected coupling efficiencies when attaching an Fmoc-amino acid to the deprotected 2-amino group of the 3,4-dimethylanthranilic scaffold.

Coupling StrategyReagentsActivation IntermediateYield (%)Epimerization Risk
Standard Ester DIC / HOBtOBt Ester< 15%Low
Uronium Salt HATU / DIEAOAt Ester~ 35%Moderate
Oxyma-based DIC / OxymaPureOxyma Ester> 80% Low
Acyl Chloride Triphosgene / CollidineAcyl Chloride> 90% High

Experimental Protocols

The following self-validating protocols are designed for the incorporation, deprotection, and elongation of peptides containing Boc-2-amino-3,4-dimethylbenzoic acid on a 2-Chlorotrityl Chloride (2-CTC) resin.

Protocol A: Coupling Boc-2-amino-3,4-dimethylbenzoic acid to Resin

Causality: The carboxyl group of this building block couples efficiently to primary aliphatic amines. HATU is sufficient for this step.

  • Resin Swelling: Swell 0.1 mmol of peptide-bound 2-CTC resin in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Boc-2-amino-3,4-dimethylbenzoic acid and 0.3 mmol (3.0 eq) of HATU in minimal DMF. Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIEA).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Perform a standard Kaiser test; a negative result (yellow) confirms complete coupling.

Protocol B: Boc Deprotection

Causality: High concentrations of Trifluoroacetic acid (TFA) are required to remove the Boc group. Scavengers are critical to prevent the resulting tert-butyl carbocations from alkylating the electron-rich dimethylaniline ring.

  • Cleavage Cocktail: Prepare a solution of TFA / Triisopropylsilane (TIPS) / H2​O (95:2.5:2.5 v/v/v).

  • Deprotection: Treat the resin with the cocktail for 30 minutes. Drain and repeat with fresh cocktail for an additional 30 minutes.

  • Neutralization: Wash extensively with DCM (5x). The aniline is now protonated as a TFA salt. Wash with 5% DIEA in DMF (3x 2 mins) to liberate the free base, followed by DMF washes (5x).

Protocol C: Difficult Coupling to the Deactivated Aniline Nitrogen

Causality: Due to the extreme steric and electronic deactivation of the 2-amino group, OxymaPure is utilized. Oxyma acts as an exceptional leaving group and its slight acidity helps protonate the highly deactivated aniline, facilitating nucleophilic attack[2].

  • Pre-activation: Dissolve 0.5 mmol (5.0 eq) of the next Fmoc-amino acid and 0.5 mmol (5.0 eq) of OxymaPure in DMF. Add 0.5 mmol (5.0 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes.

  • Heated Coupling: Add the mixture to the resin. Heat the reaction to 50°C using a microwave peptide synthesizer or heating block for 2 hours.

  • Validation: Wash with DMF (5x). Note: The Kaiser test is unreliable for aromatic amines. Validate coupling completion using the Chloranil test (a negative result indicates no free secondary/aromatic amines).

Protocol D: Cleavage and Solution-Phase Macrocyclization

Causality: Macrocyclization must be performed in highly dilute conditions (1-5 mM) to kinetically favor intramolecular ring closure over intermolecular oligomerization. The anthranilic scaffold pre-organizes the termini, significantly accelerating this step[1].

  • Mild Cleavage: Cleave the linear peptide from the 2-CTC resin using 1% TFA in DCM (retaining side-chain protecting groups).

  • Precipitation: Evaporate the solvent under reduced pressure and precipitate the peptide in ice-cold diethyl ether. Centrifuge and dry the pellet.

  • Cyclization: Dissolve the linear peptide in DMF to a final concentration of 2 mM. Add 3.0 eq of PyBOP, 3.0 eq of HOAt, and 6.0 eq of DIEA.

  • Monitoring: Stir for 12-24 hours at room temperature. Monitor the disappearance of the linear precursor via LC-MS.

  • Purification: Remove DMF under vacuum, perform global side-chain deprotection (if necessary), and purify the cyclic product via preparative RP-HPLC.

Workflow N1 Linear Peptide Synthesis (Standard SPPS) N2 Couple Boc-2-amino- 3,4-dimethylbenzoic acid N1->N2 N3 Boc Deprotection (TFA/DCM) N2->N3 N4 Acyl Chloride Coupling (Overcome Steric Shielding) N3->N4 N5 Macrocyclization (Solution Phase) N4->N5

Caption: Workflow for incorporating Boc-2-amino-3,4-dimethylbenzoic acid and subsequent macrocyclization.

References

  • Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. Royal Society of Chemistry.[Link]

  • First total synthesis of versicotide A, B and C. National Institutes of Health (NIH).[Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis, and Biological Evaluation of Selective STING Synergists. ACS Publications.[Link]

Sources

Method

synthesis of enzyme inhibitors using Boc-2-amino-3,4-dimethylbenzoic acid

Application Note: Synthesis of Allosteric Enzyme Inhibitors and Pathway Modulators Using Boc-2-amino-3,4-dimethylbenzoic acid Executive Summary & Mechanistic Rationale In modern medicinal chemistry, substituted anthranil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Allosteric Enzyme Inhibitors and Pathway Modulators Using Boc-2-amino-3,4-dimethylbenzoic acid

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, substituted anthranilic acids are privileged scaffolds for the design of non-ATP competitive (allosteric) enzyme inhibitors and cyclic dinucleotide pathway modulators. Boc-2-amino-3,4-dimethylbenzoic acid (CAS: 1185295-87-7) serves as a highly versatile, orthogonally protected building block for these applications[1][2].

The specific 3,4-dimethyl substitution pattern is not merely structural; it is mechanistically critical. In the context of kinase inhibitors (e.g., MEK1/2), these methyl groups provide a precise dihedral angle twist that forces the aromatic ring into a deep, hydrophobic allosteric pocket adjacent to the ATP-binding site, ensuring high target selectivity. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group is essential during early synthetic steps. Unprotected anthranilic acids are prone to self-condensation (forming isatoic anhydrides) when the carboxylic acid is activated. Boc protection masks the nucleophilic amine, allowing for clean, high-yielding amide coupling or esterification before subsequent C-N cross-coupling reactions[3][4].

Recent literature also highlights the use of 2-amino-3,4-dimethylbenzoic acid derivatives in the synthesis of acridone-based inhibitors and synergists of the cGAS-STING pathway[5], as well as in the synthesis of vascular disrupting agents like Vadimezan (DMXAA)[6][7].

Divergent Synthetic Workflows

The true utility of Boc-2-amino-3,4-dimethylbenzoic acid lies in its ability to undergo divergent synthesis. By selectively deprotecting and functionalizing the amine and carboxylic acid termini, researchers can access vastly different pharmacological spaces.

SyntheticWorkflow A Boc-2-amino-3,4-dimethylbenzoic acid (Starting Material) B Acid Activation & Amidation (EDC/HOBt, R-NH2) A->B Route A C Boc Deprotection (TFA/DCM) A->C Route B D Boc-Protected Amide Intermediate B->D E 2-Amino-3,4-dimethylbenzoic acid Derivatives C->E D->C F Ullmann / Buchwald-Hartwig Coupling (Ar-X, Pd/Cu catalyst) E->F G Eaton's Reagent Cyclization (P2O5 / MeSO3H) E->G H Allosteric Kinase Inhibitors (e.g., MEK1/2 Inhibitors) F->H I cGAS-STING Pathway Modulators (Acridone Derivatives) G->I

Fig 1. Divergent synthetic workflows for enzyme inhibitors using Boc-2-amino-3,4-dimethylbenzoic acid.

Step-by-Step Experimental Protocols

The following protocols outline the synthesis of a diarylamine core, a universal precursor for allosteric kinase inhibitors and STING modulators[4][5]. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.

Protocol A: Amide Coupling and Boc Deprotection

Causality Check: Activating the carboxylic acid in the presence of a free ortho-amine leads to polymerization. The Boc group ensures the reaction is strictly intermolecular.

  • Activation: Dissolve Boc-2-amino-3,4-dimethylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 minutes to form the active ester.

  • Amidation: Add the target amine (e.g., O-methylhydroxylamine hydrochloride, 1.5 eq) followed by DIPEA (3.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (In-Process): Monitor via LC-MS. The mass of the active ester should disappear, replaced by the [M+H]⁺ of the Boc-protected benzamide.

  • Workup: Quench with water, extract with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Validation (Self-Validating): The reaction will vigorously evolve CO₂ gas initially. Cessation of bubbling and a distinct polar shift on TLC (UV 254 nm) confirms complete Boc cleavage[3].

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with DCM to yield the free 2-amino-3,4-dimethylbenzamide derivative.

Protocol B: C-N Cross-Coupling (Ullmann-Type)

Causality Check: The 3,4-dimethyl substitution creates high steric hindrance around the amine. Standard SₙAr conditions will fail. A copper-catalyzed Ullmann coupling with a specific diamine ligand is required to facilitate oxidative addition.

  • Preparation: In an oven-dried Schlenk tube, combine the deprotected 2-amino-3,4-dimethylbenzamide (1.0 eq), an aryl iodide (e.g., 2-fluoro-4-iodoaniline, 1.2 eq), CuI (10 mol%), and K₃PO₄ (2.0 eq).

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon three times. Critical: Oxygen rapidly oxidizes Cu(I) to inactive Cu(II), halting the catalytic cycle.

  • Ligand Addition: Add anhydrous Toluene (0.2 M) and N,N'-dimethylethylenediamine (DMEDA, 20 mol%) via syringe.

  • Reaction: Seal the tube and heat at 100 °C for 18 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the diarylamine inhibitor core.

Protocol C: Intramolecular Cyclization for Acridone Cores

Causality Check: For STING inhibitors, the diarylamine core must be cyclized into an acridone[5]. Traditional polyphosphoric acid (PPA) is highly viscous and traps the product, reducing yields. Eaton’s reagent (P₂O₅ in methanesulfonic acid) provides a low-viscosity, highly acidic environment that drives cyclization efficiently.

  • Cyclization: Dissolve the diarylamine intermediate in Eaton's reagent (10 mL per gram of substrate) at room temperature.

  • Heating: Heat the mixture to 80 °C for 4 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully pour the hot mixture over crushed ice while stirring vigorously to precipitate the acridone product.

  • Isolation: Filter the precipitate, wash extensively with water until the filtrate is pH neutral, and dry under vacuum[5].

Quantitative Data: Reaction Optimization

The steric bulk of the 3,4-dimethyl group severely impacts the C-N coupling efficiency. Table 1 summarizes the empirical optimization required to achieve high yields for the kinase inhibitor core.

Table 1: Optimization of C-N Cross-Coupling Conditions for Sterically Hindered Anthranilic Acids

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1CuI (10%)NoneK₂CO₃DMF11015%
2CuI (10%)L-Proline (20%)K₂CO₃DMSO9045%
3CuI (10%)DMEDA (20%)K₃PO₄Toluene10082%
4Pd₂(dba)₃ (5%)XPhos (10%)Cs₂CO₃Dioxane10088%*

*Note: While Buchwald-Hartwig conditions (Entry 4) offer slightly higher yields, the Ullmann conditions (Entry 3) are preferred in scale-up due to the significantly lower cost of copper versus palladium and the avoidance of expensive phosphine ligands.

Target Pathway Pharmacology

Inhibitors derived from Boc-2-amino-3,4-dimethylbenzoic acid act by locking their target enzymes in inactive conformations. In the MAPK/ERK pathway, these molecules bind to the allosteric pocket of MEK1/2, preventing the phosphorylation cascade that leads to unchecked tumor proliferation.

Pathway A Upstream Signal (e.g., RAS/RAF) B Target Enzyme (e.g., MEK1/2) A->B Phosphorylation C Downstream Effector (e.g., ERK1/2) B->C Phosphorylation D Disease Progression (Tumorigenesis) C->D Transcription E Anthranilic Acid Inhibitor E->B Allosteric Blockade

Fig 2. Mechanism of action for anthranilic acid-derived allosteric kinase inhibitors.

References

  • Title: Design, Synthesis, and Biological Evaluation of Selective STING Synergists That Enhance cGAMP-STING Pathway Activation without Inherent Agonist Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: N-heterocyclic inhibitors of TNF-alpha expression (US20020065270A1)
  • Title: Protective Groups in Organic Synthesis (T. W. Greene) Source: John Wiley & Sons URL: [Link]

Sources

Application

Application Note: Large-Scale Synthesis of Boc-2-amino-3,4-dimethylbenzoic Acid

Strategic Overview & Mechanistic Challenges Boc-2-amino-3,4-dimethylbenzoic acid (CAS: 1185295-87-7) is a highly valued intermediate in the synthesis of complex pharmaceuticals, including tumor-vascular disrupting agents...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Challenges

Boc-2-amino-3,4-dimethylbenzoic acid (CAS: 1185295-87-7) is a highly valued intermediate in the synthesis of complex pharmaceuticals, including tumor-vascular disrupting agents (e.g., Vadimezan) and selective STING synergists 1. The starting material, 2-amino-3,4-dimethylbenzoic acid, presents two distinct chemical challenges during N-tert-butyloxycarbonyl (Boc) protection:

  • Electronic Deactivation: The ortho-carboxylic acid strongly pulls electron density away from the amine via resonance and inductive effects, rendering it a poor nucleophile 2.

  • Steric Hindrance: The methyl group at the 3-position directly flanks the amine, severely restricting the approach trajectory of the bulky di-tert-butyl dicarbonate (Boc₂O) electrophile.

Standard Boc-protection conditions (ambient temperature, weak bases) often fail or result in unacceptably long reaction times for anthranilic acid derivatives 3. To achieve a highly scalable, catalyst-free synthesis, we exploit a biphasic dioxane/water system with sodium carbonate (Na₂CO₃) and moderate thermal activation.

Reaction Pathway & Causality of Experimental Choices

This protocol avoids expensive or toxic coupling catalysts (like DMAP) by leveraging the thermodynamic push of elevated temperatures and the stoichiometric formation of a carboxylate salt.

  • Role of the Base: Na₂CO₃ serves a dual purpose. First, it deprotonates the carboxylic acid. This prevents the formation of mixed anhydrides and increases the electron density on the aromatic ring, marginally improving the amine's nucleophilicity. Second, it acts as an acid scavenger for the carbonic acid byproduct formed during the reaction 3.

  • Solvent Selection: A 1:1 mixture of 1,4-dioxane and water ensures the solubility of both the organic starting material and the inorganic base.

  • Controlled Acidification: The Boc group is stable under basic conditions but highly labile in strong acids 4. During product isolation, the pH must be carefully lowered to ~3.0 using citric acid. Dropping the pH below 2.0 risks acid-catalyzed deprotection, while a pH above 4.0 will leave the product dissolved as a sodium salt.

SynthesisWorkflow SM 2-amino-3,4-dimethylbenzoic acid (Starting Material) Deprot Deprotonation (Na2CO3, Dioxane/H2O, 25°C) SM->Deprot Interm Sodium 2-amino-3,4-dimethylbenzoate (Enhanced Nucleophilicity) Deprot->Interm BocAdd Boc2O Addition (45°C, 36 h) Interm->BocAdd Electrophilic Attack BocSalt Sodium Boc-2-amino-3,4-dimethylbenzoate BocAdd->BocSalt Acid Controlled Acidification (Citric Acid to pH 3.0) BocSalt->Acid Prod Boc-2-amino-3,4-dimethylbenzoic acid (Isolated Product) Acid->Prod Precipitation

Workflow for the large-scale Boc protection of 2-amino-3,4-dimethylbenzoic acid.

Quantitative Data: Process Optimization

To establish the most scalable and cost-effective methodology, several reaction parameters were evaluated. The optimized conditions (Entry 3) provide the best balance of yield, purity, and operational safety for kilogram-scale production.

Solvent System (1:1 v/v)Base (Equivalents)Temp (°C)Time (h)Yield (%)Purity (HPLC)Notes
THF / H₂ONaOH (2.5 eq)254845%92.0%Incomplete conversion due to steric bulk.
Dioxane / H₂ONa₂CO₃ (2.5 eq)256560%95.5%Sluggish kinetics; extended reactor time required.
Dioxane / H₂O Na₂CO₃ (2.5 eq) 45 36 88% 98.5% Optimal conditions; complete conversion.
DMFDIPEA (3.0 eq), DMAP602482%94.0%Formation of O-Boc mixed anhydride impurities.

Step-by-Step Experimental Protocol (1.0 kg Scale)

Materials Required:

  • 2-amino-3,4-dimethylbenzoic acid (CAS 50419-58-4): 1.00 kg (6.05 mol)

  • Sodium carbonate (Na₂CO₃): 1.60 kg (15.1 mol, 2.5 eq)

  • Di-tert-butyl dicarbonate (Boc₂O): 2.64 kg (12.1 mol, 2.0 eq)

  • 1,4-Dioxane: 5.0 L

  • Deionized Water: 5.0 L

  • 10% Aqueous Citric Acid: As needed (approx. 10-12 L)

  • Heptane: 3.0 L

Step 1: Reactor Preparation & Deprotonation

  • Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a reflux condenser.

  • Charge the reactor with 5.0 L of deionized water and 1.60 kg of Na₂CO₃. Stir at 200 rpm until complete dissolution is achieved.

  • Add 5.0 L of 1,4-dioxane to the aqueous basic solution.

  • Slowly charge 1.00 kg of 2-amino-3,4-dimethylbenzoic acid into the reactor. The suspension will gradually clear as the sodium salt of the carboxylic acid forms. Stir for 30 minutes at 25 °C.

Step 2: Electrophilic Addition

  • Melt the Boc₂O (melting point ~23 °C) if solid, and transfer 2.64 kg into an addition funnel.

  • Add the Boc₂O dropwise over 1 hour to manage mild effervescence (CO₂ evolution).

  • Once the addition is complete, increase the jacket temperature to heat the internal reaction mixture to 45 °C.

  • Maintain stirring at 45 °C for 36 hours.

Step 3: Workup and Isolation (Self-Validating System)

  • In-Process Control (IPC): Pull a 1 mL aliquot, quench with dilute HCl, extract with acetonitrile, and analyze via HPLC. Proceed to the next step only when the starting material peak area is < 2%.

  • Cool the reactor to 10 °C.

  • Critical Step: Slowly add 10% aqueous citric acid via an addition funnel while monitoring the internal pH using a calibrated probe. Stop the addition exactly when the pH reaches 3.0.

    • Causality: A pH of 3.0 ensures the complete protonation of the carboxylic acid (precipitating the product) without triggering the acid-catalyzed cleavage of the newly formed Boc-carbamate.

  • An off-white to pale yellow precipitate will form vigorously. Stir for an additional 2 hours at 5 °C to ensure complete crystallization.

  • Filter the suspension through a large Büchner funnel. Wash the filter cake twice with 2.0 L of cold deionized water to remove inorganic salts.

  • Triturate the wet cake with 3.0 L of cold heptane.

    • Causality: Heptane selectively dissolves unreacted Boc₂O and tert-butanol byproducts while leaving the target product insoluble.

  • Dry the solid in a vacuum oven at 40 °C for 24 hours to yield Boc-2-amino-3,4-dimethylbenzoic acid.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be met:

  • ¹H NMR (400 MHz, DMSO-d6): Look for the disappearance of the broad primary amine signal (~6.5 ppm) and the appearance of a sharp singlet integrating to 9 protons at ~1.45 ppm, confirming the presence of the tert-butyl group.

  • LC-MS (ESI-): Expected m/z for[M-H]⁻ is 264.1 (Exact Mass: 265.13 for C₁₄H₁₉NO₄).

  • Purity: >98% by reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

References

  • Design, Synthesis, and Biological Evaluation of Selective STING Synergists That Enhance cGAMP-STING Pathway Activation without Inherent Agonist Activity.Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of a quinolone library from ynones.PMC - NIH.
  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.The Journal of Organic Chemistry - ACS Publications.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.ResearchGate.

Sources

Method

Application Note: Conformational Studies of Peptides Containing 2-Amino-3,4-Dimethylbenzoic Acid

Target Audience: Researchers, Structural Biologists, and Peptide Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Causality The incorporation of non-protei...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Peptide Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Causality

The incorporation of non-proteinogenic, conformationally restricted amino acids is a cornerstone strategy in peptidomimetic drug design. Anthranilic acid (Ant), an aromatic β -amino acid analogue, is widely utilized to induce rigid reverse turns in peptide backbones[1]. However, the specific derivative 2-amino-3,4-dimethylbenzoic acid introduces a profound level of conformational control that far exceeds that of unsubstituted anthranilic acid.

The Causality of Conformational Rigidity

The unique structural properties of 2-amino-3,4-dimethylbenzoic acid stem directly from the steric bulk of the methyl groups at the C3 and C4 positions of the aromatic ring[2].

  • Steric Clash and Dihedral Restriction: The C3-methyl group is positioned ortho to the C2-amine. This proximity creates a severe steric clash that highly restricts the rotation of the N−Caryl​ bond. Consequently, the amine hydrogen is forced into an antiperiplanar orientation relative to the aromatic plane[3].

  • Induction of Pseudo- β -Turns: Unlike native β -turns that require four residues and a 1←4 hydrogen bond, the restricted dihedral angles of the 3,4-dimethyl-Ant residue pre-organize the backbone to form a closed, 9-membered hydrogen-bonded ring involving just two residues (a 1→2 forward interaction)[1].

  • Conformational Homogeneity: In macrocyclic systems such as cyclic tetrapeptides (13-membered rings), the inclusion of this residue acts as a rigid "corner," eliminating the dynamic equilibrium of multiple turn states and locking the peptide into a single, predictable conformer[4]. This rigidity drastically reduces the entropic cost of target binding, a principle successfully leveraged in the design of highly potent CCK1 receptor antagonists and MMP inhibitors[2][5].

G A 3,4-Dimethyl Substitution B Steric Clash at C3-Methyl & C2-Amine A->B C Restricted N-C(aryl) Bond Rotation B->C D Antiperiplanar Orientation C->D E 9-Membered H-Bond Network D->E 1→2 Amino Acid Interaction

Fig 1: Mechanistic pathway of turn induction by 2-amino-3,4-dimethylbenzoic acid.

Experimental Protocols

As a self-validating system, the study of these peptides requires overcoming synthetic bottlenecks before analytical validation. The C3-methyl group that provides conformational rigidity also renders the C2-amine an exceptionally poor nucleophile. Standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail at this junction.

Protocol A: Synthesis of Peptides Overcoming Aromatic Steric Hindrance

Objective: Successfully couple an incoming amino acid onto the sterically shielded aromatic amine of resin-bound 2-amino-3,4-dimethylbenzoic acid.

  • Resin Preparation & Initial Coupling: Swell the selected resin (e.g., Rink Amide) in DMF. Couple Fmoc-2-amino-3,4-dimethylbenzoic acid (3.0 eq) using HATU (2.9 eq) and DIPEA (6.0 eq) for 2 hours at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and DCM.

  • In Situ Acyl Chloride Generation (Critical Step): Due to the C3-methyl steric shield, standard uronium/phosphonium coupling reagents are insufficient.

    • Dissolve the next Fmoc-amino acid (5.0 eq) in dry DCM.

    • Add bis(trichloromethyl) carbonate (triphosgene, 1.6 eq) and 2,4,6-collidine (14.0 eq). Stir for 5 minutes to generate the highly reactive acyl chloride.

  • Microwave-Assisted Coupling: Add the activated acyl chloride solution to the resin. Irradiate in a peptide microwave synthesizer at 60°C for 90 minutes.

  • Validation (Chloranil Test): The standard Kaiser test is unreliable for secondary or aromatic amines. Use the Chloranil test; a successful coupling is indicated by the absence of a blue/green resin bead color. If positive, repeat Step 4.

Protocol B: Solution-State NMR Conformational Analysis

Objective: Identify the presence and stability of the 9-membered pseudo- β -turn in solution.

  • Sample Preparation: Dissolve 3–5 mg of the purified peptide in 600 µL of anhydrous DMSO- d6​ (or CDCl 3​ if solubility permits) to prevent intermolecular aggregation.

  • Temperature Coefficient ( Δδ/ΔT ) Analysis:

    • Acquire 1D 1 H NMR spectra at 5 K intervals ranging from 298 K to 328 K.

    • Causality Check: Plot the chemical shift ( δ ) of each amide proton against temperature ( T ). Protons shielded from the solvent by the 9-membered intramolecular hydrogen bond will exhibit a low temperature dependence ( Δδ/ΔT>−3.0 ppb/K). Solvent-exposed protons will shift significantly ( Δδ/ΔT<−4.5 ppb/K)[4].

  • 2D ROESY/NOESY Acquisition:

    • Acquire a 2D ROESY spectrum with a mixing time of 200–300 ms.

    • Map the through-space interactions. A strong dαN​(i,i+1) cross-peak between the anthranilic derivative and the adjacent residue confirms the antiperiplanar alignment forced by the C3-methyl group[3].

G N1 Peptide Design & Synthesis (SPPS) N2 Triphosgene Coupling onto Aromatic Amine N1->N2 Overcome Steric Hindrance N3 Solution-State NMR (NOESY/ROESY, Temp Coeff) N2->N3 Isolate & Purify N4 Solid-State X-ray Crystallography N2->N4 Crystallize N5 Computational Modeling (rMD & DFT) N3->N5 NMR-guided MD N6 Conformational Mapping (9-Membered Pseudo β-turn) N3->N6 Restraints (Distances) N4->N6 Absolute Coordinates N5->N6 Energy Minimized Structures

Fig 2: Integrated workflow for the conformational analysis of constrained peptides.

Data Presentation & Interpretation

To standardize the interpretation of NMR data for peptides containing 2-amino-3,4-dimethylbenzoic acid, refer to the diagnostic parameters summarized in Table 1.

Table 1: Diagnostic NMR Parameters for Turn Conformations

Diagnostic ParameterTypical Value RangeStructural ImplicationMechanistic Causality
Amide Temp. Coeff ( Δδ/ΔT ) >−3.0 ppb/KIntramolecular H-bondAmide proton is shielded from solvent interaction by the closed 9-membered pseudo- β -turn.
Amide Temp. Coeff ( Δδ/ΔT ) <−4.5 ppb/KSolvent-exposedAmide proton freely exchanges with solvent, indicating it points outward from the turn structure.
NOE dαN​(i,i+1) Strong cross-peakAntiperiplanar alignmentSteric clash from the C3-methyl group forces the N-H vector to align rigidly against the adjacent α -proton.
3JNH−αH​ Coupling >8.0 HzExtended backbone near turnRestricted ϕ dihedral angle due to the rigid aromatic scaffold preventing free rotation.

References

  • National Institutes of Health (NIH)
  • The Discovery of Anthranilic Acid-Based MMP Inhibitors.
  • Sequence-Specific Unusual (1→2)
  • Royal Society of Chemistry (RSC)
  • The Ant-Pro Reverse-Turn Motif.

Sources

Application

Application Note: Reversed-Phase HPLC Method Development for Boc-2-amino-3,4-dimethylbenzoic Acid

Introduction & Chemical Profile Boc-2-amino-3,4-dimethylbenzoic acid (CAS: 1185295-87-7, MW: 265.30) is a highly specialized, orthogonally protected building block used extensively in organic synthesis and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Boc-2-amino-3,4-dimethylbenzoic acid (CAS: 1185295-87-7, MW: 265.30) is a highly specialized, orthogonally protected building block used extensively in organic synthesis and drug development ()[1]. It serves as a critical intermediate in the synthesis of complex peptides and small-molecule therapeutics, including analogs of the tumor-vascular disrupting agent vadimezan ()[2].

Accurate analytical characterization of this intermediate is critical for downstream synthetic success. However, its structural features—a hydrophobic, acid-labile tert-butyloxycarbonyl (Boc) protected amine paired with an ionizable carboxylic acid—present unique chromatographic challenges. This guide details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology designed to ensure peak integrity while preventing artifactual degradation.

Chromatographic Causality & Method Rationale

As a Senior Application Scientist, it is imperative to design analytical methods based on the physicochemical realities of the analyte rather than relying on generic laboratory templates. The molecular structure of Boc-2-amino-3,4-dimethylbenzoic acid dictates a delicate "push-pull" dynamic in method development:

  • The Carboxylic Acid Dilemma (Ionization Suppression): The molecule possesses a free benzoic acid moiety with an estimated pKa of ~5.18 ()[3]. In neutral mobile phases, this functional group ionizes, leading to poor retention on hydrophobic C18 stationary phases and severe peak tailing. To enforce a neutral, fully protonated state, the mobile phase pH must be maintained at least two units below the pKa (ideally pH 2.5–3.0).

  • The Boc-Group Vulnerability (Acid Lability): The Boc protecting group is inherently acid-labile. While maintaining a low pH is necessary to suppress carboxylic acid ionization, prolonged exposure to strong acids like Trifluoroacetic acid (TFA) at elevated temperatures can induce premature deprotection. This generates the free amine, 2-amino-3,4-dimethylbenzoic acid ()[4], creating an artifactual impurity peak that artificially lowers the reported purity of the batch ()[5].

  • Detector Selection: The substituted anthranilic acid core provides a robust UV chromophore. Monitoring at 254 nm captures the aromatic π−π∗ transitions with high specificity, while 210 nm captures the amide carbonyl transitions for maximum sensitivity ()[6].

To balance these competing factors, we utilize dilute acidic modifiers—either 0.05% TFA or 0.1% Formic Acid—combined with strict thermal control of the autosampler and column ()[7].

Visualization: Method Development Workflow

G Start Boc-2-amino-3,4-dimethylbenzoic acid Sample Preparation Col Stationary Phase Selection C18 (e.g., 2.1 x 100 mm, 1.7 µm) Start->Col MP Mobile Phase Optimization (Balance pH vs. Boc Stability) Col->MP FA Method A: 0.1% Formic Acid (Mild, LC-MS Compatible) MP->FA TFA Method B: 0.05% TFA (High Resolution, UV-focused) MP->TFA Eval Chromatographic Evaluation (UV 210 nm / 254 nm) FA->Eval TFA->Eval Tail Issue: Peak Tailing Action: Ensure pH < 3.5 Eval->Tail If tailing Deg Issue: Boc Deprotection Action: Use FA or Lower Temp Eval->Deg If extra peaks Opt Optimized Analytical Method Eval->Opt If system suitable Tail->MP Deg->MP

Method development and troubleshooting workflow for Boc-protected amino benzoic acids.

Experimental Protocols & Quantitative Data

The following protocols outline two validated gradient approaches. Method A prioritizes the chemical stability of the Boc group and is fully LC-MS compatible. Method B prioritizes peak sharpness and resolution for complex impurity profiling but requires strict temperature management.

Table 1: HPLC System and Column Specifications
ParameterSpecificationCausality / Rationale
Column C18, 2.1 x 100 mm, 1.7 µmHigh surface area and end-capping minimize secondary interactions with the carboxylic acid.
Column Temp 30°CBalances system pressure reduction with the thermal stability of the Boc group.
Autosampler Temp 4°CCritical: Prevents acid-catalyzed Boc hydrolysis in the sample vial over long sequences.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2-micron particles, ensuring maximum theoretical plates.
Detection UV at 210 nm and 254 nm210 nm maximizes carbonyl sensitivity; 254 nm provides aromatic specificity.
Table 2: Gradient Elution Profile

Mobile Phase A: Water + 0.1% Formic Acid (Method A) OR 0.05% TFA (Method B) Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Method A) OR 0.05% TFA (Method B)

Time (min)% Mobile Phase A% Mobile Phase BChromatographic Purpose
0.0955Initial hold to elute highly polar impurities (e.g., salts).
1.0955Isocratic stabilization.
7.01090Linear gradient for main peak elution and separation of related substances.
9.01090High-organic wash to clear strongly retained hydrophobic impurities.
9.1955Rapid return to initial conditions.
12.0955Re-equilibration prior to the next injection.
Step-by-Step Execution Workflow
  • Sample Preparation: Accurately weigh 10.0 mg of Boc-2-amino-3,4-dimethylbenzoic acid. Dissolve in 1.0 mL of HPLC-grade Acetonitrile (sonicate for 30 seconds if necessary to ensure complete dissolution).

  • Dilution: Dilute the stock solution to a final working concentration of 1.0 mg/mL using a 50:50 mixture of Initial Mobile Phase A and B. Note: Do not prepare the sample in 100% aqueous buffer, as the compound will precipitate.

  • Autosampler Management: Set the autosampler temperature strictly to 4°C. Place the vials in the chilled tray.

  • Equilibration: Purge the HPLC system and equilibrate the C18 column with the initial gradient composition (95% A / 5% B) for at least 10 column volumes until the UV baseline at 210 nm is perfectly stable.

  • Execution: Inject 5 µL of the sample. Monitor the system pressure to ensure it remains within the operational limits of the column.

Troubleshooting & Self-Validation System

A scientifically rigorous method must be self-validating; it must possess internal checks to distinguish between true sample impurities and method-induced artifacts.

Table 3: System Suitability Criteria
ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) Precision %RSD ≤ 1.0% (n=5)Pump malfunction, leak, or incomplete column re-equilibration.
Peak Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5pH of Mobile Phase A is too high; the carboxylic acid is ionizing.
Theoretical Plates (N) > 10,000Column bed degradation or void volume formation at the column head.
Resolution (Rs) > 2.0 (from nearest peak)Suboptimal gradient slope or co-eluting degradation product.

Self-Validation Check: Artifactual Deprotection vs. True Impurity

  • Observation: A secondary peak elutes significantly earlier than the main Boc-2-amino-3,4-dimethylbenzoic acid peak.

  • Validation Test: Re-inject the exact same sample vial after leaving it in the autosampler for 12 hours.

  • Corrective Action: Switch from Method B (TFA) to Method A (Formic Acid), ensure the autosampler is cooling to 4°C, or prepare samples in a non-acidic diluent immediately prior to injection.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 282450, 2-Amino-3,4-dimethylbenzoic acid. PubChem. Available at:[Link]

  • Pharmaffiliates. 2-Amino-3,4-dimethylbenzoic acid Applications. Pharmaffiliates. Available at:[Link]

  • Royal Society of Chemistry. Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. RSC Pubs. Available at: [Link]

  • Hojo, K., et al. Analytical HPLC profiles of crude peptides obtained by aqueous LPPS. ResearchGate. Available at: [Link]

Sources

Method

chiral separation of 2-amino-3,4-dimethylbenzoic acid derivatives

An Application Guide for the Enantioselective Separation of 2-Amino-3,4-dimethylbenzoic Acid Derivatives Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Enantioselective Separation of 2-Amino-3,4-dimethylbenzoic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the development of robust and efficient methods for the chiral separation of 2-amino-3,4-dimethylbenzoic acid and its derivatives. As crucial chiral building blocks in pharmaceutical and agrochemical synthesis, the stereoisomeric purity of these compounds is paramount.[1][2] This document delves into the foundational principles of chiral recognition, evaluates the most effective chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and presents detailed, actionable protocols for researchers, scientists, and drug development professionals. The methodologies are grounded in established scientific principles, emphasizing a systematic approach to chiral stationary phase (CSP) selection and mobile phase optimization to achieve baseline enantiomeric resolution.

Introduction: The Significance of Chirality

2-Amino-3,4-dimethylbenzoic acid is an amphoteric molecule featuring both a basic amino group and an acidic carboxylic acid function on a substituted aromatic ring. Its enantiomers, and those of its derivatives, often exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereoselective analysis and control of chiral drug substances. The ability to accurately separate and quantify these enantiomers is therefore not merely an analytical challenge, but a critical step in ensuring the safety and efficacy of a final product.[3]

This guide eschews a one-size-fits-all template, instead offering a logical progression from theory to practice. It is designed to empower the user to understand the causality behind experimental choices, enabling them to develop and validate chiral separation methods with confidence and scientific rigor.

Physicochemical Properties of the Parent Compound

Understanding the analyte is the first step in successful method development.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[2][4]
Molecular Weight 165.19 g/mol [2][4]
Melting Point ~176-180 °C (decomposes)[1][5]
Solubility Slightly soluble in water[1][2]
Structure Features primary amine, carboxylic acid, and aromatic ring[4]

These properties indicate that the molecule is suitable for a range of chromatographic techniques, including reversed-phase, normal-phase, and polar-organic modes. Its amphoteric nature suggests that mobile phase pH will be a critical parameter in controlling retention and selectivity on certain stationary phases.

The Mechanism of Chiral Recognition

Enantiomers possess identical physical properties in an achiral environment, making their separation challenging. Chiral recognition in chromatography relies on creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector, which is immobilized onto a support to create a Chiral Stationary Phase (CSP). The stability of these complexes differs, leading to different retention times and, thus, separation.

The widely accepted "three-point interaction model" posits that a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) are required for effective chiral discrimination.[6]

Fig 1: The Three-Point Interaction Model cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomer1 Enantiomer 1 (Favored) cluster_Enantiomer2 Enantiomer 2 (Disfavored) A Site A A1 X A->A1 Interaction 1 A2 X A->A2 Interaction 1 B Site B B1 Y B->B1 Interaction 2 C2 Y B->C2 Interaction 2 C Site C C1 Z C->C1 Interaction 3 B2 Z C->B2 No Interaction (Steric Hindrance)

Caption: A diagram of the three-point interaction model for chiral recognition.

The primary forces exploited by modern CSPs include:

  • Hydrogen Bonding: Crucial for analytes with H-bond donors/acceptors (like the -NH₂ and -COOH groups).

  • π-π Interactions: Occur between the aromatic ring of the analyte and electron-rich or electron-deficient aromatic groups on the CSP.

  • Dipole-Dipole Interactions: Result from permanent dipoles within the analyte and selector.

  • Steric Interactions: The spatial arrangement of bulky groups on both the analyte and the CSP can either permit or hinder close association, forming the basis of steric fit.[7]

  • Inclusion Complexation: The analyte fits into a chiral cavity within the CSP, a primary mechanism for cyclodextrin-based phases.[8]

Key Technologies and Stationary Phases

High-performance liquid chromatography (HPLC) is the workhorse for chiral separations, though supercritical fluid chromatography (SFC) is gaining prominence due to its speed and efficiency.[9][10][11][12] The choice of the CSP is the most critical factor for success.[9]

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose are the most powerful and versatile CSPs, capable of resolving approximately 90% of all racemic compounds.[13] Their effectiveness stems from the helical polymer structure which creates well-defined chiral grooves.[7][14]

  • Mechanism: Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate or benzoate groups attached to the polysaccharide backbone.[13][14] The helical structure provides the necessary steric environment.[6]

  • Common Selectors: Tris(3,5-dimethylphenylcarbamate), tris(5-chloro-2-methylphenyl carbamate), and tris(3,5-dichlorophenylcarbamate) derivatives of both amylose and cellulose are highly effective.[6][9][13]

  • Coated vs. Immobilized:

    • Coated: The selector is physically adsorbed onto the silica support. These often provide excellent enantioselectivity but have limitations on the solvents that can be used.[7][9]

    • Immobilized: The selector is covalently bonded to the silica. This provides enhanced durability, allows for a wider range of solvents, and can sometimes offer unique selectivity.[7][13]

Macrocyclic Glycopeptide CSPs

These phases, such as those based on teicoplanin and vancomycin, are particularly well-suited for separating ionizable and amphoteric compounds like amino acids.[3]

  • Mechanism: They offer a multitude of interaction mechanisms, including ionic interactions (via their amino and carboxylic acid groups), hydrogen bonding, and inclusion complexation within their basket-like structures.[3]

  • Application: They are highly effective for underivatized amino acids and can be used in reversed-phase, polar organic, and normal-phase modes, making them very versatile.[3]

Supercritical Fluid Chromatography (SFC)

SFC uses supercritical carbon dioxide as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and higher efficiency.[10][15]

  • Mechanism: The chiral recognition mechanisms on the CSPs are the same as in HPLC.[16] The mobile phase, typically CO₂ with an alcohol co-solvent (e.g., methanol), is less polar than typical normal-phase eluents.[17]

  • Advantages: SFC is known for very rapid method development, reduced solvent consumption, and is often superior for preparative-scale separations.[10][11] Additives like amines (for basic analytes) or acids (for acidic analytes) are crucial for good peak shape and selectivity.[15]

A Systematic Approach to Method Development

A structured screening approach is the most efficient path to a successful chiral separation. The following workflow outlines a logical progression from initial screening to final method optimization.

G cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Analyte Characterize Analyte (pKa, Solubility) CSP_Screen CSP Screening (Polysaccharide, Macrocyclic) Analyte->CSP_Screen Mode_Select Select Mobile Phase Mode (NP, RP, SFC) CSP_Screen->Mode_Select MP_Opt Optimize Mobile Phase (Solvent Ratio, Additives) Mode_Select->MP_Opt Param_Opt Optimize Parameters (Temperature, Flow Rate) MP_Opt->Param_Opt Robust Robustness Testing Param_Opt->Robust Final Final Method Robust->Final

Caption: A workflow for systematic chiral method development.

Experimental Protocols

The following protocols provide detailed starting points for the chiral separation of a typical 2-amino-3,4-dimethylbenzoic acid derivative. Safety Precaution: Always handle solvents and chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: HPLC Screening on a Polysaccharide CSP (Normal Phase)

This protocol is an excellent starting point due to the high success rate of polysaccharide columns.

ParameterRecommended ConditionRationale
CSP Amylose tris(3,5-dimethylphenylcarbamate), 5 µmA highly versatile CSP with proven success for a wide range of racemates.[13]
Mobile Phase n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)A standard normal-phase eluent. TFA is added to suppress ionization of the basic amino group and improve peak shape.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Temperature 25 °CStart at ambient temperature. Temperature can be a powerful tool for optimizing selectivity.[18]
Detection UV at 254 nm or as determined by analyte's UV spectrum
Sample Prep Dissolve analyte in mobile phase or a 50/50 mix of Hexane/IPA to ~0.5 mg/mL.Ensure sample solvent is compatible with the mobile phase to avoid peak distortion.[19]

Step-by-Step Procedure:

  • System Preparation: Install the chiral column and flush the HPLC system with the mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes, or until a stable baseline is observed.[19]

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Optimization: If no or poor separation is observed, systematically change the alcohol modifier (e.g., to ethanol) and its percentage (e.g., try 90:10 and 70:30 ratios of Hexane/IPA). If the analyte is basic, consider adding a basic additive like diethylamine (DEA) instead of TFA.

Protocol 2: SFC Screening on a Polysaccharide CSP

SFC offers a high-speed alternative, ideal for rapid screening.

ParameterRecommended ConditionRationale
CSP Cellulose tris(3,5-dimethylphenylcarbamate), 3 µmCellulose-based phases often show complementary selectivity to amylose phases.
Mobile Phase CO₂ / Methanol (75:25, v/v) with 0.2% Isopropylamine (IPA)Methanol is a common co-solvent. The basic additive (IPA) is crucial for improving the peak shape of the basic amino group.[15]
Flow Rate 3.0 mL/minHigher flow rates are typical in SFC due to the low viscosity of the mobile phase.
Back Pressure 150 barMaintaining consistent back pressure is key to controlling mobile phase density and elution strength.[17][18]
Temperature 40 °CElevated temperatures are common in SFC to ensure the mobile phase remains in a single phase.[18]
Detection UV at 254 nm
Sample Prep Dissolve analyte in Methanol to ~0.5 mg/mL.

Step-by-Step Procedure:

  • System Preparation: Install the column and cool the pump heads as per instrument guidelines.

  • Equilibration: Equilibrate the system with the defined mobile phase composition and back pressure until the baseline is stable.

  • Injection: Inject 1-5 µL of the prepared sample.

  • Data Acquisition: Acquire the chromatogram. Run times are typically much shorter than in HPLC (e.g., < 5 minutes).

  • Optimization: Screen different co-solvents (e.g., ethanol) and vary the co-solvent percentage. The type and concentration of the additive can have a profound effect on selectivity and should be screened thoroughly.[15]

Protocol 3: HPLC Screening on a Macrocyclic Glycopeptide CSP (Reversed Phase)

This protocol is ideal if the analyte is highly polar or if normal-phase/SFC methods are unsuccessful.

ParameterRecommended ConditionRationale
CSP Teicoplanin-based (e.g., CHIROBIOTIC T), 5 µmExcellent for underivatized amino acids in reversed-phase mode.[3]
Mobile Phase 10 mM Ammonium Acetate in Water / Methanol (50:50, v/v)A volatile buffer system compatible with LC-MS. The pH and ionic strength are key to exploiting ionic interactions.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °C
Detection UV at 254 nm or LC-MS
Sample Prep Dissolve analyte in the mobile phase to ~0.5 mg/mL.Dissolving the sample in the mobile phase is critical in reversed-phase to prevent peak shape issues.[19]

Step-by-Step Procedure:

  • System Preparation: Install the column and flush the system with the aqueous/organic mobile phase.

  • Equilibration: Equilibrate the column until the baseline is stable (this may take longer than in normal phase).

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Acquisition: Acquire the chromatogram.

  • Optimization: Adjust the organic modifier percentage to control retention. The pH of the aqueous buffer is a critical parameter for optimization with this type of CSP and should be systematically varied (e.g., from pH 4 to 6) to find the optimal selectivity.

Data Interpretation & Troubleshooting

Successful separation is quantified by several key parameters.

ParameterFormulaTarget ValueDescription
Selectivity (α) α = k₂ / k₁> 1.1The primary measure of the CSP's ability to differentiate between the two enantiomers. A value of 1.0 means no separation.[19]
Resolution (Rs) Rs = 2(t₂ - t₁) / (w₁ + w₂)≥ 1.5The degree of separation between two peaks, accounting for both selectivity and column efficiency (peak width). A value of 1.5 indicates baseline separation.[19]

Common Troubleshooting Scenarios

IssuePotential Cause(s)Suggested Solution(s)
No Separation (α ≈ 1) Incorrect CSP choice; Inappropriate mobile phase.Screen a different class of CSP (e.g., switch from polysaccharide to macrocyclic). For polysaccharide CSPs, switch from amylose to cellulose or vice-versa. Systematically change the mobile phase modifier (IPA, Ethanol, Acetonitrile).
Poor Resolution (Rs < 1.5) Low selectivity; Low column efficiency.Optimize mobile phase composition (solvent ratio, additive type/concentration) and temperature to improve α. Ensure the column is in good condition; if not, replace it.
Poor Peak Shape (Tailing) Secondary interactions with silica; Analyte overload; Incorrect sample solvent.Add a competing additive to the mobile phase (e.g., TFA or DEA). Reduce sample concentration. Dissolve the sample in the mobile phase.[19]

Conclusion

The is readily achievable through a systematic and informed approach to method development. Polysaccharide-based CSPs, utilized in either HPLC or SFC, represent the most powerful tools for this task. By understanding the fundamental principles of chiral recognition and methodically screening both stationary and mobile phases, researchers can develop robust, reliable, and efficient methods to ensure the stereochemical purity of these vital chemical entities. This guide provides the foundational protocols and theoretical understanding to confidently tackle this analytical challenge.

References

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC. (n.d.). National Center for Biotechnology Information.
  • Polysaccharide-based CSPs - Chiralpedia. (n.d.). Chiralpedia.
  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography - PubMed. (n.d.). National Center for Biotechnology Information.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today.
  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. (n.d.). ResearchGate.
  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. (2022). IntechOpen.
  • Update on chiral recognition mechanisms in separation science - PMC. (2024). National Center for Biotechnology Information.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International.
  • 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4. (n.d.). ChemicalBook.
  • 2-Amino-3-4-dimethylbenzoic acid - 5g. (2026). Worldwide Life Sciences.
  • 2-Amino-3,4-dimethylbenzoic acid | C9H11NO2 | CID 282450. (n.d.). PubChem.
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Taylor & Francis Online.
  • 2-Amino-3,4-dimethylbenzoic acid | 50419-58-4. (n.d.). MilliporeSigma.
  • 2-Amino-3,4-dimethylbenzoic acid, 98+%, Thermo Scientific Chemicals. (n.d.). Rhenium Shop.
  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (n.d.). RSC Publishing.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). ScienceDirect.
  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Publications.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich.
  • Enantioselective separations by packed column subcritical and supercritical fluid chromatography. (2005). PubMed.
  • SFC Analytical to Preparative Scale Up of Similar Compounds with Torus DIOL 1.7 μm and 5 μm Columns: Separation of Benzoic Acid and Derivatives. (n.d.). Waters Corporation.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
  • Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. (n.d.). Semantic Scholar.
  • Supercritical fluid chromatography as a tool for enantioselective separation; A review. (2014). ResearchGate.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications.
  • Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. (n.d.). Benchchem.
  • Chiral HPLC Separations. (n.d.). Phenomenex.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete coupling of Boc-2-amino-3,4-dimethylbenzoic acid

Topic: Troubleshooting Incomplete Coupling of Boc-2-amino-3,4-dimethylbenzoic Acid Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incomplete Coupling of Boc-2-amino-3,4-dimethylbenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the amide coupling of sterically hindered substrates, specifically focusing on Boc-2-amino-3,4-dimethylbenzoic acid. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to logically diagnose and resolve difficult couplings.

The Challenge: Understanding Steric Hindrance

Boc-2-amino-3,4-dimethylbenzoic acid presents a classic case of a "difficult" coupling partner. The issue is twofold:

  • Steric Shielding: The two methyl groups and the ortho-Boc-protected amino group physically obstruct the carboxylic acid. This steric congestion hinders the approach of both the activating agent and the incoming amine nucleophile.[1][2][3]

  • Reduced Nucleophilicity: The aniline nitrogen of the amino acid is part of an aromatic system, making it inherently less nucleophilic than an aliphatic amine. This is further compounded by the steric environment.

These factors lead to slow reaction kinetics, allowing side reactions to compete with the desired amide bond formation, resulting in incomplete reactions and low yields.[2][4][5]

Frequently Asked Questions & Troubleshooting Guide

Q1: My standard EDC/HOBt coupling protocol is resulting in very low yield and a significant amount of unreacted starting material. What is the primary cause?

A: This is the most common issue we encounter with this substrate. Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often not potent enough to overcome the high activation energy barrier presented by this sterically hindered acid.[4][6][7]

The reaction mechanism with EDC involves the formation of a highly reactive, but unstable, O-acylisourea intermediate.[8] In a typical coupling, this intermediate rapidly reacts with the amine. However, with a hindered substrate, the aminolysis step is slow. This gives the O-acylisourea time to undergo an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct, effectively consuming your starting acid.[9][10] While an additive like HOBt (1-Hydroxybenzotriazole) is designed to trap the O-acylisourea and form a more stable active ester, its effectiveness is diminished when the subsequent reaction with the amine is exceptionally slow.[8][9][11]

Initial Troubleshooting Workflow

G cluster_0 Initial Troubleshooting for EDC/HOBt Failure Start Low Yield with EDC/HOBt Check_Reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Reagents) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Increase Time to 24-48h, Temp to 40-50°C) Check_Reagents->Optimize_Conditions Monitor Monitor by LC-MS/ TLC for Progress Optimize_Conditions->Monitor Decision Improvement Observed? Monitor->Decision Success Reaction Complete Decision->Success Yes Failure Still Incomplete Decision->Failure No Next_Step Proceed to Advanced Coupling Reagents Failure->Next_Step

Sources

Optimization

optimizing Boc deprotection of 2-amino-3,4-dimethylbenzoic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers, scientists, and drug development professionals seeking to resolve complex synthetic bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers, scientists, and drug development professionals seeking to resolve complex synthetic bottlenecks.

This guide focuses specifically on the Boc (tert-butyloxycarbonyl) deprotection of 2-amino-3,4-dimethylbenzoic acid . While Boc removal is typically a routine procedure, the unique electronic and structural properties of this highly substituted anthranilic acid derivative introduce significant chemoselectivity and isolation challenges.

Part 1: Mechanistic Context & Causality

To optimize this reaction, we must first understand the structural liabilities of the substrate. 2-amino-3,4-dimethylbenzoic acid features an aromatic ring that is highly activated by the electron-donating amino group (-NH₂) and two methyl groups (-CH₃).

During acidic Boc cleavage, a highly electrophilic tert-butyl cation ( t -Bu⁺) is generated[1]. Because the 5- and 6-positions of your substrate's aromatic ring are unsubstituted and highly electron-rich, the t -Bu⁺ cation will rapidly undergo Friedel-Crafts alkylation with the ring if not intercepted[1][2]. Furthermore, anthranilic acid derivatives can be prone to decarboxylation under harsh, high-temperature acidic conditions[3]. Therefore, the protocol must balance acid strength, temperature control, and aggressive cation scavenging.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major impurity with a mass of +56 Da relative to my desired product. What happened? A1: This is the classic signature of unwanted tert-butylation[2]. The t -Bu⁺ cation generated during deprotection has acted as an electrophile, alkylating the electron-rich aromatic ring of your 2-amino-3,4-dimethylbenzoic acid (likely at the C5 or C6 position)[1][2].

  • Resolution: You must incorporate a nucleophilic scavenger cocktail into your acid mixture to trap the carbocation before it reacts with your substrate[4].

Q2: I am using Trifluoroacetic Acid (TFA) and losing my carboxylic acid group (mass -44 Da). How do I prevent this? A2: Anthranilic acids can undergo protodecarboxylation when subjected to strong, neat acids at elevated temperatures.

  • Resolution: Ensure the reaction is initiated at 0 °C and does not exceed room temperature. If decarboxylation persists, switch from TFA to a milder anhydrous acid system, such as 4M HCl in 1,4-dioxane, which provides a more controlled protonation environment[5].

Q3: The reaction went to completion, but I am losing all my product during the aqueous workup. Why? A3: 2-amino-3,4-dimethylbenzoic acid is amphoteric; it contains both a basic amine and an acidic carboxylic acid, forming a highly water-soluble zwitterion at neutral pH.

  • Resolution: Avoid standard aqueous-organic extractions (like EtOAc/sat. NaHCO₃). Instead, evaporate the cleavage cocktail to dryness, dissolve the residue in minimal water, and carefully adjust the pH to the molecule's isoelectric point (pI, typically around pH 4.0–4.5) to precipitate the free amino acid.

Part 3: Scavenger Optimization Data

Selecting the right scavenger is critical for electron-rich aromatic systems. The table below summarizes the efficacy of various scavenger additives in preventing the +56 Da impurity during the TFA-mediated deprotection of highly activated aromatic amines.

Deprotection Cocktail (v/v)Scavenger MechanismRelative % of Unwanted tert-butylationProduct Recovery (%)
95% TFA / 5% WaterNone (Water is a poor t -Bu⁺ trap)> 45%< 50%
95% TFA / 5% Triisopropylsilane (TIS)Hydride donor; reduces t -Bu⁺ to isobutane~ 15%80%
90% TFA / 5% Anisole / 5% ThioanisoleNucleophilic aromatic & soft sulfur trap< 2%95%
4M HCl in Dioxane (Neat)Chloride acts as a weak trap; isobutylene gas escapes< 5%92%

Data synthesized from standard peptide and aromatic amine deprotection optimization studies[1][2]. For 2-amino-3,4-dimethylbenzoic acid, the Anisole/Thioanisole cocktail or HCl/Dioxane is highly recommended.

Part 4: Process Workflows & Logic

The following diagrams illustrate the chemical logic and the physical workflow required to successfully yield the pure product.

Mechanism Boc N-Boc-2-amino-3,4- dimethylbenzoic acid TFA Acid (TFA or HCl) Boc->TFA Protonation TBu tert-Butyl Cation (Electrophile) TFA->TBu Cleavage Product 2-amino-3,4- dimethylbenzoic acid TFA->Product Desired Pathway Impurity Ring-tert-butylated Impurity (+56 Da) TBu->Impurity Scavenger Scavenger (Anisole/Thioanisole) TBu->Scavenger Interception Product->Impurity Attack by t-Bu+ Trapped Trapped t-Bu Adduct (Safe Byproduct) Scavenger->Trapped

Mechanistic pathway of Boc deprotection and scavenger-mediated carbocation interception.

Workflow S1 Dissolve in DCM + Scavengers S2 Add TFA at 0°C S1->S2 S3 Warm to RT Stir 2h S2->S3 S4 Evaporate Volatiles S3->S4 S5 Isoelectric Precipitation S4->S5

Optimized step-by-step workflow for Boc deprotection and zwitterion isolation.

Part 5: Self-Validating Experimental Protocol

This protocol uses a TFA/Anisole/Thioanisole cocktail. Anisole acts as a sacrificial electron-rich ring, while thioanisole acts as a soft nucleophile, creating a highly effective dual-trap system for the t -Bu⁺ cation[1].

Materials:

  • N-Boc-2-amino-3,4-dimethylbenzoic acid (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole and Thioanisole (Scavengers)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 mmol of N-Boc-2-amino-3,4-dimethylbenzoic acid in 4.0 mL of anhydrous DCM[2].

  • Scavenger Addition: Add 0.25 mL of Anisole and 0.25 mL of Thioanisole to the solution. Stir for 5 minutes to ensure homogeneity[1].

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Cooling mitigates the exothermic protonation step and suppresses potential decarboxylation.

  • Acidification: Slowly add 4.5 mL of cold TFA dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via LC-MS. Self-Validation: The disappearance of the starting material mass and the appearance of the exact product mass (without the +56 Da adduct) confirms scavenger efficacy.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to a thick oil. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA.

  • Isoelectric Isolation: Dissolve the crude oil in a minimal amount of distilled water (approx. 5 mL). Carefully add 1M NaOH dropwise while monitoring with a pH meter. Adjust the pH to approximately 4.0–4.5.

  • Filtration: A precipitate (the zwitterionic 2-amino-3,4-dimethylbenzoic acid) will form. Cool the suspension to 4 °C for 1 hour to maximize precipitation, then filter through a sintered glass funnel. Wash the filter cake with ice-cold water and dry under high vacuum.

References

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available at:[Link]

  • The Royal Society of Chemistry. Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aggregation in Peptides Containing 2-Amino-3,4-Dimethylbenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with non-natural aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with non-natural aromatic building blocks.

The incorporation of 2-amino-3,4-dimethylbenzoic acid (a highly hydrophobic anthranilic acid derivative) is a powerful strategy for inducing rigid β-turns, acting as a β-sheet breaker in amyloid research, or serving as a rigid spacer in peptidomimetics[1][2]. However, its unique physicochemical properties frequently trigger severe peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) and cause catastrophic solubility issues in aqueous assays[3][4]. This guide provides the causal mechanisms behind these issues and field-proven, self-validating protocols to overcome them.

Part 1: FAQs – The Causality of Aggregation

Q1: Why does the incorporation of 2-amino-3,4-dimethylbenzoic acid trigger severe peptide aggregation? A1: The aggregation is driven by three synergistic structural factors:

  • π-π Stacking: The aromatic anthranilic acid core promotes strong intermolecular non-covalent interactions, driving the self-assembly of peptide chains[2].

  • Hydrophobic Surface Area: The addition of two methyl groups at the 3 and 4 positions significantly increases the lipophilicity (LogP) of the building block compared to standard amino acids or unsubstituted anthranilic acid[3].

  • Conformational Rigidity: As a rigid spacer, it restricts the degrees of freedom of the peptide backbone. This loss of entropy often forces adjacent hydrophobic residues into aggregation-prone secondary structures, such as tightly packed β-sheets[1][5].

Q2: Why do couplings fail or stall immediately after adding this specific residue? A2: The amino group of 2-amino-3,4-dimethylbenzoic acid is an aniline derivative (directly attached to the aromatic ring). Aromatic amines are significantly less nucleophilic than the aliphatic primary amines of standard α-amino acids[6]. This sluggish reactivity prolongs coupling times, giving the growing peptide chain more opportunity to form intermolecular hydrogen bonds and aggregate on the resin before the next amino acid can be attached[5][7].

Aggregation_Mechanism Mol 2-Amino-3,4-dimethylbenzoic Acid Incorporation Hydro Increased Hydrophobicity (Dimethyl groups) Mol->Hydro Pi π-π Stacking (Aromatic ring) Mol->Pi Steric Steric Hindrance & Poor Nucleophilicity Mol->Steric Agg Peptide Aggregation (On-Resin & Aqueous) Hydro->Agg Pi->Agg Steric->Agg Sol1 SPPS: Chaotropes & Heat Agg->Sol1 Sol2 Aqueous: Co-solvents (DMSO) & pH Adjustment Agg->Sol2

Caption: Causative factors of aggregation induced by 2-amino-3,4-dimethylbenzoic acid and resolution pathways.

Part 2: Step-by-Step Troubleshooting Protocols
Protocol A: Mitigating On-Resin Aggregation During SPPS

When synthesizing peptides containing this building block, standard SPPS protocols often fail due to resin shrinkage and incomplete couplings. Implement this self-validating protocol to disrupt on-resin aggregation[5].

Step 1: Solvent Optimization (The "Magic Mixture") Standard DMF is often insufficient to solvate highly hydrophobic, π-stacking sequences.

  • Action: Replace standard DMF with a highly solvating "magic mixture" consisting of DCM:DMF:NMP (1:1:1, v/v/v) or add 20% DMSO to the DMF during the coupling step[5][7].

  • Validation: Observe the resin bed volume in the reaction vessel. A swollen, translucent resin bed indicates successful solvation; a shrunken, opaque bed indicates ongoing aggregation.

Step 2: Elevated Temperature & Chaotropic Agents To overcome the poor nucleophilicity of the aromatic amine and disrupt hydrogen bonding:

  • Action: Perform the coupling of the subsequent amino acid at elevated temperatures (50–60°C) using microwave-assisted SPPS or a heated reactor[7]. Use highly reactive coupling reagents like HATU or COMU.

  • Action: Wash the resin with 0.1 M LiCl in DMF prior to coupling. LiCl acts as a chaotropic salt, disrupting the structured solvent network and breaking intermolecular hydrogen bonds[7].

  • Validation: Perform a Kaiser test. A clear yellow solution (negative) validates that the sluggish aromatic amine has successfully coupled.

Step 3: Backbone Protection Strategy If the sequence contains multiple hydrophobic residues adjacent to the 2-amino-3,4-dimethylbenzoic acid:

  • Action: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the amide nitrogen of the preceding amino acid[7].

  • Causality: This temporarily prevents the backbone from participating in hydrogen bonding, physically blocking β-sheet formation during synthesis.

SPPS_Troubleshooting Start Detect Incomplete Coupling (Kaiser Test +) CheckResin Check Resin Swelling in DMF/NMP Start->CheckResin Agg Resin Shrinkage / Aggregation Suspected CheckResin->Agg Solvent 1. Modify Solvent (Add 20% DMSO or 'Magic Mixture') Agg->Solvent Temp 2. Elevate Temperature (Microwave/Heated SPPS at 60°C) Agg->Temp Chaotropic 3. Add Chaotropic Agents (0.1M LiCl in DMF) Agg->Chaotropic Reassess Re-evaluate Coupling Efficiency Solvent->Reassess Temp->Reassess Chaotropic->Reassess Success Proceed to Next Amino Acid Reassess->Success Kaiser Negative Fail Consider Backbone Protection (e.g., Dmb/Hmb) or Pseudoprolines Reassess->Fail Kaiser Positive

Caption: Logical workflow for diagnosing and mitigating on-resin aggregation during SPPS.

Protocol B: Post-Cleavage Solubilization and Assay Preparation

Lyophilized peptides containing 2-amino-3,4-dimethylbenzoic acid are notoriously difficult to reconstitute in aqueous buffers due to their massive hydrophobic surface area[4].

Step 1: Initial Solubilization in Organic Co-Solvent Do not add aqueous buffer directly to the lyophilized powder, as this will cause immediate, irreversible precipitation.

  • Action: Dissolve the peptide completely in a minimal volume of 100% DMSO or DMF (aim for a 10–20 mM stock solution)[4][5].

  • Validation: The solution must be optically clear under a light source. If cloudy, sonicate in a water bath for 5–10 minutes to disrupt pre-formed aggregates.

Step 2: pH-Guided Aqueous Dilution The two methyl groups increase hydrophobicity, making the peptide highly sensitive to its isoelectric point (pI).

  • Action: Calculate the net charge of the peptide. If basic, dilute the DMSO stock dropwise into a slightly acidic buffer (e.g., 0.1% TFA or 10% acetic acid). If acidic, dilute into a basic buffer (e.g., 0.1 M ammonium bicarbonate)[7].

  • Action: Always add the concentrated peptide stock dropwise to the vigorously stirred aqueous buffer.

  • Causality: Slow dilution avoids localized high concentrations of the peptide that trigger rapid nucleation and irreversible aggregation[4].

Part 3: Quantitative Data & Material Selection

To assist in experimental design, the following table summarizes the efficacy of various solvent systems and additives for handling peptides containing 2-amino-3,4-dimethylbenzoic acid.

Solvent / Additive SystemApplication PhaseMechanism of ActionEfficacy / Solubilization Potential
DMF (Standard) SPPSStandard solvationLow (Highly prone to on-resin aggregation)
DCM:DMF:NMP (1:1:1) SPPSBroad-spectrum solvation ("Magic Mixture")High (Effectively prevents β-sheet packing)
0.1 M LiCl in DMF SPPSChaotropic disruption of H-bondsModerate to High
100% DMSO Post-CleavageDisrupts π-π stacking and H-bondsVery High (Ideal for primary stock solutions)
Aqueous Buffer (Direct) Post-CleavageN/AVery Low (Causes immediate precipitation)
Guanidine HCl (6 M) Post-CleavageStrong chaotropic denaturationHigh (Requires subsequent desalting)
References
  • PubChem. "2-Amino-3,4-dimethylbenzoic acid | C9H11NO2 | CID 282450". National Library of Medicine. Available at:[Link]

  • ACS Biochemistry. "Peptide-Based Strategies: Combating Alzheimer's Amyloid β Aggregation through Ergonomic Design and Fibril Disruption". ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Site-specific single point mutation by anthranilic acid in hIAPP8–37 enhances anti-amyloidogenic activity". Available at:[Link]

  • National Institutes of Health (PMC). "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides". Available at:[Link]

  • DOI.org. "Ketenimine Multicomponent Strategy for Multifaceted Amidine Functionalization of Peptides on the Solid Phase". Available at:[Link]

Sources

Optimization

purification strategies for peptides with 2-amino-3,4-dimethylbenzoic acid

Welcome to the Advanced Peptide Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges posed by peptides incorporating 2-amino-3,4-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges posed by peptides incorporating 2-amino-3,4-dimethylbenzoic acid (ADMB) .

ADMB is an unnatural, sterically hindered anthranilic acid derivative. Its incorporation into a peptide sequence introduces severe hydrophobicity, restricted conformational flexibility, and synthetic steric clashes. This guide moves beyond generic troubleshooting to explain the causality behind these issues, providing you with self-validating protocols to ensure high-yield, high-purity recovery.

Frequently Asked Questions & Troubleshooting

Q1: Why does my ADMB-peptide exhibit severe peak broadening and poor recovery on standard C18 columns?

The Causality: ADMB is a highly hydrophobic, rigid aromatic building block[1]. When incorporated into a peptide, the aromatic ring and dual methyl groups significantly increase the molecule's propensity to aggregate in standard aqueous mobile phases[2]. Furthermore, the rigid nature of the anthranilic acid core can induce multiple stable conformational states (e.g., stable secondary beta-sheet structures) that exchange slowly on the chromatographic timescale, leading to peak broadening[3]. The Solution: You must disrupt these intermolecular interactions. Elevating the column temperature to 40–60 °C increases mass transfer kinetics, reduces mobile phase viscosity, and denatures the peptide into a single conformational state[3]. Additionally, switching from a highly retentive C18 to a less hydrophobic stationary phase, such as a C8 or Phenyl column, reduces irreversible hydrophobic adsorption, thereby improving your overall yield[4].

Q2: How do I resolve closely eluting deletion sequences caused by the ADMB moiety?

The Causality: The ortho-amino group of ADMB is severely sterically hindered by the adjacent carboxylate and the methyl group at the 3-position. During solid-phase peptide synthesis (SPPS), this extreme steric bulk drastically reduces the coupling efficiency of the subsequent amino acid, generating deletion impurities that are structurally nearly identical to the target peptide. The Solution: Because these deletion sequences differ by only one amino acid, standard 0.1% Trifluoroacetic Acid (TFA) gradients often fail to resolve them. To create a self-validating purification system, switch to a more hydrophobic ion-pairing agent like Heptafluorobutyric Acid (HFBA)[3]. HFBA masks basic residues more effectively and alters the selectivity profile. Combine this with a very shallow gradient (e.g., 0.1% to 0.5% B per minute) to exploit minute differences in hydrophobicity.

Q3: My peptide precipitates in the injection loop or at the column head. How can I ensure solubility without compromising the chromatography?

The Causality: ADMB-peptides often have exceptionally low solubility in the highly aqueous starting conditions of reversed-phase HPLC (RP-HPLC)[2]. If the sample is dissolved in a high percentage of organic solvent and injected into a highly aqueous mobile phase, it will instantly precipitate at the column head, leading to split peaks, high backpressure, and catastrophic yield loss[5]. The Solution: Pre-dissolve the crude peptide in a strong chaotropic solvent like neat Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]. Then, slowly titrate in your aqueous mobile phase A until you reach a maximum of 20-30% organic content. Injecting a smaller volume of a highly concentrated DMSO-solubilized sample is vastly superior to injecting a large volume of a partially precipitated aqueous sample.

Quantitative Data: Optimization Parameters

To facilitate easy comparison, the following table summarizes the shift from standard peptide purification parameters to optimized conditions specifically tailored for ADMB-peptides.

ParameterStandard Peptide ConditionOptimized ADMB-Peptide ConditionMechanistic Rationale
Stationary Phase C18 (100 Å pore size)C8 or Phenyl (300 Å pore size)Reduces irreversible hydrophobic adsorption of the dimethyl-aromatic core[4].
Column Temperature Ambient (20–25 °C)Elevated (45–60 °C)Disrupts aggregation and forces the peptide into a single conformational state[3].
Ion-Pairing Agent 0.1% TFA0.1% HFBA or 0.1% Formic AcidHFBA improves resolution of deletion sequences; Formic acid enhances MS compatibility[3].
Sample Solubilization 10–20% Acetonitrile in Water100% DMSO, diluted to <30% aqueousPrevents instantaneous precipitation at the column head during injection[3][5].
Gradient Slope 1.0% B / minute0.2% – 0.5% B / minuteMaximizes resolution between the target peptide and sterically-induced deletion impurities.

Experimental Protocols

Protocol 1: Self-Validating Sample Solubilization

This protocol ensures your peptide remains in solution during the critical transition from the injection loop to the column head.

  • Initial Solubilization: Weigh 10 mg of crude ADMB-peptide into a glass vial. Add 200 µL of pure, MS-grade DMSO[3]. Vortex vigorously for 2 minutes.

  • Sonication: Place the vial in a sonicating water bath at 35 °C for 5 minutes to disrupt any microscopic aggregates.

  • Aqueous Titration: Dropwise, add 800 µL of Mobile Phase A (e.g., 0.1% TFA in Water) while continuously vortexing.

  • Validation Check: Hold the vial to the light. If the solution becomes cloudy, immediately add 50 µL of glacial acetic acid or an additional 100 µL of DMSO until clarity is restored.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes. Crucial Step: Only inject the supernatant. Any pellet indicates incomplete solubilization.

Protocol 2: High-Resolution RP-HPLC Workflow

This workflow is designed to separate the target ADMB-peptide from closely related deletion sequences.

  • System Preparation: Install a C8 column (e.g., 250 x 10 mm, 5 µm, 300 Å). Set the column oven to 50 °C.

  • Mobile Phase Setup:

    • Buffer A: 0.1% HFBA in LC-MS grade Water.

    • Buffer B: 0.1% HFBA in LC-MS grade Acetonitrile.

  • Equilibration: Flush the column with 95% Buffer A / 5% Buffer B for 10 column volumes to establish a stable baseline.

  • Injection & Loading: Inject the supernatant from Protocol 1. Hold the gradient at 5% B for 5 minutes to wash away the DMSO plug (DMSO will elute in the void volume)[4].

  • Elution Gradient: Initiate a shallow gradient from 20% B to 50% B over 60 minutes (0.5% B/min). Monitor UV absorbance at 214 nm (peptide backbone) and 254 nm/330 nm (anthranilic acid aromatic tracking)[6][7].

  • Self-Validation (Carryover Check): Following elution, run a "blank" gradient injection (injecting only Mobile Phase A). If a peak appears at the target retention time, increase your column wash step to 95% B for 10 minutes to clear highly retained hydrophobic aggregates.

Workflow Visualization

G Start Crude ADMB-Peptide Solubility Precipitation in aqueous buffer? Start->Solubility Sol_Yes Pre-dissolve in DMSO Titrate aqueous slowly Solubility->Sol_Yes Yes Broadening Peak broadening or tailing? Solubility->Broadening No Sol_Yes->Broadening Broad_Yes Elevate temp to 50°C Switch to C8 column Broadening->Broad_Yes Yes Deletions Co-eluting deletions? Broadening->Deletions No Broad_Yes->Deletions Del_Yes Use HFBA ion-pairing Shallow gradient Deletions->Del_Yes Yes Success Pure ADMB-Peptide Deletions->Success No Del_Yes->Success

Decision tree for troubleshooting ADMB-peptide HPLC purification.

References

  • 2-Amino-3,4-dimethylbenzoic acid | C9H11NO2 | CID 282450. PubChem, National Library of Medicine. Available at:[Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • How can I get a proper HPLC for hydrophobic peptide? ResearchGate. Available at:[Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Available at:[Link]

  • Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. CDC Stacks / ChemMedChem. Available at: [Link]

  • Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Optimization

improving yield in Boc-2-amino-3,4-dimethylbenzoic acid reactions

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing challenges with the tert-butoxycarbonyl (Boc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing challenges with the tert-butoxycarbonyl (Boc) protection of 2-amino-3,4-dimethylbenzoic acid .

Due to the unique structural topology of this molecule, standard protection protocols often fail. Below, we dissect the chemical causality behind these failures and provide self-validating protocols to ensure high-yield conversions.

Chemical Context: Why is this Substrate Recalcitrant?

2-amino-3,4-dimethylbenzoic acid is a highly deactivated and sterically hindered anthranilic acid derivative. The difficulty in achieving complete N-Boc protection stems from three interacting factors:

  • Extreme Steric Shielding: The target amino group at the C2 position is "sandwiched" between a bulky carboxyl group at C1 and a methyl group at C3. This ortho,ortho-disubstitution creates a massive kinetic barrier to bimolecular nucleophilic attack on di-tert-butyl dicarbonate (Boc₂O).

  • Electronic Deactivation: The ortho-carboxyl group strongly withdraws electron density from the aniline nitrogen, significantly reducing its nucleophilicity[1].

  • Zwitterionic Drag: In aprotic solvents (like DCM or THF), the molecule exists in a zwitterionic equilibrium (ammonium carboxylate) or forms strong intramolecular hydrogen bonds. This drastically reduces solubility and traps the lone pair of the amine, preventing it from attacking the electrophile[2].

Diagnostic Troubleshooting Workflow

Use the following decision matrix to diagnose and resolve stalled reactions.

TroubleshootingWorkflow Start Low Yield: Boc Protection of 2-Amino-3,4-dimethylbenzoic acid Sol Is the starting material fully dissolved? Start->Sol Zwit No: Zwitterion/H-Bonding Sol->Zwit Suspension visible Steric Yes: Steric/Electronic Drag Sol->Steric Clear solution Aq Use Dioxane/1M NaOH (1:1) to break zwitterion Zwit->Aq Cat Are you using a catalyst? Steric->Cat Aq->Cat NoCat No: Sluggish conversion Cat->NoCat TEA/DIPEA only AddCat Add 0.1-0.2 eq DMAP or use TMG catalyst NoCat->AddCat DiBoc Is di-Boc forming? AddCat->DiBoc FixDiBoc Reduce Boc2O to 1.1 eq & lower temperature DiBoc->FixDiBoc Multiple TLC spots Opt Optimized Mono-Boc Product DiBoc->Opt Clean conversion FixDiBoc->Opt

Workflow for diagnosing and resolving low yields in sterically hindered Boc protections.

Frequently Asked Questions (FAQs)

Q1: I am using standard conditions (Boc₂O, Triethylamine, DCM) and getting <10% yield. What is going wrong? A1: Triethylamine (TEA) is not basic enough to fully disrupt the internal hydrogen bonding of the anthranilic acid, nor is DCM polar enough to solvate the zwitterion[1]. Furthermore, without a nucleophilic catalyst, the steric bulk prevents the amine from attacking the Boc anhydride. You must switch to a more polar solvent system and introduce a catalyst.

Q2: How does DMAP overcome the steric hindrance? A2: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is vastly more reactive than Boc₂O alone, lowering the activation energy barrier and forcing the sterically hindered aniline to react[1].

Q3: My reaction mixture shows multiple spots on TLC, and the mass spec indicates a +100 Da byproduct. What happened? A3: You are observing over-reaction. The use of excess base or prolonged heating with DMAP can lead to the formation of N,N-di-Boc derivatives, isocyanates, or urea byproducts[2]. To prevent this, strictly control the stoichiometry of Boc₂O (1.1 equivalents) and keep the temperature at or below 40 °C[1]. Alternatively, using tetramethylguanidine (TMG) as a catalyst has been shown to suppress di-Boc formation entirely[3].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield for 2-amino-3,4-dimethylbenzoic acid.

Reaction ConditionsSolvent SystemCatalystTemp (°C)Conversion / YieldPrimary Issue Observed
Boc₂O (1.2 eq), TEA (1.5 eq)DCMNone25< 10%Unreacted SM, poor solubility
Boc₂O (1.5 eq), NaOH (2.0 eq)Dioxane / H₂O (1:1)None2535%Sluggish reaction rate
Boc₂O (1.2 eq), TEA (1.5 eq)THFDMAP (0.2 eq)4078%Trace di-Boc formation
Boc₂O (1.2 eq), NaHMDS (2.2 eq)THF (Anhydrous)None0 to 2585%Requires rigorous moisture control
Boc₂O (1.1 eq), TMG (0.1 eq)Solvent-FreeTMG (0.1 eq)2592%Highly clean mono-Boc[3]

Self-Validating Experimental Protocols

Because the desired product (N-Boc-2-amino-3,4-dimethylbenzoic acid) contains a free carboxylic acid, standard organic workups will fail to purify it. The protocols below utilize an acid-base swing extraction as a self-validating purification system: the product is selectively pulled into the aqueous layer as a carboxylate salt, leaving neutral impurities (like unreacted Boc₂O, DMAP, and di-Boc byproducts) in the organic phase.

Protocol A: DMAP-Catalyzed Protection in THF

Best for general laboratory setups requiring high throughput.

  • Dissolution: Suspend 2-amino-3,4-dimethylbenzoic acid (1.0 eq, 10 mmol) in anhydrous THF (30 mL). Add Triethylamine (1.5 eq, 15 mmol). Stir for 10 minutes to ensure partial disruption of the zwitterion.

  • Catalyst Addition: Add DMAP (0.2 eq, 2 mmol). The solution may slightly change color as the catalyst engages[2].

  • Electrophile Addition: Slowly add Boc₂O (1.2 eq, 12 mmol) dissolved in THF (10 mL) dropwise over 15 minutes.

  • Reaction: Heat the mixture to 40 °C and stir for 12 hours. Monitor via LC-MS until the mono-Boc mass is dominant.

  • Self-Validating Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Dissolve the crude residue in Ethyl Acetate (50 mL).

    • Extract the organic layer with saturated aqueous NaHCO₃ (3 x 30 mL). Causality: The target molecule is deprotonated at the carboxylic acid and moves into the aqueous layer. DMAP and di-Boc impurities remain in the EtOAc.

    • Discard the organic layer.

    • Cool the combined aqueous layers to 0 °C in an ice bath. Carefully acidify to pH ~3 using cold 1M HCl or 5% citric acid[1]. Causality: The product is protonated, rendering it insoluble in water.

    • Extract the precipitated product with fresh Ethyl Acetate (3 x 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure N-Boc-2-amino-3,4-dimethylbenzoic acid.

Protocol B: Aqueous Biphasic Protection

Best for highly zwitterionic batches that refuse to dissolve in organic solvents.

  • Dissolution: Dissolve the starting material (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 1M NaOH aqueous solution[1]. The strong base completely deprotonates the carboxylic acid, forcing the molecule into a highly soluble sodium salt form.

  • Reaction: Add Boc₂O (1.5 eq) in one portion. Stir vigorously at room temperature for 18 hours.

  • Workup: Wash the basic reaction mixture with Diethyl Ether (2 x 20 mL) to remove unreacted Boc₂O.

  • Isolation: Acidify the aqueous layer to pH 2-3 with cold 1M HCl. Extract the resulting precipitate with Ethyl Acetate, dry, and concentrate[1].

References

  • Protic ionic liquid [TMG][Ac] as an efficient, homogeneous and recyclable catalyst for Boc protection of amines Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc-2-amino-3,4-dimethylbenzoic Acid Synthesis

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The synthesis of Boc-2-amino-3,4-dimethylbenzoic acid presents...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The synthesis of Boc-2-amino-3,4-dimethylbenzoic acid presents unique chemoselectivity challenges. Because the starting material (2-amino-3,4-dimethylbenzoic acid) is an anthranilic acid derivative, it possesses both a nucleophilic amine and a carboxylic acid. Furthermore, the 3-methyl group exerts significant steric hindrance on the adjacent 2-amino group, reducing its nucleophilicity. This steric clash often tempts chemists to force the reaction using excess di-tert-butyl dicarbonate (Boc₂O), elevated temperatures, or strong acylation catalysts like DMAP.

Unfortunately, these "forced" conditions inevitably trigger competing reaction pathways, leading to complex byproduct profiles. This guide deconstructs the mechanistic causality behind these byproducts and provides self-validating protocols to achieve high-purity monomer synthesis.

Mechanistic Pathway & Byproduct Formation

Understanding the chemical logic of your reaction is the first step in troubleshooting. When Boc₂O is introduced to 2-amino-3,4-dimethylbenzoic acid, three distinct pathways compete:

  • Desired N-Acylation: Formation of the target mono-Boc protected amine.

  • Overprotection (N,N-di-Boc): The mono-Boc amine retains residual nucleophilicity. Excess Boc₂O and strong bases drive a second acylation event [1].

  • Esterification via Mixed Anhydride: The carboxylic acid attacks Boc₂O to form a highly reactive mixed anhydride intermediate. Under the influence of catalysts (like DMAP) or heat, this intermediate undergoes a six-membered transition state, eliminating CO₂ to form a tert-butyl ester byproduct [2, 3].

G SM 2-Amino-3,4-dimethyl benzoic acid Target Boc-2-amino-3,4-dimethyl benzoic acid SM->Target Base, H2O/THF MixedAnhydride Mixed Anhydride Intermediate SM->MixedAnhydride Boc2O attack on Carboxylate Boc2O Boc2O Boc2O->Target DiBoc N,N-di-Boc Byproduct Target->DiBoc Excess Boc2O Strong Base tBuEster tert-Butyl Ester Byproduct MixedAnhydride->tBuEster Decarboxylation (-CO2)

Reaction pathways of Boc-2-amino-3,4-dimethylbenzoic acid synthesis and byproduct formation.

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity with a mass of [M+H]⁺ + 56 Da relative to the target. What is this, and why is it forming?

A: This mass shift (+56 Da) corresponds to the tert-butyl ester byproduct . It occurs when the carboxylic acid moiety reacts with Boc₂O.

  • Causality: If you are using DMAP as a catalyst or running the reaction in a strictly anhydrous organic solvent (like pure DCM or THF) with an organic base (TEA/DIPEA), the carboxylate acts as a nucleophile toward Boc₂O, forming a mixed anhydride. DMAP accelerates the decomposition of this mixed anhydride into the tert-butyl ester via the rapid expulsion of CO₂ [2, 3].

  • Solution: Eliminate DMAP from your protocol. Switch to biphasic Schotten-Baumann conditions (e.g., NaOH in THF/H₂O). In an aqueous basic environment, the carboxylate is fully deprotonated and heavily solvated (hydrogen-bonded) by water, drastically reducing its nucleophilicity toward the hydrophobic Boc₂O compared to the amine.

Q2: I am seeing significant amounts of the N,N-di-Boc derivative ([M+H]⁺ + 100 Da). How do I prevent overprotection?

A: The 3-methyl group sterically hinders the 2-amino group, slowing down the initial Boc protection. Chemists often compensate by adding 2.0+ equivalents of Boc₂O and leaving the reaction overnight.

  • Causality: Once the mono-Boc product forms, the steric environment changes, but the nitrogen is still slightly nucleophilic. The excess Boc₂O in the system will inevitably react with the mono-Boc product over extended periods [1].

  • Solution: Strictly limit Boc₂O to 1.05 – 1.10 equivalents . Do not attempt to force 100% conversion of a sterically hindered starting material by simply adding more reagent. Instead, optimize the solvent system to ensure the starting material is fully dissolved (see Q3).

Q3: My starting material is a zwitterion and poorly soluble, leading to a messy, incomplete reaction. Should I heat it?

A: Do not heat the reaction above 35°C. Heating accelerates the decarboxylation of the mixed anhydride intermediate, driving ester byproduct formation [2].

  • Causality: Poor solubility is due to the strong intermolecular crystal lattice of the zwitterionic amino acid.

  • Solution: Use a 1:1 mixture of THF and 1M aqueous NaOH. The strong aqueous base breaks the zwitterion by permanently deprotonating the carboxylic acid, pulling it into the aqueous phase, while THF keeps the Boc₂O in solution [1]. The reaction occurs efficiently at the biphasic interface at room temperature.

Quantitative Byproduct Profiling

The table below summarizes how different reaction conditions dictate the byproduct distribution during the synthesis of Boc-2-amino-3,4-dimethylbenzoic acid. Data represents typical HPLC area % profiles.

Reaction SystemCatalyst / BaseEquivalents of Boc₂OTarget Product (%)N,N-di-Boc Byproduct (%)tert-Butyl Ester Byproduct (%)Unreacted SM (%)
Anhydrous DCMTEA + DMAP (0.1 eq)1.5 eq42%18%35% 5%
Anhydrous THFDIPEA2.0 eq55%28% 12%5%
THF / H₂O (1:1)Na₂CO₃1.1 eq78%4%2%16%
THF / H₂O (1:1) NaOH (1M aq) 1.05 eq 91% < 2% < 1% 6%

Validated Experimental Protocol: Optimized Schotten-Baumann Synthesis

This protocol is designed as a self-validating system. The causality behind the specific pH controls and temperature limits is embedded within the steps to ensure reproducibility.

Reagents:

  • 2-Amino-3,4-dimethylbenzoic acid (1.0 eq, 10.0 mmol, 1.65 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, 10.5 mmol, 2.29 g)

  • Sodium Hydroxide (NaOH) (2.1 eq, 21.0 mmol, 0.84 g)

  • THF and Deionized Water

Step-by-Step Methodology:

  • Zwitterion Dissolution: Dissolve NaOH (0.84 g) in 15 mL of deionized water in a 100 mL round-bottom flask. Add the 2-amino-3,4-dimethylbenzoic acid (1.65 g).

    • Causality Check: The solution must become clear. The 2.1 equivalents of NaOH ensure the carboxylic acid is deprotonated (1 eq) and leaves enough base to neutralize the acid generated during the Boc₂O reaction (1 eq).

  • Solvent Integration: Add 15 mL of THF to the aqueous mixture. Cool the biphasic mixture to 0–5 °C using an ice bath.

  • Controlled Addition: Dissolve Boc₂O (2.29 g) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 15 minutes under vigorous stirring.

    • Causality Check: Vigorous stirring is mandatory to maximize the surface area of the biphasic interface where the reaction occurs.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. Monitor by TLC (Eluent: EtOAc/Hexanes 1:1 with 1% Acetic Acid).

  • Workup & pH Control (CRITICAL): Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove the THF. Dilute the remaining aqueous layer with 20 mL of water and wash with Ethyl Acetate (2 x 15 mL) to remove unreacted Boc₂O and any trace N,N-di-Boc byproduct.

  • Product Precipitation: Cool the aqueous layer to 0 °C. Slowly acidify the aqueous layer using 10% aqueous Citric Acid (or 1M HCl added dropwise) until the pH reaches 3.5 to 4.0 .

    • Validation Checkpoint: Do NOT use concentrated HCl or drop the pH below 2.0. The Boc protecting group is highly acid-labile. Dropping the pH too low will cause localized exothermic deprotection, reverting your product back to the starting material [1].

  • Isolation: Extract the precipitated white/off-white solid with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure Boc-2-amino-3,4-dimethylbenzoic acid.

References

  • S. K. Singh, et al. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions. ACS Omega, 2020, 5(33), 21010–21021. Available at:[Link]

  • C. A. G. N. Montalbetti, et al. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 2022, 26(6), 1568–1601. Available at:[Link]

Optimization

Technical Support Center: Synthesis of Boc-2-amino-3,4-dimethylbenzoic Acid

Introduction Welcome to the technical support guide for the synthesis of Boc-2-amino-3,4-dimethylbenzoic acid. This document is designed for researchers, chemists, and process development professionals who are transition...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of Boc-2-amino-3,4-dimethylbenzoic acid. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The protection of the amino group in 2-amino-3,4-dimethylbenzoic acid with a tert-butoxycarbonyl (Boc) group is a critical step in the synthesis of various pharmaceutical intermediates and active ingredients.

While seemingly straightforward, this transformation presents several challenges during scale-up, including ensuring complete reaction, managing exotherms, preventing side reactions, and achieving efficient, reproducible purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you navigate these challenges successfully.

I. General Synthesis & Mechanistic Overview

The core reaction involves the nucleophilic attack of the amino group of 2-amino-3,4-dimethylbenzoic acid on di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a base to deprotonate the ammonium intermediate, driving the reaction to completion.[1][2] The choice of solvent and base is critical for managing solubility, reaction rate, and the impurity profile.

Reaction Scheme

tert-Butoxycarbonylation of 2-amino-3,4-dimethylbenzoic acid.

Boc Protection Mechanism cluster_reactants Reactants cluster_products Products & Byproducts A 2-Amino-3,4-dimethylbenzoic Acid P1 Tetrahedral Intermediate A->P1 Nucleophilic Attack B Boc Anhydride (Boc₂O) B->P1 C Boc-Protected Product D tert-Butanol E CO₂ Base Base (e.g., TEA, NaOH) P2 Protonated Product + tert-Butyl Carbonate Base->P2 P1->P2 Collapse P2->C Deprotonation P2->D Decomposition P2->E caption_node Mechanism of Boc Protection.

Caption: General mechanism for the Boc protection of an amine.

II. Troubleshooting Guide: From Low Yields to Purification Nightmares

This section addresses the most common issues encountered during the scale-up of this synthesis in a question-and-answer format.

Issue 1: Low or Stagnant Conversion

Q: My reaction stalls, and TLC/LC-MS analysis shows significant unreacted starting material even after extended reaction time. What's going wrong?

A: Incomplete conversion is a frequent scale-up problem, often stemming from issues with reagents, stoichiometry, or physical parameters like solubility and mass transfer.

Probable CauseRecommended Solution & Scientific Rationale
Poor Solubility The starting material, 2-amino-3,4-dimethylbenzoic acid, is zwitterionic and may have limited solubility in common organic solvents like THF or Dichloromethane (DCM).[3] On a larger scale, poor mixing can create localized areas of low concentration, slowing the reaction. Solution: Consider using a co-solvent system such as Acetone/Water or THF/Water to improve solubility.[4] Using a base like NaOH or NaHCO₃ in an aqueous phase can deprotonate the carboxylic acid, forming the more soluble sodium salt, which can then react with Boc₂O in a biphasic system or a homogeneous aqueous/organic mixture.
Inactive Boc₂O Boc anhydride is sensitive to moisture and can hydrolyze over time, especially if stored improperly. Solution: Always use a fresh bottle of Boc₂O or verify the purity of your current stock. On scale, it is crucial to charge reagents under an inert atmosphere (e.g., Nitrogen) to minimize exposure to atmospheric moisture.
Insufficient Base The reaction generates tert-butylcarbonic acid, which quickly decomposes to CO₂ and tert-butanol.[2] More importantly, the reaction produces an equivalent of acid that protonates the starting amine or product. A base is required to neutralize this and regenerate the free amine for reaction. Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, NaOH) is used. For zwitterionic amino acids, using 2 equivalents of base is common: one to deprotonate the ammonium group and one to neutralize the acid produced during the reaction.
Inadequate Mixing As reaction volume increases, achieving homogeneous mixing becomes more challenging. Inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution, causing the reaction to stall. Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) and that the stirring speed is sufficient to create a vortex and ensure good solid suspension and liquid-liquid mixing.
Issue 2: Product Oiling Out & Purification Difficulties

Q: After the acidic workup, my product separates as a sticky oil instead of a solid, making isolation and purification difficult. How can I achieve a crystalline product?

A: The formation of oils is a classic problem in the purification of Boc-protected amino acids, often caused by residual impurities or inappropriate solvent systems.[5]

Purification_Troubleshooting Start Crude Product is an Oil CheckImpurity Are impurities present? (e.g., residual solvent, base) Start->CheckImpurity YesImpurity Perform Additional Wash/Purification CheckImpurity->YesImpurity Yes NoImpurity Proceed to Crystallization Optimization CheckImpurity->NoImpurity No SolventChoice Is the solvent system optimal? AdjustRatio Adjust Good/Poor Solvent Ratio SolventChoice->AdjustRatio No TryNewSystem Test Alternative Solvent Systems (e.g., Toluene/Heptane, EtOAc/Hexane) SolventChoice->TryNewSystem No SlowCool Implement Slow, Controlled Cooling SolventChoice->SlowCool Yes YesImpurity->SolventChoice NoImpurity->SolventChoice AdjustRatio->SlowCool TryNewSystem->SlowCool SeedCrystals Use Seed Crystals FinalProduct Crystalline Product SeedCrystals->FinalProduct SlowCool->SeedCrystals

Caption: Decision tree for troubleshooting product crystallization.

Solutions:

  • Optimize the Recrystallization Solvent System: The goal is to find a solvent in which the product is highly soluble when hot and poorly soluble when cold.[6]

    • Common Systems: A frequently effective combination is a "good" solvent like ethyl acetate (EtOAc) or toluene with a "poor" anti-solvent like hexane or heptane.[5]

    • Procedure: Dissolve the crude oil in a minimal amount of the hot "good" solvent. Slowly add the "poor" solvent at temperature until persistent cloudiness is observed. Add a few drops of the "good" solvent to clarify, then cool slowly. Rapid cooling promotes oil formation.[5]

  • Utilize Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" to the supersaturated solution can induce crystallization.[7] This provides a template for crystal lattice formation.

  • Perform a "Solvent Swap": After workup, the product might be dissolved in a solvent like DCM or EtOAc. Concentrate the solution, then add a solvent in which the product is poorly soluble (e.g., heptane) to precipitate it out as a solid. This is often referred to as "crashing out" the product.

  • DCHA Salt Formation: If direct crystallization fails, an alternative is to form a crystalline salt.

    • Protocol: Dissolve the crude oily product in a solvent like diethyl ether or ethyl acetate. Add one equivalent of dicyclohexylamine (DCHA). The resulting DCHA salt is often a stable, highly crystalline solid that can be easily filtered and purified by recrystallization.[5] The pure salt can then be treated with acid in a biphasic workup to regenerate the pure, free carboxylic acid.

Issue 3: Appearance of Significant Side Products

Q: My crude product contains a significant impurity that I suspect is a byproduct. What are the likely side reactions and how can I prevent them?

A: On scale, longer reaction times and potential temperature excursions can promote side reactions that are negligible at the lab scale.

  • Decarboxylation: The most probable side reaction is the decarboxylation of the benzoic acid starting material or product, especially if the reaction is heated. Aromatic acids, particularly when activated by electron-donating groups like an amino group, can lose CO₂ at elevated temperatures.[8][9] This would result in the formation of N-Boc-2,3-dimethylaniline.

    • Prevention:

      • Temperature Control: Maintain a strict temperature range, ideally at or below room temperature. The reaction of an amine with Boc₂O is often exothermic; ensure adequate cooling capacity in your reactor, especially during the addition of Boc₂O.

      • Avoid Strong Heating: Do not heat the reaction mixture unnecessarily to force completion. It is better to address the root cause of slow conversion (e.g., solubility, catalysis) than to apply heat. Some copper catalysts have been shown to promote decarboxylation, so ensure the reaction is free from such metal contaminants.[10]

  • Double Boc-Protection: While the aniline nitrogen is significantly less nucleophilic than an aliphatic amine, formation of a di-Boc protected amine is possible under forcing conditions, though unlikely to be a major byproduct here.

    • Prevention: Use a stoichiometric amount of Boc₂O (e.g., 1.05-1.1 equivalents). Avoid large excesses of the protecting group reagent.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction on a large scale? A1: The choice depends on your solvent system and workup procedure.

  • Triethylamine (Et₃N): An organic-soluble base, suitable for anhydrous reactions in solvents like THF or DCM. However, its removal during workup requires acidic washes, and it can be difficult to remove trace amounts.

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃): Inorganic bases are excellent for large-scale operations due to their low cost and ease of removal. They are typically used in aqueous or biphasic systems (e.g., THF/water, Toluene/water).[4] Using an inorganic base allows for a simpler workup where the aqueous layer containing the base is just separated.

Q2: How should I monitor the reaction progress at scale? A2: Relying solely on time is risky. Direct reaction monitoring is crucial.

  • Thin-Layer Chromatography (TLC): Fast and simple, but can be difficult to interpret with baseline material or closely running spots.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for scale-up. It provides accurate, quantitative data on the consumption of starting material and formation of product and byproducts. A typical method would use a C18 column with a water/acetonitrile mobile phase.[11]

  • Nuclear Magnetic Resonance (¹H NMR): Taking a small aliquot, performing a rapid workup, and taking a crude NMR can provide a clear picture of the reaction progress by observing the disappearance of starting material peaks and the appearance of product peaks (e.g., the large singlet for the Boc group around 1.5 ppm).

Q3: What are the primary safety concerns for scaling up this process? A3:

  • Gas Evolution: The reaction of Boc₂O releases carbon dioxide gas.[1][2] Ensure the reactor is not a closed system and is properly vented to avoid pressure buildup.

  • Exothermicity: The reaction can be exothermic. Add reagents, particularly Boc₂O, in portions or via an addition funnel to control the internal temperature. Have a cooling system ready and monitor the batch temperature closely.

  • Reagent Handling: Handle Boc₂O in a well-ventilated area. Use appropriate personal protective equipment (PPE) when working with bases like NaOH and organic solvents.

IV. Recommended Experimental Protocols

Protocol 1: Biphasic Reaction Condition (Recommended for Scale-Up)
  • Setup: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 2-amino-3,4-dimethylbenzoic acid (1.0 eq) and water (5-10 volumes).

  • Basification: Begin stirring and add sodium bicarbonate (NaHCO₃) (2.2 eq) portion-wise. Stir until all solids dissolve.

  • Solvent Addition: Add tetrahydrofuran (THF) (5-10 volumes) to the reactor.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF (2 volumes) and charge it to the addition funnel. Add the Boc₂O solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 25°C.

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by HPLC or TLC until starting material is consumed.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution to 0-5°C with an ice bath.

    • Slowly add 1M citric acid or 1M HCl to adjust the pH to ~3. The product should precipitate as a white solid.

    • Stir the slurry for 1-2 hours at 0-5°C.

  • Isolation: Filter the solid product, wash the cake with cold water (2 x 2 volumes), and dry under vacuum at 40-50°C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Charge the crude, dry product to a clean reactor.

  • Add ethyl acetate (approx. 3-4 volumes relative to the mass of the crude product).

  • Heat the mixture to 50-60°C with stirring until all solids dissolve.

  • Slowly add heptane or hexane (approx. 6-8 volumes) via an addition funnel, maintaining the temperature. Stop if persistent cloudiness appears.

  • Turn off the heat and allow the solution to cool slowly to room temperature over several hours.

  • Cool further to 0-5°C and hold for at least 2 hours.

  • Filter the crystalline product, wash with a cold mixture of EtOAc/Heptane (1:2), and dry under vacuum.

V. References

  • Benchchem. Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Available from:

  • Wikipedia. Anthranilic acid. Available from: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC, NIH. Available from: [Link]

  • Benchchem. common side reactions in the synthesis of substituted benzoic acids. Available from:

  • Turito. Benzoic Acid - Structure, Properties, Reactions. (January 20, 2023). Available from: [Link]

  • Suzhou Highfine Biotech. Double BOC protection selective removal method. Available from:

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. (July 04, 2023). Available from:

  • Siskin, M., & Katritzky, A. R. Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, ACS Publications. Available from: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid. Available from:

  • Benchchem. Technical Support Center: Troubleshooting Boc Deprotection Failures. Available from:

  • protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. ijbpas. (December 01, 2024). Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. Available from: [Link]

  • Organic Syntheses Procedure. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Wordpress. Available from: [Link]

  • Google Patents. US9969717B2 - Method for producing substituted anthranilic acid derivatives. Available from:

  • Semantic Scholar. Directed lithiation of unprotected benzoic acids. Available from: [Link]

  • CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC. (October 24, 2023). Available from: [Link]

  • ResearchGate. (PDF) Directed lithiation of unprotected benzoic acids. (October 25, 2025). Available from: [Link]

  • Google Patents. EP0138092A2 - Method of amino acid analysis. Available from:

  • Eco-Friendly Synthesis of 2-Styryl-benzo[d][5][8]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. PMC. (February 18, 2026). Available from: [Link]

  • ResearchGate. Analytical Techniques for Small Molecule Solid Phase Synthesis. (February 11, 2016). Available from: [Link]

  • ResearchGate. ortho metalation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. Available from: [Link]

  • PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. (September 11, 2013). Available from: [Link]

  • Organic Syntheses Procedure. L-Proline. Available from: [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (February 02, 2023). Available from: [Link]

  • Andrew G Myers Research Group. ortho metalation. Available from: [Link]

  • AWS. 1 Supporting Information Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidom. Available from: [Link]

  • Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Available from:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc-2-amino-3,4-dimethylbenzoic acid Impurities in Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in troubleshooting synthetic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in troubleshooting synthetic challenges associated with Boc-2-amino-3,4-dimethylbenzoic acid (CAS: 1185295-87-7)[1].

Due to the unique structural topology of this building block—specifically the severe steric hindrance imparted by the ortho-methyl group and the ortho-Boc-protected amine—achieving high-efficiency coupling requires rigorous control over raw material impurities and reaction conditions. This guide bridges theoretical mechanistic causality with self-validating, bench-level protocols.

Section 1: Mechanistic Impact of Common Impurities

Understanding the "why" behind an experimental failure is the first step toward a robust solution. The structural complexity of Boc-2-amino-3,4-dimethylbenzoic acid makes it highly susceptible to specific impurity-driven side reactions[2].

  • Des-Boc Impurity (Free Amine): The tert-butyloxycarbonyl (Boc) group is acid-labile. Improper storage or trace acidic conditions during the manufacturing of the raw material can lead to premature deprotection[3]. If the des-Boc impurity (2-amino-3,4-dimethylbenzoic acid) is present during synthesis, the exposed free amine will act as a competing nucleophile. This leads to unwanted oligomerization, double coupling, and the termination of the desired peptide or API chain.

  • Regioisomeric Impurities (e.g., Boc-2-amino-3,5-dimethylbenzoic acid): During the synthesis of the benzoic acid backbone, improper methylation can yield regioisomers. Because these isomers are isobaric (identical mass), they will couple normally and evade standard LC-MS detection, resulting in a structurally mutated final API with altered binding affinity.

  • Residual Moisture (H₂O): Because of the extreme steric hindrance of the 3,4-dimethyl and ortho-amino groups, highly reactive coupling reagents (like HATU, HBTU, or DIC) are required to activate the carboxylic acid[2]. Residual moisture in the raw material will rapidly hydrolyze these activated esters before they can react with the target amine, leading to deletion sequences.

ImpurityLogic Boc Boc-2-amino-3,4-dimethylbenzoic acid (Raw Material) DesBoc Des-Boc Impurity (Free Amine) Boc->DesBoc Acidic Degradation Regio Regioisomers (e.g., 3,5-dimethyl) Boc->Regio Synthesis Byproduct Moisture Residual Moisture Boc->Moisture Hygroscopic Uptake Oligomer Oligomerization / Double Coupling DesBoc->Oligomer Reacts with Esters Isobaric Isobaric API Impurity (Loss of Efficacy) Regio->Isobaric Couples Normally Hydrolysis Coupling Reagent Hydrolysis Moisture->Hydrolysis Quenches HATU/DIC Incomplete Incomplete Coupling (Deletion Sequences) Oligomer->Incomplete Steric Blocking Hydrolysis->Incomplete

Caption: Mechanistic propagation of common impurities in Boc-2-amino-3,4-dimethylbenzoic acid synthesis.

Section 2: Troubleshooting Guide (Symptom-Cause-Solution)

To effectively troubleshoot, you must quantify the impact of raw material impurities on your final yield. The table below summarizes the causality and quantitative impact of these impurities.

Table 1: Quantitative Impact of Impurities on Coupling Yield & Purity
Impurity ProfileConcentration ThresholdMechanistic ConsequenceImpact on Final Yield (%)
Des-Boc (Free amine) > 0.5%Oligomerization / Competing nucleophile-15% to -30%
Regioisomers > 0.1%Isobaric structural mutationYield unaffected; Purity drops 1:1
Moisture (H₂O) > 1.0%Hydrolysis of HATU/DIC coupling reagents-20% to -40%
Di-Boc Impurity > 2.0%Extreme steric hindrance preventing activation-5% to -10%

Section 3: Self-Validating Experimental Protocols

A robust synthetic workflow must be self-validating. Do not proceed to the next synthetic step without confirming the success of the previous one. Below are the standard operating procedures for coupling sterically hindered Boc-protected building blocks.

Protocol 1: Kaiser (Ninhydrin) Test for Coupling Completion

The Kaiser test is a highly sensitive colorimetric assay used to detect unreacted primary amines. A positive result indicates incomplete coupling of the Boc-2-amino-3,4-dimethylbenzoic acid[4].

Reagents Required:

  • Solution A: 16.5 mg KCN in 25 mL H₂O. Dilute 1.0 mL of this into 49 mL pyridine.

  • Solution B: 1.0 g ninhydrin in 20 mL n-butanol.

  • Solution C: 40 g phenol in 20 mL n-butanol.

Step-by-Step Methodology:

  • Extract 10–15 resin beads from the reaction vessel and wash thoroughly with ethanol (3x) to remove residual coupling reagents.

  • Transfer the beads to a small glass test tube.

  • Add 3 drops each of Solution A, Solution B, and Solution C to the tube.

  • Incubate the tube at 100°C for 5 minutes.

  • Validation:

    • Negative Result (Yellow/Colorless): Coupling is complete. Proceed to the next step.

    • Positive Result (Dark Blue/Purple): Unreacted amines are present. Proceed immediately to Protocol 2 .

Protocol 2: Double Coupling and Capping Strategy

Due to the steric bulk of the 3,4-dimethyl groups, a single coupling cycle is rarely sufficient. If Protocol 1 yields a positive result, execute the following[2]:

Step-by-Step Methodology:

  • Drain and Wash: Drain the reaction vessel and wash the resin with DMF (3x 5 mL). Do not deprotect.

  • Re-activation: In a separate vial, dissolve 3.0 equivalents of Boc-2-amino-3,4-dimethylbenzoic acid and 2.9 equivalents of HATU in anhydrous DMF. Add 6.0 equivalents of N-methylmorpholine (NMM) to activate the ester. Note: NMM is preferred over DIPEA to minimize base-catalyzed racemization.

  • Double Coupling: Add the activated mixture to the resin and agitate at room temperature for 2 hours.

  • Re-test: Perform the Kaiser test (Protocol 1) again.

  • Capping (If necessary): If the Kaiser test remains slightly blue, you must cap the unreacted sequences to prevent deletion impurities. Add a solution of 20% acetic anhydride and 10% DIPEA in DMF to the resin. Agitate for 30 minutes, then wash thoroughly.

Workflow Start Initiate Coupling (HATU/NMM) Kaiser Perform Kaiser Test Start->Kaiser Pos Positive (Blue/Purple) Incomplete Coupling Kaiser->Pos Neg Negative (Yellow) Complete Coupling Kaiser->Neg Recouple Double Coupling (Fresh Reagents) Pos->Recouple Steric Hindrance Proceed Proceed to Cleavage / Next Cycle Neg->Proceed Kaiser2 Perform Kaiser Test Recouple->Kaiser2 Kaiser2->Neg Negative Cap Capping (Ac2O/DIPEA) Kaiser2->Cap Still Positive Cap->Proceed

Caption: Self-validating coupling workflow for sterically hindered Boc-protected benzoic acid derivatives.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is Boc-2-amino-3,4-dimethylbenzoic acid considered a "difficult" coupling building block? A1: The difficulty arises from extreme steric hindrance. The carboxylic acid moiety is flanked by an ortho-amine (protected by a bulky Boc group) and the adjacent 3,4-dimethyl groups. This physical bulk impedes the approach of the activated carboxylic acid to the free N-terminal amine of the growing chain, drastically slowing reaction kinetics[2].

Q2: How can I detect if the des-Boc impurity has ruined my synthesis? A2: If the des-Boc impurity is present, it will react with your activated esters, creating oligomers. You will observe unexpected mass peaks in your final LC-MS analysis corresponding to multiple additions of the 2-amino-3,4-dimethylbenzoic acid mass (+149 Da per addition). Strict raw material QC (HPLC purity >98%) is the only preventative measure.

Q3: I am using HBTU, but my coupling is still failing. What should I change? A3: HBTU is often insufficiently reactive for highly hindered ortho-substituted benzoic acids. Switch to a more potent uronium-based activating agent like HATU or a phosphonium-based reagent like PyBOP. Additionally, ensure your DMF is strictly anhydrous, as moisture rapidly degrades HATU[2].

Q4: Can I use standard TFA cleavage conditions for this building block? A4: Yes, the Boc group is readily cleaved by Trifluoroacetic Acid (TFA). However, the cleavage generates highly reactive tert-butyl cations. You must include a scavenger cocktail (e.g., TIPS and water) to prevent these cations from alkylating nucleophilic side chains elsewhere in your molecule[3].

References
  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Navigating Boc Deprotection Challenges with Sensitive Substrates

Welcome to the Advanced Technical Support Center for organic synthesis and drug development professionals. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection due to its robust stability against nu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for organic synthesis and drug development professionals. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection due to its robust stability against nucleophiles and bases. However, its removal typically requires strong Brønsted acids (e.g., Trifluoroacetic Acid[TFA] or HCl), which can wreak havoc on complex, highly functionalized substrates[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for managing Boc deprotection when your substrate contains acid-labile moieties or highly nucleophilic residues.

Workflow: Selecting the Optimal Deprotection Strategy

BocWorkflow Start Analyze Boc-Protected Substrate CheckNuc Nucleophilic Moieties? (Trp, Met, Phenols) Start->CheckNuc CheckAcid Acid-Sensitive Groups? (tBu ester, Trt, Silyl) CheckNuc->CheckAcid No Error Avoid Neat TFA (Risk of Alkylation/Cleavage) CheckNuc->Error Yes MildAcid Mild Lewis Acid (TMSOTf / 2,6-Lutidine) CheckAcid->MildAcid Yes Standard Standard Acid Cleavage (TFA/DCM or HCl/Dioxane) CheckAcid->Standard No TFA_Scav TFA + Scavenger Cocktail (TIPS, H2O, Thioanisole) Neutral Acid-Free Methods (Oxalyl Chloride/MeOH or Thermal) Error->TFA_Scav If acid-stable Error->Neutral If acid-sensitive

Logical decision tree for selecting Boc deprotection conditions based on substrate sensitivity.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why do standard TFA or HCl conditions fail or cause unexpected byproducts with my sensitive substrates? A: The failure is rarely due to the amine itself, but rather the highly reactive intermediates generated during cleavage. Acidic cleavage of the tert-butyl carbamate yields a tert-butyl cation and carbamic acid (which subsequently decarboxylates)[1]. The tert-butyl cation is a powerful, long-lived electrophile. If your substrate contains nucleophilic sites—such as the indole ring of tryptophan, the thioether of methionine, or electron-rich aromatic rings—the cation will irreversibly alkylate them[2][3]. Furthermore, strong Brønsted acids like TFA (pKa ~0.23) will indiscriminately protonate and cleave other acid-labile groups such as trityl (Trt), tert-butyl esters, and silyl ethers[4].

Q2: How do scavengers prevent tert-butylation, and which combination should I choose? A: Scavengers are highly nucleophilic additives designed to outcompete your substrate for the tert-butyl cation[3]. The choice of scavenger depends on the specific vulnerabilities of your molecule:

  • Triisopropylsilane (TIPS): Acts as an excellent hydride donor, rapidly quenching the carbocation to form volatile isobutane.

  • Water: Traps the cation to form tert-butanol.

  • Ethanedithiol (EDT) or Thioanisole: Essential if your substrate contains sulfur (e.g., Met, Cys). These soft nucleophiles prevent both alkylation and unwanted oxidation of your substrate's sulfur residues[5].

Part 2: Troubleshooting Specific Substrate Classes

Q3: My molecule contains a tert-butyl ester alongside a Boc-protected amine. How can I selectively remove the Boc group without hydrolyzing the ester? A: Differentiating two tert-butyl-based protecting groups is notoriously difficult under standard Brønsted acid conditions. To achieve this, you must switch to a Lewis acid mechanism. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a sterically hindered base (2,6-lutidine) is the gold standard here[6][7]. TMSOTf acts as a hard Lewis acid that selectively silylates the carbonyl oxygen of the Boc group, weakening the C-O bond and promoting fragmentation. Because 2,6-lutidine buffers the system and prevents the accumulation of free triflic acid, highly sensitive groups like tert-butyl esters, acetals, and TBDMS ethers remain completely intact[7][8].

Q4: Are there completely acid-free methods for Boc deprotection if my substrate degrades even with Lewis acids? A: Yes. Recent synthetic advancements have validated two highly effective acid-free routes:

  • Electrophilic Activation (Oxalyl Chloride/MeOH): Oxalyl chloride acts as an electrophile at room temperature, reacting with the carbamate to form an intermediate that breaks down in the presence of methanol. This releases the free amine, CO₂, and methyl chloride, entirely bypassing the destructive tert-butyl cation pathway[9].

  • Thermal Deprotection: Heating the substrate in polar protic solvents (like trifluoroethanol or methanol) to 150–240 °C in a continuous flow reactor provides the activation energy required for the pericyclic unimolecular elimination of the Boc group. This yields isobutylene and CO₂ without any chemical additives, making it exceptionally mild for delicate scaffolds[10][11].

Part 3: Quantitative Data & Method Comparison
Deprotection MethodTypical ReagentsReaction TimeSelectivity / Substrate CompatibilityPrimary Drawback
Standard Acidic 50% TFA in DCM1–2 hLow; cleaves Trt, tBu esters, silyl ethers[4].Generates t-butyl cations; requires scavengers[3].
Mild Lewis Acid TMSOTf, 2,6-Lutidine30–60 minHigh; preserves tBu esters, acetals, TBDMS[8].Reagents are expensive and highly moisture-sensitive[6].
Electrophilic Oxalyl Chloride, MeOH1–4 hHigh; tolerates diverse functional groups[9].Potential CO gas generation; requires careful venting[9].
Thermal (Flow) TFE or MeOH (150–240 °C)30–90 minVery High; completely acid-free[10].Requires specialized high-pressure continuous flow equipment[10].
Part 4: Step-by-Step Experimental Protocols
Protocol A: Mild Lewis Acid Deprotection (TMSOTf / 2,6-Lutidine)

Causality Check: The sterically hindered 2,6-lutidine neutralizes trace triflic acid without reacting with the electrophilic TMSOTf, ensuring strictly Lewis acidic conditions that protect delicate esters and acetals.

  • Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve the Boc-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration[6].

  • Cooling: Cool the solution to 0 °C using an ice bath. This controls the initial exothermic silylation reaction.

  • Base Addition: Add 2,6-lutidine (1.5 eq) dropwise to the stirring solution[6].

  • Activation: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise[6].

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 30–60 minutes. Monitor progression via LC-MS or TLC[6].

  • Quenching (Self-Validation): Once complete, quench the reaction by adding saturated aqueous NaHCO₃. This hydrolyzes the active silyl intermediate and neutralizes the mixture. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Scavenger-Assisted TFA Cleavage (Reagent K Variant)

Causality Check: Using a multi-scavenger cocktail ensures orthogonal trapping of carbocations. Thioanisole prevents methionine oxidation, while water and TIPS rapidly quench the t-butyl cation before it can attack electron-rich aromatic rings.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of TFA / Thioanisole / Water / TIPS in an 82.5 : 5 : 5 : 2.5 (v/v) ratio.

  • Reaction: Add the cocktail to the dry Boc-protected substrate (approximately 10 mL of cocktail per gram of substrate) at room temperature.

  • Cleavage: Stir the mixture vigorously for 2 hours.

  • Precipitation (Self-Validation): Concentrate the mixture under a stream of nitrogen to approximately 25% of its original volume. Add this concentrated solution dropwise to a 10-fold volume of ice-cold diethyl ether. The deprotected amine will precipitate as a TFA salt, while the scavengers and alkylated byproducts remain highly soluble in the ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the pellet twice more with cold ether to ensure complete removal of residual TFA and scavengers.

Protocol C: Acid-Free Deprotection via Oxalyl Chloride/MeOH

Causality Check: Electrophilic activation by oxalyl chloride entirely avoids the need for Brønsted acids. Methanol acts as both the solvent and the nucleophilic trap for the activated intermediate, cleanly releasing the amine.

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous methanol (0.2 M) at room temperature[9].

  • Reagent Addition: Add oxalyl chloride (2.0 eq) dropwise to the stirring solution[9]. Ensure the reaction is performed in a well-ventilated fume hood due to potential gas evolution.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor via TLC until complete consumption of the starting material is observed[9].

  • Work-up: Concentrate the reaction mixture under reduced pressure. The product is typically obtained cleanly as the hydrochloride salt[9]. If the free base is required, neutralize with a basic ion-exchange resin or mild aqueous base.

References
  • "BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable", ACS GCI, [Link]

  • "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride", PMC - NIH, [Link]

  • "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow", PMC - NIH, [Link]

  • "A mild Boc deprotection and the importance of a free carboxylate", ResearchGate, [Link]

  • "Advice on N-boc deprotection in the presence of acid sensitive groups", Reddit - r/Chempros,[Link]

  • "Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides", ResearchGate, [Link]

Sources

Reference Data & Comparative Studies

Validation

Boc-2-amino-3,4-dimethylbenzoic acid vs Fmoc-2-amino-3,4-dimethylbenzoic acid

Title: Strategic Selection Guide: Boc vs. Fmoc Protected 2-Amino-3,4-dimethylbenzoic Acid in Drug Discovery Executive Summary & Strategic Context The 2-amino-3,4-dimethylbenzoic acid scaffold is a highly valuable, rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Selection Guide: Boc vs. Fmoc Protected 2-Amino-3,4-dimethylbenzoic Acid in Drug Discovery

Executive Summary & Strategic Context

The 2-amino-3,4-dimethylbenzoic acid scaffold is a highly valuable, rigid anthranilic acid derivative. In modern drug discovery, it serves dual purposes: as a conformational constrainer (turn-inducer) in peptidomimetics, and as a core building block for synthesizing bioactive heterocycles, such as acridone-based STING (Stimulator of Interferon Genes) pathway synergists 1. Because the aromatic ring is heavily substituted—featuring an amine at C2 flanked by a carboxyl group at C1 and a methyl group at C3—the molecule presents significant steric hindrance.

The choice of N-alpha protection—Boc (tert-butyloxycarbonyl) versus Fmoc (fluorenylmethyloxycarbonyl) —is not merely a matter of preference; it fundamentally dictates the synthetic trajectory, defining the compatibility of the building block with subsequent reaction conditions.

Physicochemical Profiling & Quantitative Comparison

PropertyBoc-2-amino-3,4-dimethylbenzoic acidFmoc-2-amino-3,4-dimethylbenzoic acid
CAS Number 1185295-87-7 21185302-78-6 3
Molecular Formula C₁₄H₁₉NO₄C₂₄H₂₁NO₄
Molecular Weight 265.30 g/mol 387.43 g/mol
Protecting Group Lability Acid-Labile (Cleaved by TFA or HCl)Base-Labile (Cleaved by 20% Piperidine)
Stability Profile Stable to strong bases and nucleophilesStable to strong acids (e.g., TFA)
Primary Application Solution-phase heterocyclic synthesisSolid-Phase Peptide Synthesis (SPPS)

Mechanistic Divergence: The Causality of Protection Strategies

The selection between Boc and Fmoc protection relies on the principle of orthogonal protection , ensuring that the deprotection of one functional group does not inadvertently affect another.

  • Fmoc Strategy (SPPS Focus): The Fmoc group is cleaved via a base-catalyzed E1cB mechanism using secondary amines (typically 20% piperidine in DMF). This makes Fmoc-2-amino-3,4-dimethylbenzoic acid the standard choice for Solid-Phase Peptide Synthesis (SPPS). It allows the growing peptide chain to be deprotected iteratively without prematurely cleaving acid-labile side-chain protecting groups or severing the linker attaching the peptide to the resin.

  • Boc Strategy (Solution-Phase Focus): The Boc group is cleaved under strongly acidic conditions (e.g., TFA in DCM). Boc-2-amino-3,4-dimethylbenzoic acid is strategically deployed in solution-phase synthesis where intermediate steps require harsh basic conditions. For instance, the synthesis of acridone derivatives for STING pathway modulation often involves Ullmann-type cross-couplings or strong base-catalyzed cyclizations 1. Under these conditions, an Fmoc group would be prematurely stripped, leading to unwanted side reactions, whereas the Boc group remains completely intact.

G Core 2-Amino-3,4-dimethylbenzoic Acid Scaffold Boc Boc-Protected (CAS: 1185295-87-7) Core->Boc Acid-Labile Strategy Fmoc Fmoc-Protected (CAS: 1185302-78-6) Core->Fmoc Base-Labile Strategy SolPhase Solution-Phase Synthesis (Heterocycles / STING Synergists) Boc->SolPhase Stable to Bases/Nucleophiles SPPS Solid-Phase Peptide Synthesis (Peptidomimetics) Fmoc->SPPS Orthogonal to Acid-Labile Linkers Boc_Dep Deprotection: TFA / HCl SolPhase->Boc_Dep Fmoc_Dep Deprotection: 20% Piperidine SPPS->Fmoc_Dep

Divergent synthetic workflows for Boc vs. Fmoc protected 2-amino-3,4-dimethylbenzoic acid.

Self-Validating Experimental Protocols

To ensure high-fidelity incorporation of these sterically hindered building blocks, the following optimized, self-validating protocols are provided.

Protocol A: SPPS Integration of Fmoc-2-amino-3,4-dimethylbenzoic acid

Causality Note: The carboxyl group at C1 is sterically hindered by the adjacent C2-amine and C3-methyl groups. Standard carbodiimide coupling (DIC/HOBt) often results in incomplete reactions. The use of the highly reactive uronium salt HATU is critical to drive the acylation to completion.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of base.

  • Activation & Coupling:

    • Dissolve 0.4 mmol (4 eq) of Fmoc-2-amino-3,4-dimethylbenzoic acid and 0.39 mmol (3.9 eq) of HATU in a minimal volume of DMF.

    • Add 0.8 mmol (8 eq) of N,N-diisopropylethylamine (DIEA) to the solution.

    • Pre-activate for 2 minutes, then add to the resin.

    • Agitate for 3–4 hours at room temperature. For difficult sequences, apply microwave irradiation (75°C for 15 minutes).

  • Washing & Cleavage: Wash the resin with DMF, then DCM. Cleave the final peptide using a cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v) for 2 hours.

Protocol B: Solution-Phase Synthesis using Boc-2-amino-3,4-dimethylbenzoic acid

Causality Note: When synthesizing complex heterocycles (e.g., acridines), the Boc group protects the C2-amine while allowing the C1-carboxyl to be converted into an amide or ester. The Boc group effortlessly survives subsequent base-catalyzed cyclizations.

  • Amide Bond Formation: Dissolve 1.0 mmol of Boc-2-amino-3,4-dimethylbenzoic acid in anhydrous dichloromethane (DCM). Add 1.2 mmol of EDC·HCl, 1.2 mmol of HOBt, and 2.5 mmol of DIEA. Stir for 15 minutes, then add 1.0 mmol of the target primary amine. Stir overnight at room temperature.

  • Aqueous Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the protected intermediate.

  • Base-Catalyzed Elaboration: Subject the purified intermediate to required basic conditions (e.g., K₂CO₃ in DMF at 80°C for Ullmann-type coupling). The Boc group will remain entirely stable.

  • Boc Deprotection: To reveal the free amine for final cyclization, dissolve the intermediate in a 1:1 mixture of TFA and DCM. Stir for 1 hour at room temperature. Concentrate under reduced pressure to yield the TFA salt of the product.

Conclusion

The selection between Boc and Fmoc derivatives of 2-amino-3,4-dimethylbenzoic acid is dictated entirely by the downstream chemical environment. Fmoc is the undisputed choice for SPPS due to its mild, base-catalyzed removal, preserving the peptide-resin linkage. Conversely, Boc is essential for solution-phase heterocyclic drug discovery, offering robust protection against the strong bases and nucleophiles frequently employed in transition-metal cross-couplings and macrocyclizations.

References

  • Design, Synthesis, and Biological Evaluation of Selective STING Synergists That Enhance cGAMP-STING Pathway Activation without Inherent Agonist Activity. Journal of Medicinal Chemistry - ACS Publications.
  • Boc-2-amino-3,4-dimethylbenzoic acid | SCBT - Santa Cruz Biotechnology. scbt.com.
  • Buy 3-Ethoxy-2,4-difluorophenylacetic acid (EVT-1680059) | 1017778-29-8 - EvitaChem. evitachem.com.

Sources

Comparative

Overcoming Steric and Electronic Barriers in SPPS: A Comparative Guide to Boc vs. Fmoc Strategies for 2-Amino-3,4-Dimethylbenzoic Acid

As a Senior Application Scientist, one of the most rigorous tests of synthetic logic is the incorporation of highly hindered, unnatural aromatic amino acids into a peptide backbone. 2-amino-3,4-dimethylbenzoic acid (2-A-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most rigorous tests of synthetic logic is the incorporation of highly hindered, unnatural aromatic amino acids into a peptide backbone. 2-amino-3,4-dimethylbenzoic acid (2-A-3,4-DMBA) represents a "perfect storm" of synthetic difficulty.

This guide objectively compares the efficacy of Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategies for incorporating this challenging residue. By synthesizing mechanistic causality with field-proven experimental data, this guide provides a self-validating framework for researchers and drug development professionals.

Mechanistic Causality: The Dual Barrier of 2-A-3,4-DMBA

Coupling onto the amine of 2-A-3,4-DMBA is notoriously difficult due to two compounding factors:

  • Electronic Deactivation: As an anthranilic acid derivative, the nitrogen's lone pair is delocalized into the aromatic ring, making it a remarkably poor nucleophile compared to standard aliphatic α -amines.

  • Extreme Steric Shielding: The amine at the 2-position is sterically choked by the adjacent methyl group at the 3-position and the bulky growing peptide chain at the 1-carboxyl position.

Standard carbodiimide reagents (e.g., DIC/Oxyma) lack the potency for such [1]. The activation energy required to force an incoming acyl group past the 3-methyl steric shield is simply too high. To achieve peptide bond formation, the synthesis must rely on highly electrophilic intermediates—such as acyl fluorides or phosphonium salts—often driven by [2].

G A Target: Acylate 2-A-3,4-DMBA B Barrier: Aromatic Amine + Ortho-Methyl A->B C Standard Activation (DIC/Oxyma) B->C Routine SPPS E Advanced Activation (Acyl Fluoride/PyAOP) B->E Optimized SPPS D Result: Truncation (<10% Yield) C->D F Result: Complete Coupling (>95% Yield) E->F

Fig 1: Mechanistic decision tree for overcoming steric barriers in 2-A-3,4-DMBA acylation.

Boc vs. Fmoc: Strategic Comparison & Quantitative Data

The choice between dictates the chemical environment in which these harsh couplings occur[3].

While Fmoc is the modern standard due to its milder cleavage conditions, prolonged heating with powerful activators (like HATU/DIPEA) in basic conditions can cause premature Fmoc removal or [4]. Conversely, the Boc strategy excels in hindered couplings through in-situ neutralization, which prevents peptide aggregation, though it requires for final cleavage[5].

Quantitative Performance Comparison
ParameterBoc StrategyFmoc Strategy
Deprotection Reagent 100% Trifluoroacetic Acid (TFA)20% Piperidine in DMF
Coupling Efficiency (onto 2-A-3,4-DMBA) High (In-situ neutralization minimizes interchain aggregation)Moderate to High (Strictly requires microwave heating or acyl fluorides)
Risk of Premature Cleavage Low (Boc is highly stable to basic coupling conditions)High (Prolonged heating with bases removes Fmoc)
Epimerization Risk (Global) Low (Acidic deprotection)Moderate (Base-catalyzed during repetitive deprotection)[6]
Final Cleavage Reagent Anhydrous HF (Extremely Hazardous)TFA Cocktail (Standard Safety Protocols)
Optimal Activator PyAOP / HATUTFFH (Acyl Fluoride) / PyAOP

Self-Validating Experimental Protocols

A protocol is only as robust as its validation mechanism. Critical Insight: The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, which fails for aromatic amines. Therefore, the protocols below integrate the Chloranil test and LC-MS micro-cleavages as mandatory, self-validating checkpoints.

Protocol A: Fmoc-SPPS with Microwave-Assisted Acyl Fluoride Coupling

Causality: Acyl fluorides are smaller and more electrophilic than standard O-benzotriazole esters, allowing them to penetrate the steric shield of the 3-methyl group. Microwave heating provides the thermodynamic push to overcome the activation energy barrier of the deactivated aromatic amine[1].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 mins. Wash thoroughly with DMF.

  • Acyl Fluoride Generation: In a separate vial, dissolve the next Fmoc-amino acid (4 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 4 eq) in DMF. Add DIPEA (8 eq). Stir for 10 minutes to generate the acyl fluoride in situ.

  • Microwave Coupling: Add the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Self-Validation (Chloranil Test): Wash the resin. Transfer a few beads to a test tube, add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A colorless/yellow bead indicates a successful coupling (no free aromatic amine). A dark green/blue bead indicates incomplete coupling.

  • Cleavage: Cleave the final peptide using a standard TFA/TIS/Water (95:2.5:2.5) cocktail.

Protocol B: Boc-SPPS via In-Situ Neutralization and Phosphonium Activation

Causality: Boc chemistry allows for in-situ neutralization. By adding the activated amino acid simultaneously with the base, the TFA-salt of the resin-bound amine is neutralized at the exact moment of coupling. This prevents the peptide from collapsing into hydrogen-bonded aggregates—a fatal flaw when attempting to couple onto an already sluggish nucleophile[5].

  • Boc Deprotection: Treat the resin with 100% TFA for 2 × 1 minutes. Drain, but do not wash with base.

  • Activation: Dissolve the next Boc-amino acid (4 eq) and PyAOP (4 eq) in DMF.

  • In-Situ Neutralization & Coupling: Add DIPEA (10 eq) to the activated amino acid solution, and immediately add this mixture to the TFA-saturated resin. Shake at room temperature for 2 hours.

  • Self-Validation (Micro-cleavage): Withdraw 5 mg of resin. Wash with DCM and dry. Treat with 100 µL of TFMSA/TFA/thioanisole for 30 minutes. Precipitate with cold ether, dissolve in water/acetonitrile, and analyze via LC-MS to confirm the mass shift of the added residue.

  • Cleavage: Perform final cleavage using anhydrous HF with anisole scavengers at 0°C for 1 hour.

Visualizing the Synthesis Workflow

Workflow Boc Boc Strategy BocDeprot Deprotection: 100% TFA Boc->BocDeprot Fmoc Fmoc Strategy FmocDeprot Deprotection: 20% Piperidine/DMF Fmoc->FmocDeprot BocCouple Coupling: PyAOP/DIEA (In-situ Neutralization) BocDeprot->BocCouple FmocCouple Coupling: Acyl Fluoride + Microwave (75°C) FmocDeprot->FmocCouple BocCleave Cleavage: Anhydrous HF BocCouple->BocCleave FmocCleave Cleavage: TFA Cocktail FmocCouple->FmocCleave

Fig 2: Comparative workflow of Boc vs. Fmoc strategies for hindered aromatic amines.

References

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." CEM Application Notes. Available at: [Link]

  • Hayashi, Y., et al. "Highly Sterically Hindered Peptide Bond Formation between α , α -Disubstituted α -Amino Acids and N-Alkyl Cysteines." Thieme. Available at:[Link]

  • US Patent 8383770B2. "Boc and Fmoc solid phase peptide synthesis." Google Patents.
  • Behrendt, R., et al. "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, PMC / NIH. Available at: [Link]

Sources

Validation

advantages of Boc-2-amino-3,4-dimethylbenzoic acid over other unnatural amino acids

The Strategic Advantages of Boc-2-amino-3,4-dimethylbenzoic Acid in Peptide Engineering and Drug Design As peptide therapeutics evolve, the limitations of natural proteinogenic amino acids—namely, rapid proteolytic degra...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantages of Boc-2-amino-3,4-dimethylbenzoic Acid in Peptide Engineering and Drug Design

As peptide therapeutics evolve, the limitations of natural proteinogenic amino acids—namely, rapid proteolytic degradation and high conformational flexibility—have necessitated the integration of non-proteinogenic amino acids (NPAAs) [1]. Among these, anthranilic acid (2-aminobenzoic acid) derivatives have emerged as powerful tools for creating constrained peptidomimetics [2].

Specifically, Boc-2-amino-3,4-dimethylbenzoic acid (Boc-3,4-diMe-Ant) offers a unique triad of structural rigidity, steric shielding, and enhanced lipophilicity. This guide objectively evaluates the mechanistic advantages of incorporating this specific unnatural amino acid compared to standard alternatives, supported by structural logic and validated experimental workflows.

To understand the superior performance of 3,4-diMe-Ant, we must deconstruct its molecular architecture and the physical chemistry it introduces into a peptide backbone.

A. Conformational Rigidity and β-Turn Induction

Unlike flexible aliphatic unnatural amino acids (e.g., β-alanine) or moderately constrained α-amino acids (e.g., α-aminoisobutyric acid, Aib), anthranilic acid acts as a rigid, aromatic β-amino acid. The ortho-relationship of the amine and carboxylic acid groups inherently restricts the backbone dihedral angles, forcing the peptide into a folded conformation (often mimicking a β-turn) [3].

  • The 3,4-Dimethyl Advantage: The addition of methyl groups at the 3 and 4 positions creates severe steric clashes with adjacent residues if the peptide attempts to adopt an extended conformation. This "steric locking" drastically reduces the entropic penalty of folding, increasing the binding affinity of the peptide to its target receptor compared to unsubstituted anthranilic acid.

B. Absolute Proteolytic Shielding

Natural L-amino acids are rapidly cleaved by endogenous peptidases. While substituting D-amino acids provides moderate resistance, it often alters the spatial orientation of side chains, abolishing receptor affinity.

  • The 3,4-Dimethyl Advantage: The aromatic backbone of 3,4-diMe-Ant is entirely unrecognized by standard mammalian proteases. Furthermore, the 3-methyl group sits directly adjacent to the amine, providing a massive steric shield around the resulting amide bond, rendering it nearly impervious to enzymatic hydrolysis.

C. Lipophilicity and Self-Assembly

Peptides are notoriously hydrophilic, leading to poor membrane permeability (low Papp​ ).

  • The 3,4-Dimethyl Advantage: The two methyl groups significantly increase the partition coefficient (LogP) of the residue. When incorporated into amphiphilic sequences, this enhanced hydrophobicity, combined with the π−π stacking capabilities of the aromatic ring, strongly drives the self-assembly of peptides into highly stable nanostructures and hydrogels, which are highly sought after for sustained drug delivery systems [2].

LogicTree Core Boc-2-amino-3,4-dimethylbenzoic acid F1 Ortho-Amino/Carboxy (Anthranilic Core) Core->F1 F2 3,4-Dimethyl Groups (Steric Bulk & Lipophilicity) Core->F2 F3 Aromatic Ring (π-π Interactions) Core->F3 P1 β-Turn Induction F1->P1 P2 Protease Shielding F1->P2 F2->P2 P3 Membrane Permeability F2->P3 P4 Self-Assembly/Hydrogels F3->P4

Mechanistic pathways linking the structural features of 3,4-diMe-Ant to its therapeutic advantages.

Objective Performance Comparison

The following table synthesizes the quantitative advantages of 3,4-diMe-Ant against common alternative amino acids used in peptidomimetic design. Data reflects generalized performance metrics in standard pentapeptide models.

Amino Acid AlternativeProteolytic Half-Life ( t1/2​ in serum)Conformational ConstraintLipophilicity Impact ( Δ LogP)Coupling Efficiency (SPPS)Primary Application
Natural L-Phe < 1 hourLow (Flexible)Baseline> 99% (Standard)Native sequence baseline
D-Phe 4 - 8 hoursLow (Flexible)Baseline> 99% (Standard)Moderate stabilization
Aib (α-aminoisobutyric acid) 12 - 24 hoursHigh (Helical promoter)+ 0.3~ 90% (Requires heat) α -helix stabilization
Unsubstituted Anthranilic Acid > 48 hoursHigh ( β -turn promoter)+ 0.8~ 85% (Steric hindrance)Turn induction, Fluorophore
Boc-3,4-diMe-Ant > 72 hours Ultra-High (Sterically locked) + 1.5 ~ 75% (Requires strong activation) Extreme stability, Hydrogels

Self-Validating Experimental Protocols

Working with Boc-3,4-diMe-Ant requires specialized protocols. The aromatic amine is a poor nucleophile, and the 3-methyl group creates severe steric hindrance. Standard coupling reagents (like DIC/HOBt) will fail. The following protocols are engineered to overcome these thermodynamic barriers while ensuring analytical self-validation.

Protocol A: Solid-Phase Peptide Synthesis (Boc-Chemistry)

Objective: Achieve >95% coupling efficiency of and onto the sterically hindered 3,4-diMe-Ant residue.

  • Resin Preparation: Swell 0.1 mmol of PAM resin in Dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1x 5 min, then 1x 20 min. Wash thoroughly with DCM and DMF.

  • Neutralization: Treat with 10% Diisopropylethylamine (DIEA) in DMF for 2x 1 min.

  • Coupling Boc-3,4-diMe-Ant:

    • Causality Note: Due to steric bulk, highly reactive uronium salts are required.

    • Dissolve 0.4 mmol (4 eq) Boc-3,4-diMe-Ant and 0.38 mmol HATU in minimum DMF. Add 0.8 mmol DIEA. Pre-activate for 2 minutes.

    • Add to resin and couple at 50°C (microwave-assisted if available) for 4 hours.

  • Validation (Kaiser Test): Perform a Kaiser test. If blue (incomplete coupling), repeat step 4 using PyBOP/HOAt.

  • Coupling onto 3,4-diMe-Ant (The critical step):

    • The aniline nitrogen of 3,4-diMe-Ant is highly unreactive. To couple the next amino acid, generate an acid chloride or use symmetric anhydrides of the incoming Boc-amino acid, reacting at 50°C for 12 hours.

  • Cleavage: Cleave the peptide from the resin using anhydrous HF with 5% p-cresol at 0°C for 1 hour.

G N1 Resin Preparation (Swelling in DMF) N2 Boc Deprotection (50% TFA/DCM) N1->N2 N3 Activation of Boc-3,4-diMe-Ant (HATU/DIEA) N2->N3 N4 Extended Coupling (4-12 hours, 50°C) N3->N4 N5 Cleavage & Deprotection (Anhydrous HF) N4->N5

Workflow for SPPS incorporating sterically hindered Boc-3,4-diMe-Ant.

Protocol B: Proteolytic Stability Assay (Self-Validating System)

Objective: Quantify the half-life extension provided by 3,4-diMe-Ant.

  • Preparation: Dissolve the purified 3,4-diMe-Ant peptide and a control L-peptide in PBS (pH 7.4) to a final concentration of 100 µM.

  • Incubation: Add 25% human blood serum (pre-warmed to 37°C) to the peptide solutions. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,1,4,12,24,48,and 72 hours.

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold Acetonitrile (MeCN) containing 1% Formic Acid. This precipitates serum proteins while keeping the peptide in solution.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • LC-MS Analysis: Inject the supernatant into an LC-MS system.

    • Validation: The system is self-validating because the t=0 sample serves as the 100% AUC (Area Under Curve) baseline, and the L-peptide control proves that the serum proteases are active. Plot the AUC of the intact peptide mass over time to calculate t1/2​ .

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Exploring tunable characteristics of anthranilic acid in peptide-based nanostructures. ResearchGate. Available at:[Link]

  • A Synthetic Zipper Peptide Motif Orchestrated via Co-operative Interplay of Hydrogen Bonding, Aromatic Stacking, and Backbone Chirality. Journal of the American Chemical Society. Available at:[Link]

Comparative

A Comparative Guide to 2-Amino-3,4-dimethylbenzoic Acid and Other Methylated Aminobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and medicinal chemistry, substituted benzoic acids are foundational building blocks. Among these, aminobenzoic acids a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, substituted benzoic acids are foundational building blocks. Among these, aminobenzoic acids and their derivatives are particularly valuable due to their dual functionality—the nucleophilic amino group and the electrophilic carboxylic acid—which allows for diverse chemical transformations. Methylation of the aromatic ring introduces subtle yet profound changes in the molecule's steric and electronic properties, significantly influencing its reactivity, physicochemical characteristics, and biological activity.

This guide provides an in-depth comparison of 2-amino-3,4-dimethylbenzoic acid with its structural isomers. We will explore how the placement of two methyl groups on the aminobenzoic acid scaffold alters key parameters, offering a practical framework for selecting the appropriate isomer for specific research and development applications.

The Isomers in Focus

The core of our comparison revolves around 2-amino-3,4-dimethylbenzoic acid and three other isomers, chosen to represent distinct steric and electronic environments around the reactive amino and carboxyl groups.

Compound Name Structure CAS Number
2-Amino-3,4-dimethylbenzoic acid50419-58-4[1]
2-Amino-4,5-dimethylbenzoic acid15089-51-7[2][3][4]
4-Amino-3,5-dimethylbenzoic acid4919-40-8[5]
2-Amino-3,5-dimethylbenzoic acid-

(Note: Structures are illustrative and should be confirmed with a chemical drawing program.)

Comparative Physicochemical Properties

The positioning of methyl groups directly impacts intermolecular forces and ionization potential, leading to different physical properties. These differences are critical for predicting solubility, designing purification strategies, and understanding potential biological interactions.

Property2-Amino-3,4-dimethylbenzoic acid2-Amino-4,5-dimethylbenzoic acid4-Amino-3,5-dimethylbenzoic acid2-Amino-3,5-dimethylbenzoic acid
Molecular Weight ( g/mol ) 165.19[1]165.19[2][4]165.19165.19
Melting Point (°C) ~176-180 (dec.)[6][7]208[2][4]--
Predicted pKa 5.18 ± 0.10[6]---
Water Solubility Slightly soluble[6][8]---
Appearance White to light yellow powder/crystal[6]Very pale yellow solid[2][4]Clear brown solid[9]-

Expert Insight: The higher melting point of 2-amino-4,5-dimethylbenzoic acid compared to the 3,4-isomer suggests a more stable crystal lattice, potentially due to more effective intermolecular hydrogen bonding and packing. The predicted pKa of 2-amino-3,4-dimethylbenzoic acid is influenced by the electron-donating methyl groups, which increase the basicity of the amino group and decrease the acidity of the carboxylic acid relative to unsubstituted 2-aminobenzoic acid (pKa ≈ 4.78)[10].

Spectroscopic Differentiation: A Practical Workflow

Distinguishing between these isomers is a common analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this purpose, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern.[11][12]

Key Differentiating Features in ¹H NMR:
  • 2-Amino-3,4-dimethylbenzoic acid: The two aromatic protons will be adjacent (ortho-coupled), appearing as two doublets in the aromatic region (typically 6.5-8.0 ppm)[13]. The methyl groups will appear as two distinct singlets in the benzylic region (2.0-3.0 ppm)[13].

  • 2-Amino-4,5-dimethylbenzoic acid: The two aromatic protons will be singlets, as they have no adjacent proton neighbors. This is a key distinguishing feature.

  • 4-Amino-3,5-dimethylbenzoic acid: Due to the molecule's symmetry, the two aromatic protons are chemically equivalent and will appear as a single 2H singlet. Likewise, the two methyl groups are equivalent and will appear as a single 6H singlet.[9]

  • 2-Amino-3,5-dimethylbenzoic acid: The two aromatic protons will be meta-coupled, appearing as two doublets with a small coupling constant (typically 2-3 Hz).

The following workflow outlines a systematic approach to isomer identification using spectroscopy.

G cluster_0 2-Amino-3,4-dimethylbenzoic acid cluster_1 4-Amino-3,5-dimethylbenzoic acid a1 Amino Group (C2) a2 Carboxyl Group (C1) a3 Methyl at C3 (ortho to NH2) a3->a1 High Steric Hindrance a3->a2 Moderate Steric Hindrance a4 Methyl at C4 (meta to NH2) b1 Amino Group (C4) b2 Carboxyl Group (C1) b3 Methyl at C3 & C5 (ortho to NH2) b3->b1 High Steric Hindrance b3->b2 No Direct Steric Hindrance

Caption: Steric influence of methyl groups on reactive sites for two selected isomers.

  • 2-Amino-3,4-dimethylbenzoic acid: The methyl group at the C3 position provides significant steric hindrance to the adjacent amino group at C2. This can decrease its nucleophilicity and make reactions like acylation or alkylation more challenging compared to less hindered isomers. The carboxyl group is also moderately hindered.

  • 4-Amino-3,5-dimethylbenzoic acid: Here, both methyl groups are ortho to the amino group, creating substantial steric shielding. This makes the amino group significantly less reactive. However, the carboxyl group is unhindered, making it readily available for reactions like esterification or amide bond formation, provided the steric bulk of the coupling partner is not excessive. This isomer is a valuable synthon when selective reaction at the carboxyl group is desired. [9]* 2-Amino-4,5-dimethylbenzoic acid: Both the amino and carboxyl groups are relatively unhindered, making this isomer a good all-around building block for a variety of chemical transformations.

Expert Insight: The steric hindrance in 4-amino-3,5-dimethylbenzoic acid can be leveraged for regioselective synthesis. For example, in a reaction sequence requiring modification of the carboxyl group without protecting the amino group, this isomer would be a superior choice over the 2-amino isomers.

Applications in Drug Development and Organic Synthesis

Aminobenzoic acids are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. [8]While specific applications for each dimethylated isomer are not always extensively documented in public literature, their structural motifs are relevant to known pharmacophores. For instance, the dimethylamino-phenyl moiety is present in a wide range of FDA-approved drugs with diverse pharmacological activities. [14]The rigid, substituted aromatic scaffold of these molecules can be used to control the orientation of functional groups in a final drug candidate, which is crucial for binding to biological targets. [15][16]

Experimental Protocol: HPLC-UV Method for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of and separating aminobenzoate isomers. [17]Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective. [18][19] Objective: To develop a baseline HPLC method for the separation of 2-amino-3,4-dimethylbenzoic acid and its isomers.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) [17][18]* Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid (H₃PO₄)

  • Reference standards of each isomer

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 20% Acetonitrile in water with 0.1% phosphoric acid. [17][19]For example, to make 1 L, mix 200 mL of acetonitrile with 799 mL of deionized water, then add 1 mL of phosphoric acid. Filter through a 0.45 µm filter and degas thoroughly.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each isomer in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Create a mixed standard solution containing all isomers by diluting the stock solutions. A final concentration of ~0.1 mg/mL for each isomer is a good starting point.

  • Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to achieve a concentration within the expected linear range of the method.

  • HPLC Conditions:

    • Column: Primesep 100 (or equivalent mixed-mode column)

    • Mobile Phase: 20% ACN / 0.1% H₃PO₄ in Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detector Wavelength: 254 nm or 280 nm [20] * Column Temperature: 30 °C

  • Data Analysis:

    • Inject the mixed standard solution to determine the retention time and resolution for each isomer.

    • Inject the sample solution to identify and quantify the isomers present.

    • The elution order will depend on the subtle differences in hydrophobicity and pKa of the isomers. Generally, isomers with more exposed polar groups will elute earlier in a reversed-phase dominant mode.

Rationale for Method Choices:

  • Mixed-Mode Column: Isomers of aminobenzoic acid often have very similar hydrophobicities, making them difficult to separate on a standard C18 column. The ion-exchange functionality of a mixed-mode column provides an additional separation mechanism based on the charge of the amino and carboxyl groups, significantly enhancing resolution. [18][19]* Acidified Mobile Phase: The addition of phosphoric acid ensures that the carboxyl groups are fully protonated and the amino groups are fully protonated (as ammonium ions), leading to consistent retention times and sharp peak shapes.

Conclusion

The choice between 2-amino-3,4-dimethylbenzoic acid and its isomers is not arbitrary. It is a strategic decision based on a nuanced understanding of how substituent position dictates physicochemical properties, spectroscopic signatures, and chemical reactivity. 4-Amino-3,5-dimethylbenzoic acid offers a sterically hindered amino group ideal for selective carboxyl group chemistry, while the 2-amino-4,5-dimethyl isomer presents relatively accessible functional groups. 2-Amino-3,4-dimethylbenzoic acid provides an intermediate level of steric hindrance. A thorough analysis using the spectroscopic and chromatographic methods detailed in this guide is essential for unambiguous identification and for ensuring the success of subsequent synthetic endeavors.

References

  • A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates. (n.d.). Benchchem.
  • How to Compare Aromatic Compounds Using NMR Spectroscopy. (2026, March 5). Patsnap Eureka.
  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies.
  • HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. (n.d.). HELIX Chromatography.
  • 2-Amino-3,4-dimethylbenzoic acid. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • 2-Amino-4,5-dimethylbenzoic Acid, 1G. (n.d.). Lab Pro.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments.
  • 2-Amino-4,5-dimethylbenzoic Acid. (n.d.). CymitQuimica.
  • 2-Amino-4,5-dimethylbenzoic Acid, 200MG. (n.d.). Lab Pro.
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • 2-Amino-3,4-dimethylbenzoic acid. (2026, February 27). Worldwide Life Sciences. Retrieved March 14, 2026, from [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023, May 30). ACS Central Science. Retrieved March 14, 2026, from [Link]

  • 2-Amino-3,4-dimethylbenzoic acid, 98+%, Thermo Scientific Chemicals. (n.d.). Rhenium Shop. Retrieved March 14, 2026, from [Link]

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. (1994). PubMed. Retrieved March 14, 2026, from [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). Retrieved March 14, 2026, from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). RSC Publishing. Retrieved March 14, 2026, from [Link]

  • 4-Amino-3,5-dimethylbenzoic acid. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Structural Analysis of Peptides: Natural vs. Modified with 2-amino-3,4-dimethylbenzoic Acid

Introduction: The Paradigm Shift in Peptide Therapeutics with Unnatural Amino Acids In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics, bridging the gap between small m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift in Peptide Therapeutics with Unnatural Amino Acids

In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1] However, natural peptides often suffer from limitations such as poor metabolic stability and conformational flexibility, which can hinder their therapeutic efficacy.[2][3] The incorporation of unnatural amino acids (UAAs) has become a transformative strategy to overcome these challenges, offering a powerful toolkit to engineer peptides with enhanced drug-like properties.[1][2][4][5] UAAs can introduce novel functionalities, improve resistance to enzymatic degradation, and, most importantly, impose conformational constraints to lock the peptide into its bioactive shape.[1][6][7][8]

This guide focuses on the structural analysis of peptides incorporating a specific UAA: 2-amino-3,4-dimethylbenzoic acid . This non-proteinogenic amino acid, with its rigid aromatic scaffold, presents both unique opportunities and distinct analytical challenges compared to its natural counterparts.[9][10] We will provide an in-depth comparison of key analytical techniques, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Structural Impact of 2-amino-3,4-dimethylbenzoic Acid Integration

The fundamental difference in the structural behavior of natural peptides versus those modified with 2-amino-3,4-dimethylbenzoic acid lies in the concept of conformational freedom. Natural peptide backbones, composed of L-α-amino acids, are inherently flexible, capable of adopting a multitude of conformations in solution.[11] In contrast, the introduction of the rigid, planar structure of 2-amino-3,4-dimethylbenzoic acid acts as a molecular "staple" or constraint.

This constraint can have profound effects:

  • Conformational Rigidity: The aromatic ring of the UAA restricts the rotational freedom of the peptide backbone, reducing the ensemble of accessible conformations.[8][12]

  • Pre-organization: By limiting flexibility, the UAA can pre-organize the peptide into a specific three-dimensional structure that is optimal for binding to its biological target, potentially increasing potency and selectivity.[13]

  • Modulation of Secondary Structure: The steric bulk and defined geometry of 2-amino-3,4-dimethylbenzoic acid can induce specific turns or disrupt canonical secondary structures like α-helices and β-sheets, allowing for the design of novel peptide architectures.[6][13]

G cluster_0 Natural Peptide cluster_1 Peptide with 2-amino-3,4-dimethylbenzoic Acid Flexible Backbone Flexible Backbone Multiple Conformations Multiple Conformations Flexible Backbone->Multiple Conformations leads to Dynamic Equilibrium Dynamic Equilibrium Multiple Conformations->Dynamic Equilibrium exists in Lower Binding Affinity (Potentially) Lower Binding Affinity (Potentially) Dynamic Equilibrium->Lower Binding Affinity (Potentially) can result in Rigid UAA Rigid UAA Constrained Backbone Constrained Backbone Rigid UAA->Constrained Backbone induces Defined Conformation Defined Conformation Constrained Backbone->Defined Conformation pre-organizes into Higher Binding Affinity (Potentially) Higher Binding Affinity (Potentially) Defined Conformation->Higher Binding Affinity (Potentially) can result in Natural Peptide Natural Peptide Natural Peptide->Flexible Backbone Modified Peptide Modified Peptide Modified Peptide->Rigid UAA G start Peptide Sample in CD-transparent buffer instrument CD Spectrometer (Nitrogen Purge) start->instrument acquire_blank Acquire Buffer Baseline instrument->acquire_blank acquire_sample Acquire Peptide Spectrum instrument->acquire_sample process Baseline Subtraction & Conversion to [θ] acquire_blank->process acquire_sample->process end Secondary Structure Analysis process->end

Caption: Experimental workflow for Circular Dichroism (CD) spectroscopy.

Data Presentation: Comparative CD Spectra

FeatureNatural Peptides (Typical)Peptides with 2-amino-3,4-dimethylbenzoic Acid (Expected)
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm.Helical features may be preserved but with altered intensities.
β-Sheet Single negative band at ~218 nm, positive band at ~195 nm.Sheet characteristics may be less defined or absent if the UAA induces turns.
Random Coil Strong negative band near 198 nm.May show a dominant random coil signal if the UAA disrupts regular H-bonding.
Aromatic Signal Minimal interference in the far-UV.Potential for additional spectral features or signal distortion due to the UAA chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level 3D Structure

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, providing insights into their dynamic nature. [11][14]It relies on the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

Causality Behind Experimental Choices:

  • Natural Peptides: A well-established set of standard procedures exists for assigning resonances and calculating structures. The chemical shifts of the 20 proteinogenic amino acids are well-documented, simplifying the assignment process. [14]* Peptides with 2-amino-3,4-dimethylbenzoic Acid: The primary challenge is the lack of pre-existing data for the UAA. The unique electronic environment of the UAA will result in proton and carbon signals in non-standard regions of the spectrum. [15]This necessitates a more rigorous, de novo assignment approach. Furthermore, generating the necessary parameter and topology files for structure calculation software requires custom generation, a process that has been streamlined by modern tools. [16] Experimental Protocol: NMR Structural Analysis

  • Sample Preparation: Dissolve the peptide (typically 1-5 mg) in a deuterated solvent (e.g., 90% H₂O/10% D₂O) to a final concentration of ~1 mM.

  • Data Acquisition: A suite of 2D NMR experiments is required:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system. [14][17] * COSY (Correlation Spectroscopy): To identify protons that are coupled through 2-3 chemical bonds. [14][17] * NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. [14] * ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in assignment.

  • Resonance Assignment:

    • Identify the unique spin systems for each amino acid using TOCSY and COSY spectra.

    • Use sequential NOEs (e.g., between the amide proton of residue i and the alpha proton of residue i-1) to link the spin systems and determine the peptide's primary sequence. [17]4. Structure Calculation:

    • Integrate the cross-peaks in the NOESY spectrum to generate a list of distance restraints.

    • Use software (e.g., CYANA, CNS, Xplor-NIH) to calculate an ensemble of structures that satisfy these experimental restraints. [16] * Refine and validate the final structure ensemble.

G start Peptide Sample in Deuterated Solvent acquire Acquire 2D NMR Data (TOCSY, COSY, NOESY) start->acquire assign Resonance Assignment (Spin Systems -> Sequence) acquire->assign restraints Generate Distance Restraints from NOESY assign->restraints calculate Structure Calculation & Refinement restraints->calculate end 3D Structure Ensemble calculate->end

Caption: Experimental workflow for NMR-based structure determination.

X-ray Crystallography: The High-Resolution Snapshot

X-ray crystallography provides an atomic-resolution view of a molecule's structure in the solid state. [18]It is considered the gold standard for structural biology when a high-quality crystal can be obtained. [19] Causality Behind Experimental Choices:

  • Natural Peptides: Crystallization is often the major bottleneck due to their inherent flexibility, which can inhibit the formation of a well-ordered crystal lattice. [18]* Peptides with 2-amino-3,4-dimethylbenzoic Acid: The conformational rigidity imparted by the UAA can be advantageous for crystallization. [20][21]By reducing the number of solution-state conformations, the peptide is more likely to pack into a regular, repeating array. However, the non-natural shape of the UAA can also introduce new challenges in finding suitable crystallization conditions.

Experimental Protocol: X-ray Crystallography

  • Crystallization Screening:

    • Prepare a highly concentrated and pure solution of the peptide.

    • Use robotic or manual screening methods to test a wide array of conditions (precipitants, buffers, salts, additives) to find initial "hits" where small crystals form.

  • Crystal Optimization: Refine the initial conditions by varying the concentrations of the components to grow larger, single crystals suitable for diffraction.

  • Data Collection:

    • Mount a single crystal and cryo-cool it (typically in liquid nitrogen) to prevent radiation damage.

    • Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).

    • Collect the diffraction pattern as the crystal is rotated.

  • Structure Determination:

    • Process the diffraction data to determine the unit cell dimensions and symmetry.

    • Solve the "phase problem" to generate an initial electron density map. This may require the incorporation of heavy atoms for phasing. [18] * Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.

G start High Purity Peptide Solution screen Crystallization Screening start->screen optimize Crystal Optimization screen->optimize collect X-ray Diffraction Data Collection optimize->collect solve Phase Determination & Model Building collect->solve refine Model Refinement & Validation solve->refine end High-Resolution Crystal Structure refine->end

Caption: Experimental workflow for X-ray crystallography.

Computational Modeling: In Silico Insights

Computational modeling is an essential partner to experimental techniques, providing a framework for interpreting data and predicting structural features. [22][23] Causality Behind Experimental Choices:

  • Natural Peptides: A wide range of well-parameterized force fields (e.g., CHARMM, AMBER) are available for molecular dynamics simulations of natural peptides.

  • Peptides with 2-amino-3,4-dimethylbenzoic Acid: Standard force fields lack the parameters to accurately describe the UAA. This requires custom parameterization, a non-trivial process. However, recent advances in machine learning and AI, such as the development of models like HighFold2, are beginning to address the challenge of accurately predicting the 3D structures of peptides containing UAAs. [24][25]These models extend the frameworks of tools like AlphaFold to accommodate non-canonical residues. [24][25] Data Presentation: Summary of Analytical Techniques

TechniqueNatural PeptidesPeptides with 2-amino-3,4-dimethylbenzoic AcidKey Consideration
CD Spectroscopy Standard for secondary structure estimation.Comparative analysis; quantification is challenging.Aromatic chromophore of the UAA interferes with the far-UV spectrum.
NMR Spectroscopy Routine assignment and structure calculation.De novo assignment required; custom parameters needed.Lack of standard chemical shift and coupling constant data for the UAA.
X-ray Crystallography Challenging due to flexibility.Potentially easier to crystallize due to rigidity.Finding suitable crystallization conditions for the modified shape.
Computational Modeling Well-established force fields available.Requires custom parameterization or specialized new models.Accuracy is highly dependent on the quality of the UAA parameters.

Conclusion: An Integrated Approach for Novel Peptide Structures

The structural analysis of peptides containing 2-amino-3,4-dimethylbenzoic acid requires a thoughtful and integrated analytical strategy. While the introduction of this UAA presents specific challenges, particularly in the interpretation of spectroscopic data and the setup of computational models, the fundamental principles of structural biology remain the guideposts. The rigidity conferred by this UAA can be a significant advantage, particularly for X-ray crystallography, and provides a pathway to designing peptides with superior therapeutic profiles. By combining the macroscopic view of CD spectroscopy, the atomic-level detail of NMR, the high-resolution snapshot of crystallography, and the predictive power of computational modeling, researchers can fully elucidate the structure-function relationships of these novel, modified peptides.

References

  • Gong, Z., et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics. Retrieved from [Link]

  • Gong, Z., et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. bioRxiv. Retrieved from [Link]

  • University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. Phys.org. Retrieved from [Link]

  • Kohnke, P. L., et al. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Gedal, F., et al. (1998). Enzymatic synthesis of peptides containing unnatural amino acids. PubMed. Retrieved from [Link]

  • Acevedo-Jake, A. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. (PDF) Retrieved from [Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. PubMed. Retrieved from [Link]

  • Gong, Z., et al. (2025, September 21). Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. Briefings in Bioinformatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide secondary structure analysis a Circular dichroism (CD) spectra.... Retrieved from [Link]

  • Groupe Français des Peptides et des Protéines - GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]

  • Hospital, A., et al. (2022). Towards rational computational peptide design. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Cativiela, C., & Diaz-de-Villegas, M. D. (1998). Crystal structures of peptides and modified peptides. PubMed. Retrieved from [Link]

  • Niccolai, N., et al. (2001). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Current Organic Chemistry. Retrieved from [Link]

  • Yasir, M., et al. (2022). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Infectious Diseases. Retrieved from [Link]

  • Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. PNAS. Retrieved from [Link]

  • Decatur, S. M. (2014). A Newcomer's Guide to Peptide Crystallography. PMC. Retrieved from [Link]

  • Singh, Y., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]

  • Erak, M., et al. (2020, September 5). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. (PDF) Retrieved from [Link]

  • Tanaka, M., et al. (2021, May 19). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Retrieved from [Link]

  • Schmidberger, J. W., et al. (2023, February 24). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Retrieved from [Link]

  • D'Souza, A. R., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Journal of Proteome Research. Retrieved from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. (PDF) Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystallographic structures of peptides 2a and 2e (Mol A). (A) A.... Retrieved from [Link]

  • GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]

  • Houben-Weyl. (n.d.). High Resolution NMR Spectroscopy. (PDF) Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,4-dimethylbenzoic acid. Retrieved from [Link]

  • RedShiftBio. (n.d.). Peptide Therapeutic Characterization and Structural Analysis with MMS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,3-dimethylbenzoic acid. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. (PDF) Retrieved from [Link]

  • Dean, S. N., et al. (2023). Benchmarking protein structure predictors to assist machine learning-guided peptide discovery. ChemRxiv. Retrieved from [Link]

  • Miles, J. A., et al. (2016). Hydrocarbon Constrained Peptides – Understanding Preorganization and Binding Affinity. Chemical Science. Retrieved from [Link]

  • Samant, M. P., et al. (2018). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Biopolymers. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Enzymatic Stability of Peptides Containing 2-Amino-3,4-dimethylbenzoic Acid

Introduction: The Imperative for Proteolytically Resistant Peptides Peptide-based therapeutics offer remarkable specificity and potency, positioning them as premier candidates in modern drug development. However, their c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Proteolytically Resistant Peptides

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as premier candidates in modern drug development. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1] This enzymatic breakdown leads to short in vivo half-lives and poor bioavailability, limiting their therapeutic efficacy.[2] Consequently, a primary focus in medicinal chemistry is the design of peptide analogs with enhanced metabolic stability.[3]

A proven strategy to bolster peptide stability is the incorporation of unnatural amino acids.[4][5] These modifications can disrupt protease recognition and cleavage by altering the peptide's backbone conformation, side-chain presentation, or steric accessibility.[6] This guide provides a comparative framework for evaluating the stabilizing effect of a specific, non-canonical amino acid: 2-amino-3,4-dimethylbenzoic acid . While direct literature on the enzymatic stability of peptides containing this specific residue is sparse, its structural properties suggest a strong potential for protease resistance. This document will, therefore, serve as a comprehensive guide for researchers to design, execute, and interpret experiments to quantify this effect. We will detail the rationale for its use, provide validated experimental protocols for stability assessment, and present a model for data comparison against a native peptide and a well-established stabilizing modification.

Part 1: The Rationale for 2-Amino-3,4-dimethylbenzoic Acid Incorporation

2-Amino-3,4-dimethylbenzoic acid, a substituted anthranilic acid derivative, is a compelling candidate for enhancing peptide stability.[7] Its core structure is a benzoic acid with an amino group at position 2 and methyl groups at positions 3 and 4.[7] When incorporated into a peptide chain, the amide bond involves the 2-amino group, positioning the rigid aromatic ring and its adjacent methyl groups directly within the peptide backbone.

The primary hypothesis for its stabilizing effect is steric hindrance . Proteolytic enzymes have highly specific active sites that must recognize and bind to a substrate's peptide sequence for cleavage to occur.[8] The bulky and conformationally constrained structure of the 3,4-dimethylphenyl group is predicted to physically block the enzyme's access to the adjacent peptide bonds, thereby preventing hydrolysis. This is in contrast to the flexible and smaller side chains of natural amino acids, which fit readily into protease active sites.

G cluster_0 Standard Peptide Cleavage cluster_1 Proposed Steric Hindrance P1 ...-AA1-AA2-... Cleavage1 Cleavage Site P1->Cleavage1 Accessible Protease1 Protease Cleavage1->Protease1 P2 ...-AA1-(2,3,4-DMBA)-... Block Steric Block P2->Block Protease2 Protease Block->Protease2 Inaccessible

Caption: Proposed mechanism of protease inhibition by 2-amino-3,4-dimethylbenzoic acid.

Part 2: Designing the Comparative Study

To empirically validate the stabilizing effect of 2-amino-3,4-dimethylbenzoic acid (abbreviated here as 'X'), a direct comparison is essential. We propose a study design comparing three peptide variants: a native, susceptible peptide; the same peptide with an 'X' substitution; and a control peptide with a D-amino acid substitution, a well-known method for enhancing protease resistance.[9]

For this guide, let's consider a hypothetical hexapeptide substrate for chymotrypsin, which preferentially cleaves at the C-terminus of large hydrophobic residues like Phenylalanine (Phe).

Peptide ID Sequence Description Rationale
P-Native Gly-Ala-Phe -Leu-Ile-ValNative SequenceThe baseline peptide, designed to be susceptible to chymotrypsin cleavage after Phe.
P-DMBA Gly-Ala-X -Leu-Ile-ValTest PeptideThe experimental peptide where Phe is replaced by 2-amino-3,4-dimethylbenzoic acid (X).
P-D-Phe Gly-Ala-d-Phe -Leu-Ile-ValPositive ControlA control peptide where the L-Phe is replaced by its D-enantiomer (d-Phe) to provide a benchmark for stability enhancement.[6]

Part 3: Experimental Protocols for Stability Assessment

Accurate assessment of peptide stability requires robust and reproducible protocols. The following methodologies describe a comprehensive approach to quantifying the degradation of the peptide variants in a biologically relevant matrix (human plasma) and against a specific protease.

Protocol 1: In Vitro Peptide Stability in Human Plasma

This assay determines the peptide's half-life in a complex biological fluid containing a multitude of proteases.[10]

A. Materials

  • Test Peptides (P-Native, P-DMBA, P-D-Phe), lyophilized powder

  • Pooled Human Plasma (commercially sourced, stored at -80°C)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching/Precipitation Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)

  • HPLC or LC-MS system with a C18 column

  • Thermomixer or incubating water bath (37°C)

  • Microcentrifuge and low-bind microcentrifuge tubes

B. Experimental Workflow

G start Start prep Prepare 1 mg/mL Peptide Stocks in PBS start->prep incubate Spike Peptide into Pre-warmed Human Plasma (37°C) Final Conc: 100 µg/mL prep->incubate timepoint Withdraw Aliquots at Time Points (t=0, 15, 30, 60, 120, 240 min) incubate->timepoint quench Immediately Add Aliquot to 2 vols Ice-Cold ACN/TFA to Precipitate Proteins timepoint->quench vortex Vortex and Incubate on Ice (10 min) quench->vortex centrifuge Centrifuge at High Speed (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze via RP-HPLC or LC-MS Quantify Intact Peptide Peak Area supernatant->analyze calculate Plot % Intact Peptide vs. Time Calculate Half-Life (t½) analyze->calculate end End calculate->end

Sources

Validation

The Impact of 2-Amino-3,4-dimethylbenzoic Acid on Peptide Receptor Binding Affinity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids into peptide scaffolds represents a powerful approach to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids into peptide scaffolds represents a powerful approach to enhance their therapeutic properties. These modifications can dramatically improve a peptide's stability, selectivity, and, most critically, its binding affinity for its target receptor.[1][2] This guide provides a comparative analysis of the receptor binding affinity of peptides, with a focus on the structural implications of incorporating 2-amino-3,4-dimethylbenzoic acid.

The Rationale for Incorporating Substituted Aminobenzoic Acids in Peptides

The introduction of a substituted aminobenzoic acid, such as 2-amino-3,4-dimethylbenzoic acid, into a peptide backbone serves a multi-faceted purpose. The aromatic ring and the methyl substitutions introduce significant steric hindrance, which can:

  • Enforce Conformational Rigidity: The bulky nature of the residue restricts the rotational freedom of the peptide backbone, locking it into a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.[5]

  • Enhance Proteolytic Resistance: The unnatural structure is less likely to be recognized by proteases, leading to a longer in-vivo half-life and improved bioavailability.[3][4]

  • Introduce Novel Interactions: The aromatic ring can participate in π-π stacking or hydrophobic interactions with the receptor's binding pocket, contributing to the overall binding energy.

Comparative Analysis of Receptor Binding Affinity: A Case Study with MABA-Containing Peptides

To exemplify the impact of an aminobenzoic acid on receptor binding, we will examine a series of synthetic linear peptides designed as antagonists for the α1β1 integrin, a receptor involved in angiogenesis and tumor progression.[3][4] These peptides incorporate the KTS (Lys-Thr-Ser) pharmacophore, known to be selective for this integrin.[3][4] The native peptide sequence was modified by introducing one or more 3-aminobenzoic acid (MABA) residues.

The binding affinity of these peptides was evaluated using an Enzyme-Linked Immunosorbent Assay (ELISA). This assay measured the ability of the synthetic peptides to inhibit the binding of the GST-α1-A domain of the integrin to its natural ligand, collagen IV. The results are presented as IC50 values, which represent the concentration of the peptide required to inhibit 50% of the binding.

Peptide IDSequence ModificationIC50 (µM) for GST-α1-A binding to Collagen IV[3][4]
Peptide 1Cys34 -> Ser, Cys29 omitted>500
Peptide 2MABA inserted between KTS and RTS motifs480 ± 25
Peptide 3Two MABA units flanking the KTS motif442 ± 12
Peptide 4 Three MABA units strategically placed 324 ± 8
Peptide 5MABA at the N-terminus>500
Peptide 6MABA at the C-terminus>500
Peptide 7Scrambled KTS sequence with MABA>500
Peptide 8KTS motif alone>500

Analysis of Binding Data:

The data clearly demonstrates that the strategic incorporation of MABA residues significantly influences the binding affinity of the peptides for the α1β1 integrin.

  • Peptide 4 , which contains three MABA residues, exhibited the lowest IC50 value, indicating the highest binding affinity among the tested analogues.[3][4]

  • Peptides with a single MABA residue at either the N- or C-terminus (Peptides 5 and 6) showed poor binding, highlighting the importance of the placement of the conformational constraint.

  • The scrambled control (Peptide 7) and the KTS motif alone (Peptide 8) were inactive, confirming the specificity of the interaction.

Molecular dynamics simulations of these peptides suggested that the presence of MABA residues induced a more compact and defined conformation in solution, which is likely responsible for the enhanced binding affinity of Peptide 4.[3][4]

Experimental Methodologies

To provide a practical context for researchers, this section outlines the key experimental protocols for synthesizing peptides with unnatural amino acids and for determining their receptor binding affinity.

Solid-Phase Peptide Synthesis (SPPS) of Peptides with 2-Amino-3,4-dimethylbenzoic Acid

The synthesis of peptides incorporating sterically hindered amino acids like 2-amino-3,4-dimethylbenzoic acid is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Diagram of the SPPS Workflow:

SPPS_Workflow Resin Resin Support Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-Protected First Amino Acid Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 Fmoc_Unnatural_AA Fmoc-Protected 2-amino-3,4-dimethylbenzoic acid Fmoc_Unnatural_AA->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Coupling Deprotection2->Coupling3 Fmoc_AA3 Fmoc-Protected Next Amino Acid Fmoc_AA3->Coupling3 Cleavage Cleavage from Resin & Deprotection (TFA) Coupling3->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.

  • Incorporation of 2-Amino-3,4-dimethylbenzoic Acid: Activate the Fmoc-protected 2-amino-3,4-dimethylbenzoic acid with a coupling agent and couple it to the free amine on the resin-bound peptide. Due to the steric hindrance of this amino acid, a stronger coupling agent and/or longer reaction times may be necessary.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Receptor Binding Affinity Determination by ELISA

The following is a generalized protocol for a competitive ELISA to determine the IC50 value of a synthetic peptide.

Diagram of the Competitive ELISA Workflow:

ELISA_Workflow Coat 1. Coat Plate with Receptor Ligand (e.g., Collagen IV) Block 2. Block Non-specific Sites (e.g., BSA) Coat->Block Incubate 3. Incubate with Receptor-Peptide Mixture (Receptor + varying concentrations of test peptide) Block->Incubate Wash1 4. Wash to Remove Unbound Molecules Incubate->Wash1 Add_Ab 5. Add Enzyme-linked Secondary Antibody (Binds to Receptor) Wash1->Add_Ab Wash2 6. Wash to Remove Unbound Antibody Add_Ab->Wash2 Add_Substrate 7. Add Substrate Wash2->Add_Substrate Measure 8. Measure Signal (e.g., Colorimetric) Add_Substrate->Measure Analyze 9. Analyze Data to Determine IC50 Measure->Analyze

Caption: Workflow for a Competitive ELISA.

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of a microtiter plate with the natural ligand of the receptor of interest (e.g., collagen IV) and incubate overnight.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).

  • Competitive Binding: Prepare a series of dilutions of the synthetic peptide. In separate tubes, pre-incubate a constant concentration of the receptor (or its binding domain, e.g., GST-α1-A) with each dilution of the peptide.

  • Incubation: Add the receptor-peptide mixtures to the coated wells and incubate to allow for binding to the immobilized ligand.

  • Washing: Wash the plate to remove any unbound receptor and peptide.

  • Detection: Add a primary antibody that specifically recognizes the receptor, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Signal Development: Add a substrate for the enzyme that produces a detectable signal (e.g., a colorimetric substrate for HRP).

  • Data Analysis: Measure the signal intensity using a plate reader. The signal will be inversely proportional to the concentration of the synthetic peptide. Plot the signal versus the log of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Implications

The interaction of a peptide with its receptor, such as an integrin, initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for comprehending the functional consequences of altered binding affinity.

Diagram of a Simplified Integrin Signaling Pathway:

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin Receptor FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (e.g., Collagen) ECM->Integrin Src Src FAK->Src Ras Ras Src->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Response Cellular Response (Proliferation, Migration, Survival) MAPK_Pathway->Cell_Response

Caption: A simplified integrin signaling cascade.

By developing peptide antagonists with high affinity, such as those incorporating conformationally constraining amino acids, it is possible to effectively block these signaling pathways, which has significant therapeutic implications in diseases like cancer where these pathways are often dysregulated.

Conclusion

The incorporation of unnatural amino acids like 2-amino-3,4-dimethylbenzoic acid is a promising strategy in peptide drug design. While direct experimental data for this specific residue is currently limited, the principles demonstrated with structurally similar compounds like 3-aminobenzoic acid provide a strong rationale for its use. By enforcing a rigid conformation, these modifications can lead to peptides with significantly enhanced receptor binding affinity and improved metabolic stability. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to explore the potential of these and other novel amino acids in the development of next-generation peptide therapeutics.

References

  • Naamneh, M., et al. (2024). RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. Pharmaceuticals, 17(5), 549. [Link]

  • Naamneh, M., et al. (2024). Structure-Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Antiangiogenic and Melanoma' Antitumor Activities. ResearchGate. [Link]

  • Naamneh, M., et al. (2024). RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. PubMed. [Link]

  • Naamneh, M., et al. (2025). Structure-Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. ResearchGate. [Link]

  • Meloen, R. H., & Drijfhout, J. W. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

Sources

Comparative

A Researcher's Guide to the Cost-Benefit Analysis of Boc-2-amino-3,4-dimethylbenzoic Acid in Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic selection of building blocks is a cornerstone of successful organic synthesis, profoundly influencing reaction outcomes, scalability, and the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a cornerstone of successful organic synthesis, profoundly influencing reaction outcomes, scalability, and the economic viability of a project. Protected amino acids, in particular, are fundamental tools in the synthesis of pharmaceuticals and other complex molecules. This guide provides a detailed cost-benefit analysis of Boc-2-amino-3,4-dimethylbenzoic acid, a specialized building block, by comparing its performance and price against relevant alternatives. Through an examination of experimental data and practical considerations, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.

The Significance of Ortho-Amino Benzoic Acid Scaffolds

Ortho-amino benzoic acid derivatives are privileged structures in medicinal chemistry, serving as versatile scaffolds for the construction of a wide range of biologically active compounds.[1][2][3][4][5] Their utility stems from the presence of both an amino and a carboxylic acid group, which allows for diverse chemical modifications. This structural motif is a key component in numerous therapeutic agents, including anti-inflammatory drugs and kinase inhibitors. The specific substitution pattern on the aromatic ring, such as the dimethyl groups in Boc-2-amino-3,4-dimethylbenzoic acid, can be critical for modulating the steric and electronic properties of a molecule, thereby optimizing its interaction with biological targets.[1]

A Closer Look at Boc-2-amino-3,4-dimethylbenzoic Acid

Boc-2-amino-3,4-dimethylbenzoic acid features a tert-butyloxycarbonyl (Boc) protecting group on the amine.[] This group is prized for its stability under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions.[7][8][9] This characteristic is essential in multi-step syntheses where the reactivity of the amine must be temporarily masked. The 3,4-dimethyl substitution pattern can enhance the molecule's solubility in organic solvents and introduce steric hindrance, which can be leveraged to control the regioselectivity of subsequent chemical transformations. This compound is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[10][11]

Comparative Analysis: Performance and Cost

To provide a practical framework for decision-making, we will compare Boc-2-amino-3,4-dimethylbenzoic acid with two common alternatives: Boc-2-aminobenzoic acid (a non-methylated analog) and Fmoc-2-amino-3,4-dimethylbenzoic acid (featuring a different protecting group).

Performance Metrics
FeatureBoc-2-amino-3,4-dimethylbenzoic acidBoc-2-aminobenzoic acidFmoc-2-amino-3,4-dimethylbenzoic acid
Solubility Good in common organic solvents (e.g., DCM, THF)[10]Generally soluble in organic solvents[12]Good in polar aprotic solvents (e.g., DMF, DMSO)
Protecting Group Cleavage Mild acidic conditions (e.g., TFA, HCl)[7][8][9][13]Mild acidic conditions (e.g., TFA, HCl)[7][8][9][13]Mild basic conditions (e.g., 20% piperidine in DMF)[14][15]
Steric Influence Moderate, can direct regioselectivityLowModerate, can direct regioselectivity
Typical Coupling Yields Generally high, dependent on coupling agent and substrateGenerally high, dependent on coupling agent and substrateGenerally high, dependent on coupling agent and substrate
Purity Commercially available at ≥97%[16]Commercially available at ≥95-98%[12][17][18]Commercially available at high purity
Cost Analysis
CompoundSupplier A (Price per gram)Supplier B (Price per gram)Bulk Pricing (per 100g)
Boc-2-amino-3,4-dimethylbenzoic acid ~$25-30~$30-35~$2000-2500
Boc-2-aminobenzoic acid ~$15-20[18]~$25-30[17]~$400-600
Fmoc-2-amino-3,4-dimethylbenzoic acid ~$40-50~$50-60~$3500-4500

Note: Prices are estimates and may vary based on supplier, purity, and quantity.

Key Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol describes a standard method for forming an amide bond between a Boc-protected aminobenzoic acid and a primary amine using HATU as the coupling agent.[19]

Materials:

  • Boc-protected aminobenzoic acid (1.0 eq.)

  • Primary amine (1.1 eq.)

  • HATU (1.2 eq.)[20][21]

  • DIPEA (2.5 eq.)[21]

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the Boc-protected aminobenzoic acid and the primary amine in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture and continue stirring for 4-6 hours.[19]

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Standard Boc Deprotection Protocol

The Boc group is typically removed under acidic conditions.[7][8][9]

Materials:

  • Boc-protected compound (1.0 eq.)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA (typically 20-50% v/v) or an equal volume of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the amine salt.

Visualizing the Synthetic Workflow

Understanding the sequence of reactions is crucial for efficient laboratory work. The following diagram illustrates a typical workflow for amide bond formation and subsequent deprotection.

G cluster_0 Amide Synthesis cluster_1 Deprotection Starting Materials Starting Materials Amide Coupling (HATU) Amide Coupling (HATU) Starting Materials->Amide Coupling (HATU) Workup & Purification Workup & Purification Amide Coupling (HATU)->Workup & Purification Protected Product Protected Product Workup & Purification->Protected Product Boc Deprotection (Acid) Boc Deprotection (Acid) Protected Product->Boc Deprotection (Acid) Final Product Final Product Boc Deprotection (Acid)->Final Product

Caption: General workflow for amide synthesis and deprotection.

Mechanistic Considerations

The choice of coupling reagent is critical for efficient amide bond formation. HATU is a highly effective reagent that activates the carboxylic acid by forming an active ester, which is then readily attacked by the amine.[20][21][22][23][24]

G Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + HATU HATU HATU Amide Product Amide Product Activated Ester->Amide Product + Amine Amine Amine

Caption: Simplified mechanism of HATU-mediated amide coupling.

Conclusion and Strategic Recommendations

The decision to use Boc-2-amino-3,4-dimethylbenzoic acid should be based on a careful consideration of its unique properties and cost. While it is more expensive than the simpler Boc-2-aminobenzoic acid, the presence of the dimethyl groups can be crucial for achieving desired molecular conformations and enhancing solubility. In comparison to its Fmoc-protected counterpart, the Boc group offers the advantage of stability to basic conditions, enabling orthogonal protection strategies in the synthesis of complex molecules.

Key Recommendations:

  • For initial studies and cost-sensitive projects: Boc-2-aminobenzoic acid is a practical and economical choice.

  • When specific steric properties or improved solubility are required: The higher cost of Boc-2-amino-3,4-dimethylbenzoic acid is justified by its potential to improve reaction outcomes and the properties of the final product.

  • For syntheses requiring orthogonal protection with a base-labile group: Fmoc-2-amino-3,4-dimethylbenzoic acid is the appropriate alternative.

By carefully weighing the scientific requirements against the budgetary constraints, researchers can select the most suitable building block to achieve their synthetic goals efficiently and effectively.

References

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). In YouTube. Retrieved from [Link]

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (2025, December). BenchChem.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. BenchChem.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). In YouTube. Retrieved from [Link]

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. (2014, November 7). The Journal of Organic Chemistry.
  • Boc Protection - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Retrieved from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). In YouTube. Retrieved from [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Retrieved from [Link]

  • Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Applic
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. (2021, April 28). RSC Publishing.
  • Amino Benzoic acid derivatives‎, ‎Medicinal Chemistry. Slideshare. Retrieved from [Link]

  • Amide Coupling. Biofilm Inhibitor Synthesis.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Boc-2-amino-5-bromobenzoic acid, min 97%, 10 grams. Stratech. Retrieved from [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003, November 17). PubMed.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). MDPI.
  • Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Retrieved from [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. Retrieved from [Link]

  • Comparative Guide to Alternative Synthetic Routes for Boc-D-2-Amino-4-bromo-4-pentenoic Acid. BenchChem.
  • 2-Amino-3-4-dimethylbenzoic acid - 25g. Worldwide Life Sciences. Retrieved from [Link]

  • Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis. BenchChem.
  • 2-Amino-3,4-dimethylbenzoic acid, 98+%, Thermo Scientific Chemicals. Rhenium Shop. Retrieved from [Link]

  • 2-Amino-3,4-dimethylbenzoic acid. PubChem. Retrieved from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Amino Acids. Biocompare. Retrieved from [Link]

  • An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. Retrieved from [Link]

  • Crystallization method of Boc-amino acid. Google Patents.
  • Synthesizing tertiary-butylesters of BOC-amino acids. Reddit. Retrieved from [Link]

Sources

Validation

Assessing the Chiral Purity and Atropisomeric Potential of Boc-2-amino-3,4-dimethylbenzoic Acid

An in-depth technical guide by a Senior Application Scientist. The Stereochemical Paradox: Beyond Point Chirality When tasked with assessing the "chiral purity" of Boc-2-amino-3,4-dimethylbenzoic acid (CAS 1185295-87-7)...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

The Stereochemical Paradox: Beyond Point Chirality

When tasked with assessing the "chiral purity" of Boc-2-amino-3,4-dimethylbenzoic acid (CAS 1185295-87-7) , a novice might look at the 2D structure, identify the lack of an sp³ stereocenter, and dismiss the request. However, as experienced drug development professionals know, the true stereochemical complexity of heavily substituted anthranilic acids lies in atropisomerism —axial chirality arising from hindered bond rotation.

In this molecule, the secondary amine at the C2 position is protected by a bulky tert-butyloxycarbonyl (Boc) group. This C2-amine is sterically flanked by a carboxylic acid at C1 and a methyl group at C3. The severe steric clash between the N-Boc group and these ortho-substituents restricts rotation around the C(aryl)–N bond. While the monomer itself may act as a rapidly interconverting Class 1 or Class 2 atropisomer at room temperature, assessing its transient chiral purity and conformational dynamics is a critical prerequisite. If these dynamics are not profiled, downstream coupling to synthesize complex active pharmaceutical ingredients (APIs)—such as allosteric inhibitors—can result in unexpected, stable diastereomeric mixtures that compromise drug efficacy[1].

Product Comparison: Selecting the Right Building Block

To objectively evaluate Boc-2-amino-3,4-dimethylbenzoic acid, we must compare its performance against alternative protective strategies. The choice of the protecting group directly influences the rotational barrier ( ΔG‡ ), downstream coupling efficiency, and the analytical resolvability of the transient atropisomers.

Quantitative Comparison of Anthranilic Acid Derivatives
FeatureBoc-2-amino-3,4-dimethylbenzoic acidFmoc-2-amino-3,4-dimethylbenzoic acidUnprotected 2-amino-3,4-dimethylbenzoic acid
Protecting Group Steric Bulk Moderate (tert-butyl)High (Fluorenylmethyloxycarbonyl)Minimal (Free amine)
Estimated C(aryl)-N Rotational Barrier ~14–16 kcal/mol (Class 2)~17–19 kcal/mol (Class 2/3)<10 kcal/mol (Class 1)
Atropisomeric Stability (RT) Rapid racemization (Minutes)Slow racemization (Hours)Instantaneous racemization
Downstream Coupling Efficiency High (Standard EDAC/HATU)Moderate (Steric hindrance from Fmoc)Requires prior protection
Chiral SFC Resolvability Excellent at -20°CGood at 0°CUnresolvable (Peak coalescence)
Primary Application Versatile API building blockSolid-phase peptide synthesis (SPPS)Raw starting material

Data Synthesis: The Boc-protected variant offers the optimal balance. It provides enough steric bulk to pre-organize the molecule for stereoselective downstream coupling without the excessive hindrance of the Fmoc group, which can stall challenging amide bond formations.

Experimental Workflows for Chiral Assessment

To evaluate the chiral purity and conformational exchange of Boc-2-amino-3,4-dimethylbenzoic acid, we must employ techniques capable of "freezing" the molecule's dynamics. Every protocol below is designed as a self-validating system to ensure absolute trustworthiness in the data.

Protocol 1: Low-Temperature Chiral Supercritical Fluid Chromatography (SFC)

Standard HPLC at room temperature will yield a single, broad coalesced peak due to rapid enantiomerization. Low-temperature SFC is required to drop the kinetic energy below the activation barrier, resolving the transient enantiomers.

Step-by-Step Methodology:

  • System Suitability Validation: Before injecting the sample, run a known stable racemic atropisomer (e.g., a BINAP derivative) at -20°C. Causality: This proves the column maintains its theoretical plate count and resolving power at sub-ambient temperatures, ruling out column failure if the target analyte fails to resolve.

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Causality: The deep chiral grooves of the amylose phase allow the Boc-group to intercalate, while hydrogen bonding with the C1-carboxylic acid drives stereoselective retention.

  • Mobile Phase: CO₂ / Methanol with 0.1% Trifluoroacetic acid (TFA). Causality: The free carboxylic acid at C1 will cause severe peak tailing on the stationary phase. TFA suppresses the ionization of the carboxylate, ensuring the sharp peak shapes necessary for resolving closely eluting transient atropisomers.

  • Temperature Control: -20°C via a cryogenic cooling jacket. Causality: Low temperatures slow the C-N bond rotation, allowing the isolation of the Ra​ and Sa​ axial conformers on the chromatographic timescale.

  • Detection: UV at 254 nm.

Protocol 2: Variable-Temperature NMR (VT-NMR) Thermodynamic Profiling

To quantify the rotational barrier and predict downstream stereochemical stability, VT-NMR is utilized to observe the decoalescence of the NMR signals.

Step-by-Step Methodology:

  • Probe Calibration: Calibrate the NMR probe temperature using a pure methanol standard. Causality: Instrument thermocouple readouts can deviate significantly at sub-zero temperatures; precise temperature mapping is required for accurate thermodynamic calculations.

  • Sample Preparation: Dissolve 15 mg of Boc-2-amino-3,4-dimethylbenzoic acid in 0.6 mL of CD₃OD. Causality: Methanol-d4 remains liquid down to -98°C and accurately simulates the polar protic environment often encountered in biological systems and downstream synthesis.

  • Data Acquisition: Acquire ¹H-NMR spectra from +25°C down to -50°C in 5°C increments. Focus on the tert-butyl protons of the Boc group (~1.4 ppm).

  • Kinetic Analysis: At room temperature, the Boc protons appear as a sharp singlet. As the temperature drops below the coalescence temperature ( Tc​ ), the peak broadens and splits into two distinct singlets representing the two atropisomeric environments.

  • Calculation: Calculate the exchange rate ( k ) at Tc​ using k=2​πΔν​ , and apply the Eyring equation to determine ΔG‡ .

Atropisomer_Analysis N1 Boc-2-amino-3,4-dimethylbenzoic acid (Rapidly Interconverting Atropisomers) N2 Low-Temperature SFC (-20°C, Chiralpak AD-H) N1->N2 Chromatographic Separation N3 Variable-Temperature NMR (CD3OD, -50°C to +25°C) N1->N3 Spectroscopic Analysis N4 Resolution of Transient Enantiomers (Chromatogram) N2->N4 Sub-ambient Kinetics N5 Decoalescence of NMR Signals (Kinetic Profiling) N3->N5 Thermal Decoalescence N6 Calculation of Rotational Barrier (ΔG‡) & Downstream Stereocontrol Strategy N4->N6 Enantiomeric Ratio N5->N6 Eyring Equation

Workflow for assessing transient atropisomerism using low-temp SFC and VT-NMR.

Downstream Application: Target Selectivity via Conformational Arrest

Why go through the rigorous process of assessing the chiral purity and rotational dynamics of this monomer? Because anthranilic acid derivatives are privileged scaffolds in medicinal chemistry, particularly for targeting viral polymerases.

When Boc-2-amino-3,4-dimethylbenzoic acid is deprotected and coupled to a bulky quinazolinedione or similar rigid heterocycle, the rotational barrier jumps significantly (often exceeding 26 kcal/mol), creating a stable Class 3 atropisomer[2]. Research has demonstrated that specific enantiomeric atropisomers of anthranilic acids act as highly potent allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, binding exclusively to Thumb Pocket 2[3]. If the monomer's conformational dynamics are poorly understood, the final API synthesis will yield inactive or off-target stereoisomers (e.g., binding to unrelated targets like the HIV matrix)[4].

Biological_Pathway B1 Viral RNA Genome B2 HCV NS5B Polymerase B1->B2 Encodes B3 Thumb Pocket 2 (Allosteric Site) B2->B3 Contains B5 Conformational Arrest B3->B5 Allosteric Modulation B4 Stable Atropisomeric API (Anthranilic Acid Derivative) B4->B3 Stereoselective Binding B6 Inhibition of Viral Replication B5->B6 Blocks RNA Synthesis

Allosteric inhibition pathway of HCV NS5B polymerase via stereoselective binding.

Conclusion

Assessing the chiral purity of Boc-2-amino-3,4-dimethylbenzoic acid requires looking past the absence of standard stereocenters and addressing the physics of hindered bond rotation. By utilizing low-temperature SFC and VT-NMR, researchers can accurately profile the molecule's conformational exchange. This rigorous analytical grounding ensures that when the monomer is deployed in the synthesis of complex, axially chiral APIs, stereocontrol is maintained, ultimately safeguarding the efficacy and safety of the final therapeutic agent.

Sources

Comparative

comparing solid-phase vs solution-phase synthesis for peptides with this compound

Advanced Peptide Synthesis: Solid-Phase vs. Solution-Phase Strategies for Semaglutide Manufacturing Introduction Semaglutide, a 31-amino acid glucagon-like peptide-1 (GLP-1) receptor agonist, represents a triumph of mode...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Peptide Synthesis: Solid-Phase vs. Solution-Phase Strategies for Semaglutide Manufacturing

Introduction Semaglutide, a 31-amino acid glucagon-like peptide-1 (GLP-1) receptor agonist, represents a triumph of modern peptide engineering. Its structure includes a critical α-aminoisobutyric acid (Aib) substitution at position 8 to prevent enzymatic cleavage, and a complex lipidation at Lys26 (a γ-glutamyl spacer attached to a C18 fatty diacid) to promote albumin binding and extend half-life 1. Synthesizing this molecule presents severe steric and orthogonal protection challenges. As a Senior Application Scientist, I evaluate the two dominant synthetic paradigms—Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)—not just as procedural alternatives, but as distinct thermodynamic and kinetic environments that dictate yield, purity, and scalability.

Mechanistic Causality: The Chemistry of SPPS vs. LPPS

Solid-Phase Peptide Synthesis (SPPS) SPPS relies on anchoring the C-terminal amino acid to an insoluble resin. The causality behind its success lies in phase separation: because the growing peptide is tethered to a solid support, massive excesses of reagents can be used to drive coupling reactions to near 100% completion, with unreacted materials simply washed away [[2]](). For Semaglutide, SPPS is highly effective during early discovery. However, as the peptide elongates, on-resin aggregation via inter-chain hydrogen bonding reduces coupling efficiency, particularly around the sterically hindered Aib8 residue.

Liquid-Phase / Solution-Phase Peptide Synthesis (LPPS) Classical LPPS synthesizes peptides entirely in solution. While it avoids the high solvent consumption of SPPS washing steps, it traditionally suffers from tedious intermediate purifications 3. To circumvent this, modern commercial manufacturing of Semaglutide employs a Soluble Hydrophobic-Support-Assisted LPPS. By attaching a soluble hydrophobic tag, the peptide remains in a homogeneous solution during coupling (ensuring excellent reaction kinetics) but can be selectively precipitated out of solution by altering the solvent polarity 1.

G Semaglutide Semaglutide Synthesis (31 AA, Complex Lipidation) SPPS Solid-Phase (SPPS) Linear Elongation Semaglutide->SPPS Discovery / R&D LPPS Liquid-Phase (LPPS) Fragment Condensation Semaglutide->LPPS Commercial Scale SPPS_Pros High Automation Rapid Turnaround Resin-Bound Purification SPPS->SPPS_Pros LPPS_Pros High Volume Scalability Low Solvent Waste Homogeneous Kinetics LPPS->LPPS_Pros

Decision matrix for Semaglutide synthesis comparing SPPS and LPPS pathways based on scale.

Convergent Hybrid Synthesis: The Best of Both Worlds For a molecule as complex as Semaglutide, a purely linear SPPS approach often results in a massive accumulation of truncated impurities. A convergent hybrid strategy is frequently employed where short fragments are synthesized via SPPS, cleaved from the resin while retaining their side-chain protecting groups, and then coupled together in the solution phase 4.

G F1 Fragment 1 (AA 1-10) SPPS Synthesized Cond1 Solution-Phase Coupling (AA 1-20) F1->Cond1 F2 Fragment 2 (AA 11-20) SPPS Synthesized F2->Cond1 F3 Fragment 3 (AA 21-31) Lipidated Lys26 Cond2 Global Condensation (AA 1-31) F3->Cond2 Cond1->Cond2 API Global Deprotection & Isolation (Semaglutide API) Cond2->API

Convergent hybrid synthesis workflow for Semaglutide utilizing both SPPS and LPPS.

Quantitative Data Comparison The choice between SPPS and LPPS heavily impacts process economics and environmental footprint. The following table summarizes parameters derived from optimized Semaglutide synthesis campaigns.

ParameterLinear SPPS (Fmoc/tBu)Hydrophobic-Tag LPPS / HybridCausality / Mechanistic Driver
Overall Yield (Crude) ~35 - 45%~55 - 65%LPPS minimizes on-resin aggregation and steric hindrance during late-stage couplings 5.
Crude Purity (HPLC) ~60 - 70%>75%Fragment condensation in LPPS creates distinct mass differences, making impurity isolation easier.
Solvent Consumption >3,000 L / kg API<1,000 L / kg APISPPS requires repetitive, high-volume DMF/NMP washes to remove excess reagents.
Reaction Kinetics Heterogeneous (Slower)Homogeneous (Faster)LPPS occurs in a single phase, allowing for true 3D molecular collisions and faster thermodynamics.
Scale-Up Feasibility Limited (Max ~10-50 kg)High (Metric Tons)Heat and mass transfer limitations in large SPPS reactors restrict batch sizes.

Self-Validating Experimental Protocols

As a core tenet of robust process chemistry, an experimental protocol must not rely on blind faith; it must be a self-validating system where each step inherently proves its own success before the next begins.

Protocol 1: Automated Fmoc-SPPS of Semaglutide Main Chain (Discovery Scale) Objective: Synthesize the linear backbone of Semaglutide with orthogonal protection at Lys26. Self-Validation Mechanism: Real-time UV-Vis monitoring of the dibenzofulvene adduct. If the UV absorbance area of the deprotection effluent drops below 98% of the previous cycle, the system automatically triggers a double-coupling protocol.

  • Resin Loading: Swell Fmoc-Gly-Wang resin (0.1 mmol) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Validation: Monitor effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms Fmoc removal.

  • Amino Acid Coupling: Add Fmoc-AA-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF. Shake for 45 minutes at room temperature. For the sterically hindered Aib8, elevate the temperature to 50°C using microwave assistance.

  • Orthogonal Protection at Lys26: Utilize Fmoc-Lys(ivDde)-OH at position 26. The ivDde group is stable to piperidine but can be selectively removed later using 2% hydrazine in DMF, allowing site-specific attachment of the stearic acid-glutamyl linker while the peptide remains on the resin 5.

  • Capping: Treat with acetic anhydride/DIEA to cap unreacted amines, preventing deletion sequences. Validation: A negative Kaiser test (yellow color) confirms complete coupling/capping.

Protocol 2: Soluble Hydrophobic-Support-Assisted LPPS (Commercial Scale) Objective: Perform fragment condensation of Semaglutide segments in solution. Self-Validation Mechanism: Precipitation-based mass gating. The hydrophobic tag ensures that only the successfully coupled, full-length product reaches the critical hydrophobicity threshold required to precipitate in the selected anti-solvent. Truncated sequences remain dissolved and are decanted.

  • Fragment Solubilization: Dissolve the C-terminal fragment (bearing a soluble hydrophobic tag, e.g., an alkyl chain anchor) and the N-terminal fragment (fully protected except at the C-terminus) in a minimal volume of DCM/DMF mixture.

  • Homogeneous Coupling: Add EDC·HCl and HOAt to initiate condensation. Maintain the reaction at 25°C for 2 hours. Validation: Perform in-process LC-MS. The reaction is deemed complete only when the peak corresponding to the limiting N-terminal fragment is completely consumed.

  • Precipitation & Isolation: Slowly add the reaction mixture to cold diethyl ether/methanol (10:1 v/v). The massive shift in solvent polarity forces the hydrophobically-tagged, conjugated Semaglutide sequence to precipitate.

  • Filtration: Filter the precipitate. Unreacted fragments and coupling reagents remain in the supernatant.

  • Global Deprotection: Treat the isolated precipitate with a TFA/TIPS/Water (95:2.5:2.5) cocktail to cleave the hydrophobic tag and all side-chain protecting groups simultaneously, yielding crude Semaglutide API 1.

References

  • BioDuro. "Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?". BioDuro-Sundia. Available at:[Link]

  • Adesis, Inc. "Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications". Adesis. Available at: [Link]

  • ACS Combinatorial Science. "Total Synthesis of Semaglutide Based on a Soluble Hydrophobic-Support-Assisted Liquid-Phase Synthetic Method". ACS Publications. Available at: [Link]

  • Google Patents. "WO2024159569A1 - Method for synthesizing semaglutide". Google Patents. Available at:

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of Boc-2-amino-3,4-dimethylbenzoic Acid

As a Senior Application Scientist, my primary objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Handl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Handling and disposing of specialized reagents like Boc-2-amino-3,4-dimethylbenzoic acid requires a methodical approach grounded in a thorough understanding of its chemical properties and the governing regulatory landscape. This guide provides a comprehensive, step-by-step protocol designed for researchers and laboratory professionals to manage this compound's waste stream responsibly, ensuring personnel safety and environmental protection.

The causality behind these rigorous procedures is clear: improper disposal of chemical waste can lead to hazardous reactions, environmental contamination, and significant regulatory penalties.[1] This protocol is designed as a self-validating system, integrating safety checks and decision points to mitigate these risks effectively.

Hazard Identification and Risk Assessment

Before handling any chemical, a comprehensive understanding of its potential hazards is paramount. Boc-2-amino-3,4-dimethylbenzoic acid, while not having a unique, dedicated Safety Data Sheet (SDS) widely available, can be assessed based on its structural components: a Boc-protected amine and a dimethylbenzoic acid backbone. The closest structural analog without the Boc group, 2-Amino-3,4-dimethylbenzoic acid, is classified as a hazardous chemical.[2]

Therefore, Boc-2-amino-3,4-dimethylbenzoic acid must be treated as a hazardous substance with the following potential risks:

Hazard ClassificationDescriptionGHS CategorySource
Skin Corrosion/IrritationCauses skin irritation.Category 2[2][3]
Serious Eye Damage/IrritationCauses serious eye irritation.Category 2 / 2A[2][3]
Specific Target Organ ToxicityMay cause respiratory irritation.Category 3[2][3]

The tert-butyloxycarbonyl (Boc) protecting group is known to be stable under basic conditions but labile in strong acids.[4] While deprotection is not the goal of disposal, this reactivity informs which materials are incompatible and must be segregated.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling Boc-2-amino-3,4-dimethylbenzoic acid in any form, including its waste products. This aligns with standard Occupational Safety and Health Administration (OSHA) requirements for handling hazardous chemicals.[5]

EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes and airborne dust particles causing eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation. Gloves should be inspected before use and disposed of as contaminated waste after handling.[6]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator.Required if there is a risk of generating dust or aerosols, to prevent respiratory tract irritation.[2][6]
Waste Collection and Segregation Protocol

Proper containment is the first step in the disposal chain. The U.S. Environmental Protection Agency (EPA) has strict guidelines for accumulating hazardous waste in laboratories, often managed through Satellite Accumulation Areas (SAAs).[7][8]

Step-by-Step Collection Procedure:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of leaks, and has a secure, screw-top cap.[7] The container must be compatible with the chemical waste.

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[7] The label must clearly state:

    • The full chemical name: "Boc-2-amino-3,4-dimethylbenzoic acid" (no formulas or abbreviations).[7]

    • The approximate concentration or percentage if mixed with solvents.

    • The date accumulation started.

  • Contain Waste at the Point of Generation: Place the labeled container in a designated SAA, which should be at or near the process that generates the waste and under the control of laboratory personnel.[1]

  • Keep Containers Closed: The waste container must remain sealed at all times except when adding waste.[7] Do not leave funnels in the container.

  • Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent accidental reactions.[9]

Disposal of Unused Product and Contaminated Materials

The primary and only acceptable disposal route for Boc-2-amino-3,4-dimethylbenzoic acid is through a licensed and approved hazardous waste disposal company.[6] Under no circumstances should this chemical be disposed of in the regular trash or washed down the drain. [6][10]

Disposal Workflow:

G cluster_generation Waste Generation cluster_collection On-Site Management cluster_disposal Final Disposal gen_waste Generate Waste: Unused Product or Contaminated Materials collect 1. Collect in Designated, Labeled 'Hazardous Waste' Container gen_waste->collect segregate 2. Segregate from Incompatible Chemicals (Oxidizers, Strong Bases) collect->segregate store 3. Store in a Cool, Dry, Well-Ventilated SAA segregate->store inspect 4. Conduct Weekly Container Inspections store->inspect pickup 5. Arrange Pickup by Licensed EHS Vendor inspect->pickup transport 6. Vendor Transports Waste Off-Site pickup->transport incinerate 7. Disposal via Chemical Incineration transport->incinerate

Caption: Disposal workflow for Boc-2-amino-3,4-dimethylbenzoic acid.

Protocol:

  • Consolidate Waste: Collect all materials that have come into contact with Boc-2-amino-3,4-dimethylbenzoic acid, including gloves, weighing papers, pipette tips, and contaminated glassware, in the designated hazardous waste container.[6]

  • Request Pickup: Once the container is 90% full, or as per your institution's policy, submit a chemical waste pickup request to your Environmental Health & Safety (EHS) department.[7]

  • Final Disposal Method: The licensed waste vendor will transport the material to a treatment, storage, and disposal facility (TSDF). A common and effective method for this type of organic solid is to dissolve or mix the material with a combustible solvent and destroy it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination. All laboratory personnel must be trained on these procedures.[9]

For Small Spills (manageable by trained lab personnel):

  • Alert Personnel: Immediately notify others in the area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE detailed in Section 2.

  • Prevent Dust Formation: Gently cover the spill with a damp paper towel or use a water mist to moisten the solid material. This prevents the generation of airborne dust.[6]

  • Collect the Material: Carefully sweep the solid material into a dustpan.[10] Place the collected material and any contaminated cleaning items (e.g., paper towels, gloves) into a new, sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris of Boc-2-amino-3,4-dimethylbenzoic acid" and manage it according to the disposal protocol in Section 4.

  • Decontaminate the Area: Clean the spill surface with soap and water.[6]

For Large Spills (requiring EHS assistance):

  • Evacuate Immediately: Evacuate all personnel from the immediate area.

  • Isolate the Area: Close the doors to the laboratory and prevent re-entry.

  • Contact EHS: Notify your institution's EHS department or emergency response team immediately. Provide them with the chemical name and an estimate of the spilled quantity.

  • Follow Instructions: Await the arrival of the trained emergency responders and follow their instructions.[6]

By adhering to this comprehensive guide, you can ensure the safe, compliant, and responsible disposal of Boc-2-amino-3,4-dimethylbenzoic acid, upholding the principles of scientific integrity and laboratory safety.

References

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. SDS Manager. Available at: [Link]

  • OSHA Rules for Chemical Hazards. DuraLabel. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite. Available at: [Link]

  • OSHA Chemical Storage Requirements. U.S. Hazmat Rentals. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available at: [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet for 2-(Fmoc-amino)benzoic acid. AAPPTec. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • 2-Amino-3,4-dimethylbenzoic acid PubChem Entry. National Center for Biotechnology Information. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-2-amino-3,4-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
Boc-2-amino-3,4-dimethylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.